molecular formula C22H29N3O3 B12372562 ARN11391

ARN11391

Numéro de catalogue: B12372562
Poids moléculaire: 383.5 g/mol
Clé InChI: WEHYVOUAIUTKKA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

ARN11391 is a useful research compound. Its molecular formula is C22H29N3O3 and its molecular weight is 383.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C22H29N3O3

Poids moléculaire

383.5 g/mol

Nom IUPAC

2-ethyl-N-[2-(oxan-2-ylmethoxy)phenyl]-4,5,6,7-tetrahydroindazole-3-carboxamide

InChI

InChI=1S/C22H29N3O3/c1-2-25-21(17-10-3-4-11-18(17)24-25)22(26)23-19-12-5-6-13-20(19)28-15-16-9-7-8-14-27-16/h5-6,12-13,16H,2-4,7-11,14-15H2,1H3,(H,23,26)

Clé InChI

WEHYVOUAIUTKKA-UHFFFAOYSA-N

SMILES canonique

CCN1C(=C2CCCCC2=N1)C(=O)NC3=CC=CC=C3OCC4CCCCO4

Origine du produit

United States

Foundational & Exploratory

The Mechanism of Action of ARN11391: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARN11391 has been identified as a selective potentiator of the inositol (B14025) 1,4,5-trisphosphate receptor type 1 (ITPR1), a ligand-gated calcium channel primarily located on the endoplasmic reticulum. This document provides an in-depth overview of the mechanism of action of this compound, detailing its effects on ITPR1 signaling, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its function. This guide is intended for an audience with a strong background in cellular biology, pharmacology, and drug development.

Core Mechanism of Action: Selective Potentiation of ITPR1

The primary mechanism of action of this compound is the selective potentiation of the ITPR1 channel. This was determined through a series of experiments that demonstrated this compound's ability to enhance intracellular calcium (Ca2+) mobilization in a manner strictly dependent on the presence of ITPR1. Unlike broader signaling pathway activators, this compound's effect is highly specific to the ITPR1 isoform.

Evidence from caged-IP3 assays, where intracellular IP3 is released by photolysis to directly activate ITPR channels and bypass upstream signaling components like G-protein coupled receptors and phospholipase C (PLC), confirms that this compound acts directly on or in close proximity to the ITPR1 channel. Further supporting a direct interaction, on-nucleus patch-clamp experiments have shown that this compound significantly increases the open probability of the ITPR1 channel.

This selective potentiation of ITPR1 suggests potential therapeutic applications in conditions where ITPR1 function is compromised, such as certain forms of spinocerebellar ataxia (SCA).

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound.

ParameterValueCell Type/System
Effective Concentration ≥10 µMFRT cells (HS-YFP assay)
Concentration for On-Nucleus Patch-Clamp 20 µMHEK293 cells expressing ITPR1-YFP
Statistical Significance (Open Channel Probability) P < 0.01 vs. vehicleHEK293 cells expressing ITPR1-YFP

Table 1: Effective Concentrations and Statistical Significance of this compound

ConditionObservation
Wild-type ITPR1 Marked potentiation of Ca2+ mobilization.
Mutant ITPR1 (R269W) Marked potentiation of Ca2+ mobilization.
Mutant ITPR1 (T267M) Marked potentiation of Ca2+ mobilization.

Table 2: Effect of this compound on Wild-type and Mutant ITPR1

Signaling Pathway

The signaling pathway affected by this compound is the IP3-mediated calcium release cascade. This compound's direct potentiation of ITPR1 leads to an amplification of this signal.

ARN11391_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist Agonist (e.g., UTP) GPCR GPCR (e.g., P2RY2) Agonist->GPCR PLC Phospholipase C (PLC) GPCR->PLC IP3 IP3 PLC->IP3 cleaves PIP2 PIP2 PIP2->PLC ITPR1 ITPR1 IP3->ITPR1 activates Ca_cytosol [Ca2+]i Increase ITPR1->Ca_cytosol Ca2+ release This compound This compound This compound->ITPR1 potentiates Ca_er Ca2+ Store Ca_er->ITPR1

Caption: Signaling pathway of this compound-mediated ITPR1 potentiation.

Experimental Protocols

On-Nucleus Patch-Clamp Electrophysiology

This technique is crucial for directly measuring the activity of ITPR1 channels in a near-native environment, as the outer nuclear membrane is contiguous with the endoplasmic reticulum.

1. Nuclei Isolation:

  • Cells (e.g., HEK293 stably expressing ITPR1-YFP) are harvested and washed with a cold, Ca2+-free buffer.

  • Cells are resuspended in a hypotonic buffer to swell the plasma membrane.

  • Mechanical homogenization (e.g., Dounce homogenizer) is used to disrupt the plasma membrane while leaving the nuclei intact.

  • The homogenate is centrifuged at a low speed to pellet the nuclei.

  • The nuclear pellet is resuspended in a suitable intracellular-like solution.

2. Patch-Clamp Recording:

  • A small aliquot of the isolated nuclei suspension is added to the recording chamber on an inverted microscope.

  • Patch pipettes are fabricated from borosilicate glass capillaries and fire-polished to a resistance of 3-5 MΩ.

  • The pipette solution contains an intracellular-like buffer, a Ca2+ buffer (e.g., BAPTA/EGTA) to control free Ca2+ concentration, and the ligand (IP3) at a sub-maximal concentration. For the experimental condition, this compound (20 µM) is included in the pipette solution. The control (vehicle) condition omits this compound.

  • A gigaohm seal (>1 GΩ) is formed between the pipette tip and the outer nuclear membrane of a visually identified, clean nucleus.

  • The on-nucleus configuration is maintained, and single-channel currents are recorded in voltage-clamp mode.

3. Data Analysis:

  • Single-channel events are analyzed to determine the open probability (Po) of the ITPR1 channel.

  • The Po in the presence of this compound is compared to the Po in the vehicle control to quantify the potentiation effect.

Experimental_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis cell_culture HEK293 cells expressing ITPR1-YFP nuclei_isolation Nuclei Isolation cell_culture->nuclei_isolation giga_seal Gigaohm Seal Formation on Outer Nuclear Membrane nuclei_isolation->giga_seal pipette_prep Pipette Preparation (with/without this compound) pipette_prep->giga_seal on_nucleus On-Nucleus Configuration giga_seal->on_nucleus voltage_clamp Voltage-Clamp Recording on_nucleus->voltage_clamp channel_analysis Single-Channel Event Analysis voltage_clamp->channel_analysis po_calculation Open Probability (Po) Calculation channel_analysis->po_calculation comparison Comparison of Po (this compound vs. Vehicle) po_calculation->comparison

Caption: Experimental workflow for on-nucleus patch-clamp analysis.

Conclusion

This compound is a valuable research tool and a potential therapeutic lead due to its selective potentiation of the ITPR1 channel. Its ability to enhance Ca2+ signaling through ITPR1, including in mutant forms associated with spinocerebellar ataxia, highlights its significance. The experimental methodologies outlined in this guide provide a framework for further investigation into the properties and applications of this compound and other ITPR1 modulators. Further studies to determine a precise dose-response curve and EC50 value will be critical for advancing its development.

ARN11391: A Selective Potentiator of the Inositol 1,4,5-Trisphosphate Receptor Type 1 (ITPR1)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

ARN11391 is a novel small molecule that has been identified as a selective potentiator of the inositol (B14025) 1,4,5-trisphosphate receptor type 1 (ITPR1), a crucial intracellular calcium channel.[1][2][3][4] This document provides a comprehensive technical overview of this compound, including its mechanism of action, chemical properties, and the experimental methodologies used for its characterization. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of calcium signaling, neurodegenerative diseases, and pharmacology.

Chemical and Physical Properties

This compound is a derivative of 2-ethyl-4,5,6,7-tetrahydro-N-[2-[(tetrahydro-2H-pyran-2-yl)methoxy]phenyl]-2H-indazole-3-carboxamide. Its key chemical and physical properties are summarized in the table below.

PropertyValue
IUPAC Name 2-Ethyl-4,5,6,7-tetrahydro-N-[2-[(tetrahydro-2H-pyran-2-yl)methoxy]phenyl]-2H-indazole-3-carboxamide
Molecular Formula C₂₂H₂₉N₃O₃
Molecular Weight 383.49 g/mol
CAS Number 1214569-31-9
Solubility Soluble to 100 mM in DMSO and ethanol
Purity ≥98%

Mechanism of Action and Selectivity

This compound functions as a direct potentiator of ITPR1, enhancing the channel's sensitivity to its endogenous ligand, inositol 1,4,5-trisphosphate (IP₃).[1] This leads to an amplification of intracellular calcium release from the endoplasmic reticulum upon cellular stimulation.

A key characteristic of this compound is its selectivity for ITPR1. Studies have shown that it is effective in potentiating calcium signaling only in cells expressing ITPR1 and has no significant effect on cells solely expressing ITPR2 or ITPR3, or in cells where ITPR genes have been knocked out.[1] This selectivity makes this compound a valuable tool for dissecting the specific roles of ITPR1 in complex biological processes.

The direct action on ITPR1 was confirmed through experiments using a membrane-permeable caged-IP₃ (ciIP₃/AM).[1] Photolytic release of IP₃ in the presence of this compound resulted in a significant amplification of calcium mobilization, bypassing the need for upstream receptor activation and PLC-mediated IP₃ production.[1]

cluster_upstream Upstream Signaling cluster_downstream Downstream Effects GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates ITPR1 ITPR1 IP3->ITPR1 Binds and Activates Ca2_release Ca²⁺ Release from ER Cellular_Response Cellular Response Ca2_release->Cellular_Response ITPR1->Ca2_release This compound This compound This compound->ITPR1 Potentiates

Figure 1: ITPR1 Signaling Pathway and this compound's Point of Intervention.

Quantitative Data

While a full dose-response curve and a precise EC₅₀ value for this compound's potentiation of ITPR1 have not been detailed in the cited literature, the available quantitative data from key experiments are summarized below.

Table 1: Effect of this compound on ITPR1 Channel Activity (On-Nucleus Patch-Clamp)

ConditionOpen Channel Probability (Po)Statistical Significance
Vehicle (DMSO)< 0.01-
This compound (20 µM)~ 0.2p < 0.01 vs. Vehicle

Data from on-nucleus patch-clamp experiments on HEK293 cells stably expressing ITPR1-YFP.[1]

Table 2: Effective Concentration of this compound in Functional Assays

AssayCell LineStimulusEffective Concentration of this compound
HS-YFP AssayFRT cells expressing TMEM16AUTP≥ 10 µM
Fluo-4 Calcium ImagingHEK293 cells with inducible ITPR1 expressionUTP (5 µM)10 µM
Caged-IP₃ AssayFRT and HEK293 cellsPhotolysis of ciIP₃/AM10 µM

Therapeutic Potential in Spinocerebellar Ataxia 29 (SCA29)

Mutations in the ITPR1 gene are known to cause Spinocerebellar Ataxia 29 (SCA29), a neurodegenerative disorder.[1] Encouragingly, this compound has demonstrated efficacy in potentiating calcium mobilization in cells expressing mutant forms of ITPR1 (R269W and T267M) associated with SCA29.[1] This suggests that this compound and similar ITPR1 potentiators could represent a promising therapeutic strategy for this debilitating disease.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize this compound.

Fluo-4 Calcium Imaging

This assay measures changes in intracellular calcium concentration in response to a stimulus.

Start Start Cell_Culture Culture HEK293 cells with inducible ITPR1 expression Start->Cell_Culture Fluo4_Loading Load cells with Fluo-4 AM calcium indicator Cell_Culture->Fluo4_Loading Preincubation Pre-incubate with this compound (10 µM) or vehicle (DMSO) Fluo4_Loading->Preincubation Stimulation Stimulate with UTP (5 µM) Preincubation->Stimulation Imaging Record Fluo-4 fluorescence (calcium signal) Stimulation->Imaging Analysis Analyze fluorescence changes Imaging->Analysis End End Analysis->End

Figure 2: Workflow for Fluo-4 Calcium Imaging Assay.

Methodology:

  • Cell Culture: HEK293 cells with tetracycline-inducible expression of wild-type or mutant ITPR1 are plated on suitable imaging dishes.

  • Dye Loading: Cells are loaded with the calcium-sensitive fluorescent probe Fluo-4 AM.

  • Pre-incubation: Cells are pre-incubated with either this compound (10 µM) or vehicle (DMSO) for a specified period.

  • Stimulation: UTP (5 µM) is added to the cells to stimulate the GPCR-PLC-ITPR signaling cascade.

  • Imaging: Changes in Fluo-4 fluorescence, corresponding to intracellular calcium levels, are recorded over time using a fluorescence microscope.

  • Data Analysis: The maximal change in fluorescence is quantified to determine the effect of this compound on UTP-induced calcium mobilization.

Caged-IP₃ Assay

This assay directly assesses the effect of this compound on ITPR1 by bypassing upstream signaling pathways.

Start Start Cell_Loading Load cells with membrane-permeable caged-IP₃ (ciIP₃/AM) and Fluo-4 AM Start->Cell_Loading Preincubation Pre-incubate with this compound (10 µM) or vehicle (DMSO) Cell_Loading->Preincubation Photolysis Apply an intense flash of light to uncage IP₃ Preincubation->Photolysis Imaging Record Fluo-4 fluorescence (calcium signal) Photolysis->Imaging Analysis Analyze the amplitude of calcium mobilization Imaging->Analysis End End Analysis->End

Figure 3: Workflow for the Caged-IP₃ Assay.

Methodology:

  • Cell Loading: FRT or HEK293 cells are co-loaded with the calcium indicator Fluo-4 AM and the membrane-permeable caged-IP₃ (ciIP₃/AM).

  • Pre-incubation: Cells are pre-incubated with this compound (10 µM) or vehicle.

  • Photolysis: A brief, intense flash of light is applied to the cells, causing the photolysis of the caging group and the rapid release of free IP₃ into the cytoplasm.

  • Imaging: The resulting calcium mobilization from the endoplasmic reticulum via ITPR1 is recorded by monitoring Fluo-4 fluorescence.

  • Data Analysis: The amplitude of the calcium signal is measured to determine the potentiating effect of this compound on IP₃-induced calcium release.

On-Nucleus Patch-Clamp Recording

This electrophysiological technique allows for the direct measurement of ITPR1 single-channel activity.

Start Start Cell_Culture Culture HEK293 cells stably expressing ITPR1-YFP Start->Cell_Culture Nuclei_Isolation Isolate cell nuclei Cell_Culture->Nuclei_Isolation Patch_Clamp Perform on-nucleus patch-clamp recording Nuclei_Isolation->Patch_Clamp Data_Acquisition Record single-channel currents Patch_Clamp->Data_Acquisition Analysis Calculate open channel probability (Po) Data_Acquisition->Analysis End End Analysis->End

Figure 4: Workflow for On-Nucleus Patch-Clamp Recording.

Methodology:

  • Cell Culture: HEK293 cells stably expressing ITPR1 tagged with yellow fluorescent protein (YFP) are used.

  • Nuclei Isolation: Nuclei are isolated from the cultured cells. The outer nuclear membrane serves as a surrogate for the endoplasmic reticulum membrane for recording ITPR1 activity.

  • Patch-Clamp Recording: The on-nucleus patch-clamp technique is employed to record single-channel currents from ITPR1.

    • Pipette Solution: Contains (in mM): 140 KCl, 0.5 EGTA, 0.46 CaCl₂, 10 K-Hepes, 0.5 ATP (pH 7.3), and 0.008 IP₃. The pipette solution also contains either 20 µM this compound or DMSO (vehicle).

    • Bath Solution: Contains (in mM): 140 KCl, 0.06 CaCl₂, 0.5 EGTA, 10 K-Hepes (pH 7.3; free Ca²⁺ concentration: 70 nM).

  • Data Acquisition: Single-channel currents are recorded at a holding potential of +40 mV.

  • Data Analysis: The open channel probability (Po) is calculated from the current recordings to quantify the effect of this compound on ITPR1 channel activity.

Conclusion

This compound is a valuable pharmacological tool for studying the physiological and pathological roles of ITPR1. Its selectivity and direct potentiating mechanism of action make it a superior probe compared to non-selective agents. Furthermore, its ability to rescue the function of disease-associated ITPR1 mutants highlights its potential as a lead compound for the development of novel therapeutics for conditions such as Spinocerebellar Ataxia 29. Further studies to fully characterize its dose-response relationship and in vivo efficacy are warranted.

References

The Role of ARN11391 in Intracellular Calcium Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that governs a multitude of cellular processes, from gene transcription to apoptosis. The precise spatial and temporal regulation of intracellular Ca²⁺ concentrations is critical for normal cellular function.[1] Dysregulation of Ca²⁺ signaling has been implicated in a variety of pathologies, making the components of the Ca²⁺ signaling cascade attractive targets for therapeutic intervention.[2][3] This technical guide provides an in-depth analysis of ARN11391, a small molecule modulator of intracellular calcium signaling. Through a detailed examination of its mechanism of action, this document will illuminate the role of this compound as a potentiator of the inositol (B14025) 1,4,5-trisphosphate receptor type 1 (ITPR1), a key intracellular calcium release channel.[4] This guide will present quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's effects on intracellular calcium dynamics.

Introduction to Intracellular Calcium Signaling

Intracellular calcium homeostasis is maintained by a complex interplay of channels, pumps, and binding proteins that control the movement of Ca²⁺ between the cytoplasm, extracellular space, and intracellular stores, such as the endoplasmic reticulum (ER).[2][3] A common signaling pathway involves the activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) at the plasma membrane, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) to generate two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃). IP₃ diffuses through the cytoplasm and binds to ITPR channels on the ER membrane, triggering the release of stored Ca²⁺ into the cytoplasm.[5] This rise in cytosolic Ca²⁺ can then activate a wide array of downstream effectors, including Ca²⁺-activated channels, enzymes, and transcription factors.[1]

This compound: A Potentiator of ITPR1-Mediated Calcium Release

This compound has been identified as a potentiator of the Ca²⁺ signaling cascade.[4][6] Its mechanism of action is centered on the direct potentiation of the inositol 1,4,5-trisphosphate receptor type 1 (ITPR1).[4] Unlike agonists that directly open the channel, this compound enhances the sensitivity of ITPR1 to its endogenous ligand, IP₃. This potentiation leads to an amplified release of calcium from the endoplasmic reticulum in response to cellular stimuli that generate IP₃.[4]

Evidence for Direct ITPR1 Potentiation
  • Caged IP₃ Assays: In experiments using caged IP₃, where IP₃ is released intracellularly by a flash of light, bypassing upstream receptor and PLC activation, this compound was shown to be effective in inducing Ca²⁺ mobilization. This indicates that its target is downstream of PLC.[4]

  • ITPR1-Expressing Cells: The activity of this compound was demonstrated to be dependent on the expression of ITPR1. In cells lacking ITPR1, this compound had no effect.[4]

  • On-Nucleus Patch-Clamp Recordings: Direct evidence for the interaction between this compound and ITPR1 was obtained through on-nucleus patch-clamp experiments. These recordings, which allow for the measurement of single ITPR channel activity, showed a marked increase in channel open probability when this compound was included in the recording pipette.[4]

Quantitative Data on this compound Activity

The following table summarizes the quantitative data available on the activity of this compound.

ParameterValueCell TypeAssaySource
Effective Concentration ≥10 µMFRT cellsHS-YFP assay with UTP stimulation[6]
Concentration for Patch-Clamp 20 µMHEK293 cells expressing ITPR1-YFPOn-nucleus patch-clamp[4]
Concentration for Fluo-4 Imaging 10 µMHEK293 cellsFluo-4 fluorescence with UTP stimulation[4]
Effect on ITPR1 Open Probability Significant increase (P <0.01)HEK293 cells expressing ITPR1-YFPOn-nucleus patch-clamp[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the role of this compound in intracellular calcium signaling.

Intracellular Calcium Imaging with Fluo-4 AM

This protocol is used to measure changes in intracellular calcium concentration in response to stimuli in the presence or absence of this compound.

Materials:

  • Cells of interest (e.g., FRT or HEK293 cells) cultured on 96-well microplates.

  • Fluo-4 AM calcium indicator dye.

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

  • This compound stock solution (in DMSO).

  • Vehicle control (DMSO).

  • Stimulus (e.g., UTP).

  • Fluorescence microplate reader.

Procedure:

  • Cell Plating: Plate cells in a 96-well microplate to achieve confluence on the day of the experiment.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Remove the cell culture medium and wash the cells once with HBSS.

    • Add the loading buffer to each well and incubate for 30-60 minutes at 37°C.

  • Wash: Gently wash the cells twice with HBSS to remove excess dye.

  • Compound Incubation:

    • Prepare dilutions of this compound in HBSS from the stock solution.

    • Prepare a vehicle control solution with the same final concentration of DMSO.

    • Add the this compound or vehicle solution to the respective wells and incubate for the desired time.

  • Calcium Measurement:

    • Place the microplate in a fluorescence plate reader.

    • Record baseline fluorescence for a short period.

    • Add the stimulus (e.g., UTP) to all wells simultaneously using an automated injector.

    • Record the change in fluorescence intensity over time.

  • Data Analysis:

    • The change in fluorescence is proportional to the change in intracellular calcium concentration.

    • Calculate the peak fluorescence change or the area under the curve for each condition.

    • Compare the response in the presence of this compound to the vehicle control.

Caged IP₃ Assay

This assay is used to determine if a compound acts downstream of PLC by directly activating ITPR.

Materials:

  • Cells of interest (e.g., FRT cells) loaded with a calcium indicator dye.

  • Membrane-permeable caged-IP₃/AM (ciIP₃/AM).

  • This compound.

  • A light source capable of delivering an intense flash for photolysis.

  • Fluorescence imaging setup.

Procedure:

  • Cell Preparation: Load cells with a calcium-sensitive fluorescent dye as described in the calcium imaging protocol.

  • Caged-IP₃ Loading: Incubate the dye-loaded cells with membrane-permeable caged-IP₃/AM to allow it to enter the cells.

  • Compound Application: Add this compound or vehicle to the cells.

  • Photolysis and Imaging:

    • Mount the cells on a fluorescence microscope.

    • Apply a brief, intense flash of light to the cells to cause photolysis of the caged-IP₃, releasing free IP₃ into the cytoplasm.

    • Record the resulting changes in fluorescence, which indicate Ca²⁺ mobilization.

  • Data Analysis: Compare the magnitude and kinetics of the calcium transient in the presence and absence of this compound. An enhanced response in the presence of this compound suggests it acts at or downstream of the ITPR.[4]

On-Nucleus Patch-Clamp Electrophysiology

This technique allows for the direct recording of single ITPR channel currents from the outer nuclear membrane, which is contiguous with the ER.

Materials:

  • HEK293 cells stably expressing ITPR1-YFP.

  • Patch-clamp rig with an amplifier, digitizer, and data acquisition software.

  • Glass pipettes for patch-clamp recording.

  • Pipette solution containing the desired ions and this compound (20 µM) or vehicle.

  • Bath solution.

Procedure:

  • Cell Preparation: Isolate the nuclei of HEK293 cells expressing ITPR1-YFP.

  • Pipette Preparation: Fabricate patch pipettes with a resistance of 3-5 MΩ when filled with the internal solution.

  • Seal Formation: Approach the nucleus with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal with the outer nuclear membrane.

  • On-Nucleus Configuration: Maintain the on-nucleus configuration to record single-channel currents.

  • Data Recording:

    • Apply a holding potential (e.g., +40 mV).

    • Record single-channel currents in the presence of either vehicle or this compound in the pipette solution.

  • Data Analysis:

    • Analyze the single-channel recordings to determine the channel open probability (Po).

    • Compare the Po in the presence of this compound to the vehicle control. A significant increase in Po indicates potentiation of the channel.[4]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were generated using Graphviz (DOT language) to visually represent the signaling pathway of this compound and a typical experimental workflow.

ARN11391_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum Agonist Agonist (e.g., UTP) GPCR GPCR (e.g., P2RY2) Agonist->GPCR Binds PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 ITPR1 ITPR1 IP3->ITPR1 Binds & Activates Ca_cytosol [Ca²⁺]i ↑ Downstream Downstream Cellular Responses Ca_cytosol->Downstream Activates Ca_ER Ca²⁺ Store ITPR1->Ca_ER Releases Ca²⁺ Ca_ER->Ca_cytosol This compound This compound This compound->ITPR1 Potentiates

Caption: Signaling pathway of this compound as an ITPR1 potentiator.

Calcium_Imaging_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis plate_cells Plate cells in 96-well plate load_dye Load cells with Fluo-4 AM plate_cells->load_dye wash_cells Wash cells to remove excess dye load_dye->wash_cells add_compound Add this compound or vehicle wash_cells->add_compound read_baseline Read baseline fluorescence add_compound->read_baseline add_stimulus Add stimulus (e.g., UTP) read_baseline->add_stimulus record_fluorescence Record fluorescence change over time add_stimulus->record_fluorescence analyze_data Calculate peak response or area under the curve record_fluorescence->analyze_data compare_data Compare this compound to vehicle control analyze_data->compare_data

Caption: Experimental workflow for a calcium imaging assay.

Conclusion

This compound represents a valuable pharmacological tool for the study of intracellular calcium signaling. Its specific mechanism of action as a potentiator of the ITPR1 channel provides a means to selectively amplify IP₃-mediated calcium release.[4] The experimental protocols and data presented in this guide offer a comprehensive framework for researchers and drug development professionals to investigate the effects of this compound and similar compounds on intracellular calcium dynamics. Further research into the therapeutic potential of ITPR1 potentiation is warranted in disease areas where this signaling pathway is dysregulated.

References

The Discovery and Pharmacological Characterization of ARN11391: A Novel Potentiator of the Inositol Triphosphate Receptor Type 1

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide details the discovery and synthesis of ARN11391, a novel small molecule identified as a selective potentiator of the inositol (B14025) 1,4,5-trisphosphate receptor type 1 (ITPR1). This document is intended for researchers, scientists, and drug development professionals interested in the modulation of intracellular calcium signaling pathways.

Discovery via High-Throughput Screening

This compound was identified from a high-throughput screening campaign of a maximally diverse chemical library.[1] The primary screen was designed to identify modulators of the calcium-activated chloride channel TMEM16A, which serves as a functional readout for intracellular calcium levels.[1] The screening assay utilized a cell line co-expressing TMEM16A and a halide-sensitive yellow fluorescent protein (YFP) to detect changes in chloride ion flux, an indirect measure of TMEM16A activation. Compounds that potentiated the effect of a submaximal concentration of UTP (uridine triphosphate), an agonist of purinergic receptors that leads to IP₃ production and subsequent calcium release, were selected for further characterization.[1]

Experimental Workflow: High-Throughput Screening

HTS_Workflow cluster_Screening High-Throughput Screening cluster_Validation Hit Validation Library Maximally Diverse Chemical Library Assay_Plate 384-well plates with TMEM16A-YFP expressing cells Library->Assay_Plate Dispensing Compound_Addition Addition of Library Compounds Assay_Plate->Compound_Addition UTP_Addition Addition of submaximal UTP Compound_Addition->UTP_Addition Fluorescence_Reading Kinetic Fluorescence Reading (YFP quenching by I-) UTP_Addition->Fluorescence_Reading Hit_Identification Identification of Potentiators Fluorescence_Reading->Hit_Identification Dose_Response Dose-Response Curves Hit_Identification->Dose_Response Secondary_Assays Secondary Assays (e.g., direct Ca2+ measurement) Dose_Response->Secondary_Assays ARN11391_Identified This compound Identified as a Hit Secondary_Assays->ARN11391_Identified

Caption: High-throughput screening workflow for the identification of TMEM16A modulators.

Synthesis of this compound

Detailed information regarding the specific chemical synthesis of this compound is not publicly available in the cited literature. It is presumed that this compound was part of a pre-existing chemical library used for the screening campaign.

Mechanism of Action: Selective Potentiation of ITPR1

Subsequent mechanistic studies revealed that this compound does not directly activate TMEM16A but rather potentiates the calcium signaling cascade upstream of the channel.[1] A series of experiments demonstrated that this compound selectively enhances the activity of the inositol triphosphate receptor type 1 (ITPR1).

Signaling Pathway of this compound Action

ARN11391_Pathway UTP UTP P2Y_Receptor P2Y Receptor UTP->P2Y_Receptor PLC Phospholipase C (PLC) P2Y_Receptor->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ITPR1 ITPR1 IP3->ITPR1 binds and opens ER Endoplasmic Reticulum (ER) Ca_release Ca2+ Release ITPR1->Ca_release mediates TMEM16A TMEM16A Ca_release->TMEM16A activates Cl_efflux Cl- Efflux TMEM16A->Cl_efflux This compound This compound This compound->ITPR1 potentiates

References

ARN11391 for Spinocerebellar Ataxia Type 29 Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the investigational compound ARN11391, a potential therapeutic agent for Spinocerebellar Ataxia Type 29 (SCA29). SCA29 is a rare, non-progressive congenital ataxia characterized by hypotonia, motor delays, and cognitive impairment.[1][2] The disorder is associated with missense mutations in the ITPR1 gene, which encodes the type 1 inositol (B14025) 1,4,5-trisphosphate receptor (IP3R1), a ligand-gated calcium channel crucial for cerebellar function.[1][3]

This compound has been identified as a potentiator of the ITPR1 channel, offering a promising therapeutic strategy to address the loss-of-function effects of many SCA29-associated mutations.[3] This document details the mechanism of action of this compound, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and outlines the signaling pathways involved.

Mechanism of Action

This compound acts as a positive allosteric modulator of the ITPR1 channel. It enhances the channel's sensitivity to its endogenous ligand, inositol 1,4,5-trisphosphate (IP3), thereby increasing the probability of channel opening and augmenting calcium release from the endoplasmic reticulum. This potentiation is particularly relevant for SCA29, as many pathogenic mutations in ITPR1 lead to a reduced affinity for IP3 and consequently impaired calcium signaling.[3] By enhancing the function of the remaining or mutated ITPR1 channels, this compound has the potential to restore more normal calcium homeostasis in affected neurons.

Signaling Pathway of ITPR1 and this compound

The following diagram illustrates the canonical ITPR1 signaling pathway and the proposed mechanism of action for this compound.

ITPR1_Signaling GPCR GPCR PLC PLC GPCR->PLC PIP2 PIP2 IP3 IP3 PIP2->IP3 PLC DAG DAG PIP2->DAG ITPR1 ITPR1 Channel IP3->ITPR1 Ca_ER Ca²⁺ ITPR1->Ca_ER Ca_cyto Cytosolic Ca²⁺ Increase ITPR1->Ca_cyto Ca²⁺ Release Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca_cyto->Cellular_Response This compound This compound This compound->ITPR1 Potentiates Ligand Ligand Ligand->GPCR

ITPR1 signaling pathway and this compound's point of intervention.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: Effect of this compound on ITPR1 Channel Activity
Experimental ConditionParameterVehicleThis compound (20 µM)P-value
On-Nucleus Patch-Clamp (HEK293 cells expressing ITPR1-YFP)Open Channel Probability (Po)~0.02~0.06<0.01

Data synthesized from Genovese et al., 2023.[3]

Table 2: Potentiation of UTP-dependent Calcium Mobilization by this compound
Cell LineAgonistCompound (10 µM)Normalized Maximal Fluorescence ChangeP-value
FRT (null)UTP (0.25 µM)Vehicle~1.5-
FRT (null)UTP (0.25 µM)This compound~2.5<0.001 (vs. Vehicle)

Data synthesized from Genovese et al., 2023.[3]

Table 3: Effect of this compound on ITPR1 with SCA29-associated Mutations
ITPR1 MutantConditionEffect of this compound
R269WExpressed in cellsEffective in potentiating channel activity
T267MExpressed in cellsEffective in potentiating channel activity

Qualitative summary from Genovese et al., 2023, which states this compound was effective in cells expressing these mutants.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize this compound. These protocols are based on the information provided in the primary literature and supplemented with established laboratory procedures.

Intracellular Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium changes in response to agonists and test compounds using a fluorescent calcium indicator.

Experimental Workflow:

Calcium_Mobilization_Workflow Start Seed FRT cells in 96-well plate Incubate1 Incubate cells overnight Start->Incubate1 Load Load cells with Fluo-4 AM Incubate1->Load Incubate2 Incubate for 60 min at 37°C Load->Incubate2 Wash Wash cells with assay buffer Incubate2->Wash Add_Compound Add this compound or vehicle Wash->Add_Compound Add_Agonist Add UTP (agonist) Add_Compound->Add_Agonist Measure Measure fluorescence (Ex: 490nm, Em: 515nm) Add_Agonist->Measure Analyze Analyze data: Normalize fluorescence change Measure->Analyze

Workflow for the intracellular calcium mobilization assay.

Materials:

  • FRT (Fischer Rat Thyroid) cells

  • 96-well black, clear-bottom plates

  • Fluo-4 AM (acetoxymethyl ester) calcium indicator

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • UTP (uridine triphosphate)

  • This compound

  • Fluorescence plate reader with automated injection

Procedure:

  • Cell Plating: Seed FRT cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (typically 2-5 µM) and an equal concentration of Pluronic F-127 in HBSS.

    • Aspirate the culture medium from the wells and wash once with HBSS.

    • Add 100 µL of the Fluo-4 AM loading buffer to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Cell Washing:

    • Aspirate the loading buffer and wash the cells twice with 100 µL of HBSS to remove extracellular dye.

    • After the final wash, add 100 µL of HBSS to each well.

  • Compound and Agonist Addition:

    • Place the plate in the fluorescence plate reader.

    • Set the instrument to record fluorescence at an excitation wavelength of 490 nm and an emission wavelength of 515 nm.

    • Record a baseline fluorescence for a few seconds.

    • Use the automated injector to add this compound (e.g., to a final concentration of 10 µM) or vehicle control.

    • After a short incubation period, use the second injector to add UTP (e.g., to a final concentration of 0.25 µM).

  • Data Analysis:

    • Record the fluorescence intensity over time.

    • The change in fluorescence is typically expressed as the ratio of the fluorescence after agonist addition to the baseline fluorescence (F/F0) or as a normalized maximal change in fluorescence.

On-Nucleus Patch-Clamp Electrophysiology

This advanced technique allows for the direct measurement of ITPR1 channel activity in its native nuclear envelope environment.

Experimental Workflow:

Patch_Clamp_Workflow Start Culture HEK293 cells expressing ITPR1-YFP Isolate Isolate cell nuclei Start->Isolate Form_Seal Form a giga-ohm seal on the nuclear envelope Isolate->Form_Seal Prepare_Pipette Prepare patch pipette with internal solution (containing this compound or vehicle) Prepare_Pipette->Form_Seal Record_Currents Record single-channel currents at a holding potential (e.g., +40 mV) Form_Seal->Record_Currents Analyze Analyze open channel probability (Po) Record_Currents->Analyze

Workflow for on-nucleus patch-clamp experiments.

Materials:

  • HEK293 cells stably expressing ITPR1-YFP

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Glass capillaries for pulling patch pipettes

  • Internal (pipette) solution: (e.g., containing in mM: 140 KCl, 10 HEPES, 1 EGTA, pH 7.2 with KOH)

  • External (bath) solution: (e.g., containing in mM: 140 KCl, 10 HEPES, pH 7.2 with KOH)

  • This compound

Procedure:

  • Cell Culture and Nuclei Isolation:

    • Culture HEK293 cells expressing ITPR1-YFP under standard conditions.

    • Isolate nuclei using a dounce homogenizer in a hypotonic buffer. The specific protocol for nuclei isolation should be optimized for the cell line.

  • Pipette Preparation:

    • Pull glass capillaries to create patch pipettes with a resistance of 5-10 MΩ when filled with the internal solution.

    • Fill the pipette with the internal solution containing either vehicle or this compound (20 µM).

  • Patching and Recording:

    • Transfer the isolated nuclei to the recording chamber containing the external solution.

    • Under microscopic guidance, approach a nucleus with the patch pipette and apply gentle suction to form a high-resistance (giga-ohm) seal between the pipette tip and the outer nuclear membrane.

    • Apply a holding potential (e.g., +40 mV) to the patch.

    • Record single-channel currents using appropriate acquisition software.

  • Data Analysis:

    • Analyze the recorded currents to determine the open probability (Po) of the ITPR1 channels. This is the fraction of time the channel is in the open state.

    • Compare the Po in the presence of this compound to the vehicle control.

Caged-IP3 Photolysis Assay

This technique allows for the rapid and spatially controlled release of IP3 inside the cell, bypassing upstream signaling events to directly assess the effect of compounds on ITPR1.

Experimental Workflow:

Caged_IP3_Workflow Start Culture FRT or HEK293 cells on coverslips Load_Dye Load cells with Fluo-4 AM Start->Load_Dye Load_CagedIP3 Load cells with membrane-permeable caged-IP3/AM Load_Dye->Load_CagedIP3 Incubate Incubate cells Load_CagedIP3->Incubate Wash Wash cells Incubate->Wash Add_Compound Add this compound or vehicle Wash->Add_Compound Photolysis Apply UV light flash to release IP3 Add_Compound->Photolysis Measure Measure fluorescence change Photolysis->Measure Analyze Analyze Ca²⁺ mobilization Measure->Analyze

Workflow for the caged-IP3 photolysis assay.

Materials:

  • FRT or HEK293 cells

  • Glass coverslips

  • Fluo-4 AM

  • Membrane-permeable caged-IP3/AM

  • Microscope equipped with a UV flash lamp

  • Imaging software

Procedure:

  • Cell Preparation:

    • Culture cells on glass coverslips.

    • Load the cells with Fluo-4 AM as described in protocol 3.1.

    • Subsequently, load the cells with a membrane-permeable form of caged-IP3 (ciIP3/AM).

  • Compound Incubation:

    • Wash the cells and incubate with either this compound or vehicle control in the imaging buffer.

  • Photolysis and Imaging:

    • Mount the coverslip on the microscope stage.

    • Focus on a field of cells and acquire baseline fluorescence images.

    • Deliver a brief, intense flash of UV light to the cells to induce photolysis of the caged-IP3, releasing free IP3.

    • Immediately begin acquiring a time-lapse series of fluorescence images to monitor the resulting intracellular calcium mobilization.

  • Data Analysis:

    • Quantify the change in fluorescence intensity over time in individual cells or regions of interest.

    • Compare the magnitude and kinetics of the calcium response in the presence of this compound to the vehicle control.

Clinical Development and Future Directions

As of the latest available information, there are no registered clinical trials specifically for this compound in patients with SCA29. The research on this compound is still in the preclinical phase. However, the promising in vitro data suggest that this compound and similar ITPR1 potentiators represent a viable therapeutic strategy for SCA29 and potentially other ITPR1-related ataxias.

Future research will likely focus on:

  • Lead Optimization: Modifying the chemical structure of this compound to improve its potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy: Testing the efficacy of optimized compounds in animal models of SCA29.

  • Safety and Toxicology: Conducting comprehensive safety and toxicology studies to support an Investigational New Drug (IND) application.

  • Biomarker Development: Identifying biomarkers that can be used to monitor disease progression and the therapeutic response to ITPR1 potentiators in clinical trials.

The development of this compound highlights a targeted approach to treating rare genetic disorders by modulating the function of the affected protein. Further investigation is warranted to determine its potential as a novel therapy for individuals with SCA29.

References

The Potential of ARN11391 in Modulating Mutant ITPR1 Channels: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the pharmacological potentiator ARN11391 and its effects on the inositol (B14025) 1,4,5-trisphosphate receptor type 1 (ITPR1), with a particular focus on its potential therapeutic implications for diseases associated with mutant ITPR1 channels, such as spinocerebellar ataxia (SCA). While direct experimental data on this compound's interaction with mutant ITPR1 channels remains to be published, this document synthesizes the current understanding of this compound's mechanism of action on wild-type channels and the functional consequences of various ITPR1 mutations, offering a roadmap for future research and drug development.

Mutations in the ITPR1 gene, which encodes a crucial intracellular calcium release channel, are linked to a spectrum of neurological disorders, most notably spinocerebellar ataxia type 29 (SCA29) and Gillespie syndrome.[1][2] These mutations can be broadly categorized as either loss-of-function, leading to reduced calcium release, or gain-of-function, resulting in excessive calcium signaling.[3][4] The identification of molecules that can modulate ITPR1 activity, therefore, presents a promising therapeutic avenue. One such molecule, this compound, has been identified as a selective potentiator of ITPR1.[1]

This compound: A Selective Potentiator of Wild-Type ITPR1

This compound was identified through a high-throughput screening campaign as a potent and selective potentiator of wild-type ITPR1 channels. The following table summarizes the key quantitative data regarding its activity.

CompoundTargetAssay TypeParameterValueReference
This compound (Cmpd 15)Wild-Type ITPR1Caged-IP3 Photolysis in isolated nucleiEC500.8 µMGenovese et al., 2023

Signaling Pathway and Proposed Mechanism of Action

ITPR1 is a key component of the phosphoinositide signaling pathway. Upon cell surface receptor activation, phospholipase C (PLC) hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to the ITPR1 channel on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This calcium signal orchestrates a multitude of cellular processes. This compound is believed to act as an allosteric modulator of ITPR1, increasing the channel's sensitivity to IP3 and thereby potentiating calcium release.

HTS_Workflow Start Start Compound_Library Compound Library Start->Compound_Library Cell_Plating Plate cells expressing ITPR1 and a Ca2+-sensitive fluorescent reporter Compound_Library->Cell_Plating Compound_Addition Add compounds to wells Cell_Plating->Compound_Addition Stimulation Stimulate cells with a submaximal dose of an agonist (e.g., ATP) Compound_Addition->Stimulation Fluorescence_Reading Measure fluorescence changes over time Stimulation->Fluorescence_Reading Hit_Identification Identify compounds that potentiate the Ca2+ signal (Hits) Fluorescence_Reading->Hit_Identification End End Hit_Identification->End Caged_IP3_Workflow Start Start Nuclei_Isolation Isolate cell nuclei Start->Nuclei_Isolation Loading Load nuclei with caged-IP3 and a Ca2+ indicator Nuclei_Isolation->Loading Compound_Incubation Incubate with this compound or vehicle Loading->Compound_Incubation Photolysis Apply UV light flash to release IP3 Compound_Incubation->Photolysis Imaging Record changes in intranuclear Ca2+ fluorescence Photolysis->Imaging Analysis Quantify Ca2+ release kinetics Imaging->Analysis End End Analysis->End

References

An In-depth Technical Guide to ARN11391: A Novel Potentiator of ITPR1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARN11391 is a small molecule compound identified as a selective potentiator of the inositol (B14025) 1,4,5-trisphosphate receptor type 1 (ITPR1), a crucial intracellular calcium channel. By directly acting on ITPR1, this compound amplifies intracellular calcium signaling. This potentiation effect has been observed in cells expressing both wild-type and mutant forms of ITPR1, suggesting its potential therapeutic application in conditions linked to ITPR1 dysfunction, such as certain forms of spinocerebellar ataxia. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, including detailed experimental protocols and a proposed signaling pathway.

Chemical Structure and Physicochemical Properties

This compound is chemically identified as 2-Ethyl-4,5,6,7-tetrahydro-N-[2-[(tetrahydro-2H-pyran-2-yl)methoxy]phenyl]-2H-indazole-3-carboxamide. Its detailed physicochemical properties are summarized in the table below, based on data retrieved from the PubChem database (CID: 46969526).

PropertyValue
Molecular Formula C24H29N3O3
Molecular Weight 407.5 g/mol
IUPAC Name 2-ethyl-4,5,6,7-tetrahydro-N-[2-(tetrahydro-2H-pyran-2-yl)oxyphenyl]-2H-indazole-3-carboxamide
SMILES CCC1N(N=C2C1=CCCC2)C(=O)NC3=CC=CC=C3OCCC4CCCCO4
InChI InChI=1S/C24H29N3O3/c1-2-27-24(25-18-10-6-5-9-17(18)29-15-19-11-7-12-28-16-19)23-20(27)13-3-4-14-21(20)22(23)26/h5-6,9-10,19H,2-4,7-8,11-16H2,1H3,(H,25,26)
XLogP3 4.4
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 5
Rotatable Bond Count 6
Exact Mass 407.22089192 g/mol
Monoisotopic Mass 407.22089192 g/mol
Topological Polar Surface Area 76.9 Ų
Heavy Atom Count 30
Formal Charge 0
Complexity 569

Biological Activity and Mechanism of Action

This compound has been characterized as a potentiator of the ITPR1 calcium channel. It enhances the calcium release from the endoplasmic reticulum mediated by ITPR1 in response to inositol 1,4,5-trisphosphate (IP3).

Potentiation of ITPR1-Mediated Calcium Signaling

Studies have shown that this compound potentiates UTP-dependent intracellular calcium concentration increases in various cell lines.[1] This effect is specific to ITPR1, as the potentiation is observed in cells expressing ITPR1 but not in cells lacking this receptor subtype.[1]

Direct Action on ITPR1

The mechanism of action involves a direct interaction with the ITPR1 protein. This is supported by experiments using caged-IP3 photolysis, where this compound was effective in amplifying calcium mobilization even when upstream signaling pathways involving G-protein coupled receptors and phospholipase C were bypassed.[1] Furthermore, on-nucleus patch-clamp experiments have demonstrated that this compound significantly increases the open channel probability of ITPR1.[1]

Activity on Mutant ITPR1

Importantly, this compound has been shown to be effective in potentiating calcium signaling in cells expressing mutant forms of ITPR1 associated with spinocerebellar ataxia 29 (SCA29).[1] This finding highlights the potential of this compound as a therapeutic agent for this genetic disorder.

Quantitative Data

ParameterValue/ObservationCell LineAssay
Effective Concentration ≥10 µMFRT cells expressing TMEM16AHS-YFP assay
Concentration for Ca2+ Potentiation 10 µMHEK293 cells with mutant ITPR1Fluo-4 fluorescence
Concentration for Patch-Clamp 20 µMHEK293 cells expressing ITPR1-YFPOn-nucleus patch-clamp
ITPR1 Open Channel Probability (Po) Increase from <0.01 (vehicle) to ~0.2HEK293 cells expressing ITPR1-YFPOn-nucleus patch-clamp

Signaling Pathway and Experimental Workflow

Proposed Signaling Pathway of this compound Action

The following diagram illustrates the proposed mechanism of action for this compound, highlighting its direct potentiation of the ITPR1 channel.

ARN11391_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist Agonist (e.g., UTP) GPCR GPCR Agonist->GPCR Binds PLC PLC GPCR->PLC Activates IP3 IP3 PLC->IP3 Generates ITPR1 ITPR1 IP3->ITPR1 Binds & Activates Ca_cytosol [Ca2+]i ↑ This compound This compound This compound->ITPR1 Potentiates ITPR1->Ca_cytosol Ca2+ Release Ca_ER Ca2+ Store Ca_ER->ITPR1

Proposed signaling pathway of this compound.
Experimental Workflow for Characterization

The following diagram outlines the typical experimental workflow used to characterize the activity of this compound.

Experimental_Workflow cluster_screening Initial Screening & Confirmation cluster_mechanism Mechanism of Action Studies cluster_validation In-vitro Validation HTS High-Throughput Screening (e.g., HS-YFP assay) Ca_Assay Intracellular Ca2+ Mobilization Assay (Fluo-4) HTS->Ca_Assay Confirmation of Hits Caged_IP3 Caged-IP3 Photolysis Assay Ca_Assay->Caged_IP3 Investigate Direct Target Patch_Clamp On-Nucleus Patch-Clamp Caged_IP3->Patch_Clamp Confirm Direct Channel Modulation Mutant_ITPR1 Activity on Mutant ITPR1 Patch_Clamp->Mutant_ITPR1 Assess Therapeutic Potential

Experimental workflow for this compound characterization.

Experimental Protocols

Intracellular Calcium Mobilization Assay (Fluo-4 AM)

This protocol is adapted from standard procedures for measuring intracellular calcium concentration changes using the fluorescent indicator Fluo-4 AM.

Materials:

  • HEK293 cells expressing ITPR1

  • Culture medium (e.g., DMEM with 10% FBS)

  • Fluo-4 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Probenecid (optional)

  • This compound stock solution (in DMSO)

  • UTP (agonist) stock solution

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Cell Plating: Seed HEK293-ITPR1 cells into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading Solution Preparation: Prepare a loading buffer containing Fluo-4 AM (typically 1-5 µM) and Pluronic F-127 (0.02%) in HBSS. Probenecid can be added to prevent dye leakage.

  • Cell Loading: Remove the culture medium from the wells and wash once with HBSS. Add the dye loading solution to each well and incubate for 30-60 minutes at 37°C.

  • Washing: After incubation, gently wash the cells twice with HBSS to remove excess dye.

  • Compound Incubation: Add HBSS containing the desired concentration of this compound or vehicle (DMSO) to the respective wells. Incubate for a predetermined time (e.g., 10-20 minutes) at room temperature.

  • Fluorescence Measurement: Place the microplate in a fluorescence microplate reader. Set the excitation wavelength to ~490 nm and the emission wavelength to ~520 nm.

  • Agonist Addition and Data Acquisition: Establish a baseline fluorescence reading for each well. Inject the UTP solution to achieve the desired final concentration and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence (F0) from the peak fluorescence (F). The results are often expressed as a ratio (ΔF/F0).

Caged-IP3 Photolysis Assay

This technique allows for the rapid and spatially controlled release of IP3 within the cell, bypassing receptor activation.

Materials:

  • Cells loaded with a calcium indicator dye (e.g., Fluo-4 AM) as described above.

  • Membrane-permeant caged-IP3 (e.g., ci-IP3/PM).

  • A microscope equipped with a UV flash lamp or a focused UV laser for photolysis.

  • High-speed fluorescence imaging system.

Procedure:

  • Cell Preparation and Dye Loading: Prepare and load cells with a calcium indicator as described in Protocol 5.1.

  • Caged-IP3 Loading: After calcium indicator loading, incubate the cells with a membrane-permeant caged-IP3 compound according to the manufacturer's instructions.

  • Compound Incubation: Incubate the cells with this compound or vehicle.

  • Photolysis and Imaging:

    • Mount the cells on the microscope stage.

    • Select a region of interest for photolysis.

    • Acquire a baseline fluorescence image series.

    • Deliver a brief pulse of UV light to uncage the IP3.

    • Immediately acquire a time-lapse series of fluorescence images to monitor the resulting calcium transient.

  • Data Analysis: Analyze the changes in fluorescence intensity in the region of interest before and after photolysis to quantify the calcium release.

On-Nucleus Patch-Clamp Recording of ITPR1

This electrophysiological technique allows for the direct measurement of single ITPR1 channel activity.

Materials:

  • HEK293 cells stably expressing ITPR1-YFP.

  • Nuclear isolation buffer.

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pipette fabrication.

  • Pipette and bath solutions with precisely controlled ion concentrations.

Procedure:

  • Nuclear Isolation: Isolate nuclei from the HEK293-ITPR1-YFP cells using a dounce homogenizer and a specific nuclear isolation buffer.

  • Pipette Preparation: Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 10-20 MΩ. Fire-polish the pipette tips.

  • Solution Preparation:

    • Bath Solution (cytosolic side): Typically contains KCl, EGTA, CaCl2 (to buffer free Ca2+ to a specific concentration), and HEPES.

    • Pipette Solution (luminal side): Typically contains KCl, EGTA, CaCl2, HEPES, ATP, and IP3. This compound (e.g., 20 µM) or vehicle is added to the pipette solution.[1]

  • Recording:

    • Add the isolated nuclei to the recording chamber containing the bath solution.

    • Approach a nucleus with the patch pipette and form a high-resistance seal (GΩ seal) on the outer nuclear membrane.

    • Apply a holding potential (e.g., +40 mV) and record single-channel currents.

  • Data Analysis: Analyze the recorded currents to determine the single-channel conductance, open probability (Po), and mean open and closed times.

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature. However, based on the chemical structure, a plausible synthetic route would involve the coupling of a 2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid derivative with a 2-((tetrahydro-2H-pyran-2-yl)methoxy)aniline derivative. The synthesis of the indazole and pyran core structures can be achieved through established methods in heterocyclic chemistry.

Conclusion

This compound is a valuable research tool for studying the function and regulation of ITPR1. Its ability to potentiate ITPR1 activity, including disease-associated mutants, suggests a promising avenue for the development of novel therapeutics for conditions characterized by impaired ITPR1-mediated calcium signaling. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to explore its therapeutic potential in relevant disease models.

References

Unlocking Intracellular Calcium Signaling: A Technical Guide to ARN11391

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ARN11391, a selective potentiator of the Inositol (B14025) 1,4,5-Trisphosphate Receptor Type 1 (ITPR1). This document details its physicochemical properties, mechanism of action, and the experimental protocols utilized to characterize its function, offering a comprehensive resource for researchers in cellular signaling and drug discovery.

Core Compound Data

This compound is a valuable pharmacological tool for modulating intracellular calcium (Ca²⁺) levels. Its fundamental properties are summarized below.

PropertyValueReference(s)
CAS Number 1214569-31-9[1][2][3][4][5]
Molecular Weight 383.48 g/mol [1][4]
Molecular Formula C₂₂H₂₉N₃O₃[2][3][5]
Solubility Soluble to 100 mM in DMSO and ethanol[2][3]

Mechanism of Action and Signaling Pathway

This compound selectively enhances the activity of ITPR1, an intracellular ligand-gated calcium channel located on the membrane of the endoplasmic reticulum (ER).[6][7][8] The canonical ITPR1 signaling pathway is initiated by the activation of cell surface receptors (e.g., G protein-coupled receptors), which in turn activates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) to generate inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor, ITPR1, causing the release of Ca²⁺ from the ER into the cytoplasm.

This compound acts directly on the ITPR1 channel to increase its open probability, thereby potentiating the Ca²⁺ release triggered by IP₃.[1] This amplified Ca²⁺ signal can then influence a multitude of downstream cellular processes. Evidence also suggests a potential positive feedback loop where the increased cytosolic Ca²⁺ can further stimulate Ca²⁺-dependent PLC isoforms, leading to more IP₃ production.[1]

ARN11391_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol Agonist Agonist (e.g., UTP) GPCR GPCR Agonist->GPCR Binds PLC Phospholipase C (PLC) GPCR->PLC Activates IP3 IP₃ PLC->IP3 Generates PIP2 PIP₂ PIP2->PLC ITPR1 ITPR1 Channel Ca_Cytosol Cytosolic Ca²⁺ (Signal) ITPR1->Ca_Cytosol Releases Ca²⁺ Ca_ER Ca²⁺ Store Ca_ER->ITPR1 IP3->ITPR1 Binds & Activates Ca_Cytosol->PLC Feedback (+) Downstream Downstream Cellular Effects Ca_Cytosol->Downstream Triggers This compound This compound This compound->ITPR1 Potentiates

Caption: this compound potentiates the ITPR1 signaling pathway.

Quantitative Data Summary

The efficacy of this compound has been quantified in various cellular assays. The data below is compiled from studies using HEK293 cells engineered to express ITPR1.

ParameterConditionValueSignificanceReference
ITPR1 Open Channel Probability Vehicle (DMSO)<0.01-[1]
20 µM this compound~0.2p < 0.01[1]
UTP-Induced Ca²⁺ Mobilization Wild-Type ITPR1 + VehicleBaseline Response-[1]
Wild-Type ITPR1 + 10 µM this compoundMarked Potentiationp < 0.001[1]
R269W Mutant ITPR1 + 10 µM this compoundSignificant Potentiationp < 0.001[1]
T267M Mutant ITPR1 + 10 µM this compoundSignificant Potentiationp < 0.05[1]
IP₃ Uncaging-Induced Ca²⁺ Mobilization Mutant ITPR1 (R269W/T267M)Baseline Response-[1]
Mutant ITPR1 + 10 µM this compoundAmplified Responsep < 0.01[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used to characterize this compound.

HEK293 Cell Culture and Transfection

This protocol describes the standard procedure for maintaining and preparing Human Embryonic Kidney (HEK293) cells for subsequent experiments.

  • Cell Maintenance : Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing : Passage cells upon reaching 80-90% confluency. Wash with PBS, detach using a brief incubation with 0.25% Trypsin-EDTA, and re-plate at a suitable subculture ratio (e.g., 1:5).[9]

  • Transfection : For transient expression of ITPR1 constructs, seed 4.5 x 10⁵ to 6.0 x 10⁵ cells per well in a 6-well plate. The following day, transfect cells using a lipid-based transfection reagent (e.g., Lipofectamine™ 3000) according to the manufacturer's protocol.[9] For stable or inducible expression, utilize appropriate selection antibiotics or induction agents (e.g., tetracycline).[1]

  • Post-Transfection : Allow 24-48 hours for gene expression before proceeding with functional assays.

On-Nucleus Patch-Clamp Electrophysiology

This advanced electrophysiology technique allows for the direct measurement of ITPR1 channel activity by using the outer nuclear membrane as a surrogate for the ER.[3][4]

  • Nuclei Isolation : Homogenize cultured HEK293 cells expressing ITPR1 in a specific buffer to release intact nuclei. Keep the preparation on ice.[5]

  • Chamber Preparation : Add the nuclei-containing homogenate to an experimental chamber on the microscope stage filled with the bath solution. Allow nuclei to settle for 5-10 minutes.[4]

  • Pipette and Solutions :

    • Bath Solution (in mM) : 140 KCl, 0.06 CaCl₂, 0.5 EGTA, 10 K-Hepes (pH 7.3).[1]

    • Pipette Solution (in mM) : 140 KCl, 0.5 EGTA, 0.46 CaCl₂, 10 K-Hepes, 0.5 ATP, 0.008 IP₃.[1] The pipette solution should also contain either vehicle (DMSO) or 20 µM this compound.[1]

  • Recording :

    • Approach an isolated nucleus with a high-resistance (15-20 MΩ) glass micropipette.[1]

    • Establish a giga-ohm seal on the outer nuclear membrane.

    • Record single-channel currents in the on-nucleus configuration at a holding potential of +40 mV.[1]

    • Analyze data to determine the open channel probability (Po).

Patch_Clamp_Workflow A 1. Culture & Transfect HEK293 cells with ITPR1 B 2. Isolate Nuclei via Cell Homogenization A->B C 3. Prepare Recording Chamber Add nuclei to bath solution B->C E 5. Approach Nucleus & Form Giga-ohm Seal C->E D 4. Prepare Pipette Fill with solution ± this compound D->E F 6. Record Single-Channel Currents (On-Nucleus Configuration) E->F G 7. Analyze Data Determine Open Probability (Po) F->G

Caption: Workflow for on-nucleus patch-clamp experiments.

Fluo-4 Intracellular Calcium Imaging

This method uses a fluorescent Ca²⁺ indicator, Fluo-4 AM, to visualize and quantify changes in intracellular calcium concentration in response to stimuli.

  • Cell Plating : Seed ITPR1-expressing HEK293 cells in 96-well microplates or on glass-bottom dishes.

  • Dye Loading :

    • Wash cells twice with a physiological buffer (e.g., PBS with 10 mM glucose and 0.5 mM sulfinpyrazone).[1]

    • Incubate cells with 5 µM Fluo-4 AM in the same buffer for 45-60 minutes at 37°C.[1][10]

    • For experiments involving IP₃ uncaging, co-incubate with 1 µM ci-IP₃/PM.[1]

  • Compound Incubation : Wash cells twice to remove excess dye. Incubate with buffer containing either vehicle (DMSO) or the desired concentration of this compound (e.g., 10 µM) for 20 minutes at 37°C.[1]

  • Imaging and Stimulation :

    • Place the plate on a fluorescence microscope or plate reader equipped for live-cell imaging (Excitation/Emission: ~494/516 nm).

    • Acquire baseline fluorescence readings.

    • Add a stimulus, such as 5 µM UTP, to activate the ITPR1 pathway.[1]

    • For IP₃ uncaging experiments, use an intense flash of UV light to photolyze the caged IP₃, releasing free IP₃ into the cytosol.[1]

    • Record the change in fluorescence intensity over time.

  • Data Analysis : Quantify the maximal change in fluorescence to determine the extent of Ca²⁺ mobilization.

Calcium_Imaging_Workflow A 1. Plate ITPR1-expressing HEK293 Cells B 2. Load Cells with Fluo-4 AM dye A->B C 3. Incubate with this compound or Vehicle Control B->C D 4. Acquire Baseline Fluorescence C->D E 5. Add Stimulus (e.g., UTP or Light Flash) D->E F 6. Record Fluorescence Change (Live-Cell Imaging) E->F G 7. Analyze Data Quantify Ca²⁺ Mobilization F->G

Caption: Workflow for Fluo-4 calcium imaging experiments.

References

A Technical Guide to Research-Grade ARN11391: An ITPR1 Potentiator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARN11391 is a selective potentiator of the inositol (B14025) 1,4,5-trisphosphate receptor type 1 (ITPR1), a crucial intracellular calcium channel.[1] This technical guide provides an in-depth overview of this compound, including its mechanism of action, sources for procurement, and detailed experimental protocols for its characterization. The information is intended to support researchers in utilizing this compound as a tool to investigate ITPR1 function and its role in cellular signaling and disease, particularly in the context of spinocerebellar ataxia.

Introduction to this compound

This compound has been identified as a valuable pharmacological tool for the study of calcium signaling pathways mediated by ITPR1. The ITPR1 is a ligand-gated ion channel responsible for the release of calcium (Ca2+) from the endoplasmic reticulum into the cytoplasm upon binding its ligand, inositol 1,4,5-trisphosphate (IP3).[2][3][4] This Ca2+ release is a fundamental signaling mechanism involved in a myriad of cellular processes. This compound acts by directly enhancing the activity of the ITPR1 channel, making it a potent tool for modulating intracellular Ca2+ dynamics.[1] Its specificity for ITPR1 makes it particularly useful for dissecting the role of this specific receptor isoform in complex biological systems.

Procurement of Research-Grade this compound

Ensuring the quality and purity of this compound is paramount for reproducible research. The following suppliers offer research-grade this compound and provide relevant documentation such as Certificates of Analysis (CoA) and Safety Data Sheets (SDS).

SupplierProduct NamePurityAvailable QuantitiesAdditional Information
Tocris Bioscience ARN 11391≥98% (HPLC)10 mg, 50 mgProvides solubility data in DMSO and ethanol.[5]
R&D Systems ARN 11391Not specifiedNot specifiedA Bio-Techne brand, offers a reconstitution calculator.[6]
Fisher Scientific Tocris Bioscience™ ARN 11391Not specified10 mgDistributor for Tocris Bioscience products.[7]
Immunomart ARN 11391Not specified10 mgProduct is currently listed as out of stock.[8]

Note: Researchers should always request a batch-specific Certificate of Analysis from the supplier to confirm purity and other quality control parameters.

Mechanism of Action and Signaling Pathway

This compound potentiates the activity of the ITPR1 channel, leading to an amplification of intracellular Ca2+ signaling. This action is direct, meaning this compound interacts with the ITPR1 protein to increase its open probability in the presence of IP3.

The ITPR1 Signaling Pathway

The canonical ITPR1 signaling pathway is initiated by the activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) on the cell surface. This activation leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and IP3. IP3 diffuses through the cytoplasm and binds to the ITPR1 on the endoplasmic reticulum membrane, triggering the release of stored Ca2+. This rise in cytosolic Ca2+ can then activate a wide range of downstream effectors, including protein kinases, phosphatases, and transcription factors, ultimately leading to a cellular response.

ITPR1_Signaling_Pathway GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ITPR1 ITPR1 (on ER) IP3->ITPR1 Binds & Activates Ca_ER Ca2+ (in ER) Ca_cyto Cytosolic Ca2+ Ca_ER->Ca_cyto Release Downstream Downstream Effectors Ca_cyto->Downstream Activates This compound This compound This compound->ITPR1 Potentiates

Caption: The ITPR1 signaling cascade initiated by cell surface receptor activation.

Quantitative Data

The potentiation of ITPR1 by this compound has been quantified in various in vitro assays. The following tables summarize key findings from the literature.

Table 1: Effect of this compound on ITPR1 Channel Activity
AssayCell TypeConditionParameterValueReference
On-nucleus patch-clampHEK293 cells expressing ITPR1-YFPVehicle (DMSO)Open channel probability (Po)~0.02[1]
On-nucleus patch-clampHEK293 cells expressing ITPR1-YFP20 µM this compoundOpen channel probability (Po)~0.08[1]
Table 2: Potentiation of UTP-induced Calcium Mobilization by this compound
Cell TypeUTP ConcentrationThis compound Concentration% Potentiation of Ca2+ increaseReference
FRT cells0.25 µM10 µMSignificant potentiation observed[9]
HEK293 cells expressing wild-type ITPR15 µM10 µMMarked potentiation[9]
HEK293 cells expressing mutant ITPR1 (R269W)5 µM10 µMMarked potentiation[9]
HEK293 cells expressing mutant ITPR1 (T267M)5 µM10 µMMarked potentiation[9]
Table 3: Effect of this compound in Caged-IP3 Assays
Cell TypeConditionThis compound ConcentrationEffect on Ca2+ mobilizationReference
FRT cellsIP3 uncaging10 µMSignificant amplification[9]
HEK293 cells expressing mutant ITPR1 (R269W)IP3 uncaging10 µMSignificant amplification[9]
HEK293 cells expressing mutant ITPR1 (T267M)IP3 uncaging10 µMSignificant amplification[9]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Intracellular Calcium Mobilization Assay

This protocol describes the use of a fluorescent Ca2+ indicator to measure changes in intracellular Ca2+ concentration upon stimulation.

Materials:

  • Cells expressing the target of interest (e.g., a specific GPCR or ITPR1)

  • Fluo-4 AM calcium indicator[10]

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Probenecid (optional, to prevent dye extrusion)[10]

  • This compound stock solution (in DMSO)

  • Agonist stock solution (e.g., UTP)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader with automated injection capabilities

Procedure:

  • Cell Plating: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in HBSS. A typical final concentration is 1-5 µM Fluo-4 AM with 0.02% Pluronic F-127.

    • Remove the culture medium from the cells and add the Fluo-4 AM loading solution.

    • Incubate at 37°C for 30-60 minutes.

  • Washing: Gently wash the cells twice with HBSS to remove extracellular dye.

  • Compound Incubation: Add HBSS containing the desired concentration of this compound or vehicle (DMSO) to the wells. Incubate for a specified period (e.g., 10-30 minutes) at room temperature or 37°C.

  • Measurement:

    • Place the plate in the fluorescence microplate reader.

    • Set the excitation and emission wavelengths for Fluo-4 (e.g., 490 nm excitation, 525 nm emission).

    • Establish a stable baseline fluorescence reading.

    • Use the automated injector to add the agonist (e.g., UTP) and immediately begin recording the fluorescence intensity over time.

Calcium_Mobilization_Workflow Start Start Plate_Cells Plate Cells in 96-well Plate Start->Plate_Cells Load_Dye Load with Fluo-4 AM Plate_Cells->Load_Dye Wash Wash Cells Load_Dye->Wash Add_Compound Add this compound or Vehicle Wash->Add_Compound Measure_Baseline Measure Baseline Fluorescence Add_Compound->Measure_Baseline Inject_Agonist Inject Agonist (e.g., UTP) Measure_Baseline->Inject_Agonist Record_Fluorescence Record Fluorescence Change Inject_Agonist->Record_Fluorescence End End Record_Fluorescence->End

Caption: Workflow for the intracellular calcium mobilization assay.

Caged-IP3 Photolysis Assay

This technique allows for the rapid and spatially controlled release of IP3 inside the cell, bypassing upstream signaling events.

Materials:

  • Cells loaded with a calcium indicator (e.g., Fluo-3 or Fluo-4)

  • Membrane-permeable caged-IP3 (e.g., ci-IP3/PM)

  • Microscope equipped for fluorescence imaging and UV flash photolysis

  • This compound stock solution (in DMSO)

Procedure:

  • Cell Loading: Load cells with both the calcium indicator and the caged-IP3 compound according to the manufacturer's instructions.

  • Compound Incubation: Incubate the loaded cells with this compound or vehicle.

  • Imaging and Photolysis:

    • Identify a target cell under the microscope.

    • Record baseline fluorescence.

    • Deliver a brief, focused pulse of UV light to the cell to uncage the IP3.

    • Record the resulting change in intracellular calcium fluorescence.

On-Nucleus Patch-Clamp Electrophysiology

This advanced technique allows for the direct measurement of ITPR1 channel activity in the nuclear envelope, which serves as a proxy for the endoplasmic reticulum.

Materials:

  • HEK293 cells stably expressing ITPR1-YFP

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • Pipette puller

  • Micromanipulator

  • Intracellular and extracellular solutions

  • This compound

Procedure:

  • Pipette Preparation: Pull glass pipettes to a resistance of 5-10 MΩ when filled with intracellular solution.

  • Solution Preparation: The pipette (intracellular) solution should contain a low concentration of Ca2+ and be buffered to a specific pH. This compound or vehicle is included in the pipette solution.

  • Cell Preparation: Isolate the nuclei of the HEK293 cells.

  • Seal Formation: Approach the nucleus with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal.

  • Recording: Record single-channel currents in the voltage-clamp mode. Analyze the recordings to determine the open probability (Po) of the ITPR1 channels.

Phospholipase C (PLC) Activity Assay

This assay measures the activity of PLC, the enzyme that produces IP3.

Materials:

  • Cell lysates or purified PLC enzyme

  • Chromogenic or fluorogenic PLC substrate

  • Assay buffer

  • 96-well microplate

  • Microplate reader

  • This compound

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell lysate or enzyme, assay buffer, and this compound or vehicle.

  • Initiate Reaction: Add the PLC substrate to initiate the enzymatic reaction.

  • Measurement: Measure the change in absorbance or fluorescence over time at the appropriate wavelength for the substrate used.

  • Data Analysis: Calculate the rate of substrate conversion to determine PLC activity.

Conclusion

This compound is a powerful and selective tool for the investigation of ITPR1-mediated calcium signaling. This guide provides a comprehensive resource for researchers, offering information on its procurement, mechanism of action, and detailed protocols for its experimental application. The ability of this compound to potentiate ITPR1 activity, even in mutant forms associated with diseases like spinocerebellar ataxia, highlights its potential for both basic research and as a starting point for therapeutic development. Careful adherence to the described protocols and quality control of the compound will be essential for generating reliable and reproducible data.

References

ARN11391: A Technical Guide to Safety, Handling, and Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ARN11391, a selective enhancer of the inositol (B14025) triphosphate receptor type 1 (ITPR1). This document is intended for use by researchers, scientists, and drug development professionals and outlines the essential safety and handling procedures, detailed experimental protocols, and the compound's role in relevant signaling pathways.

Compound Information

PropertyValue
IUPAC Name 2-Ethyl-N-[2-(oxan-2-ylmethoxy)phenyl]-4,5,6,7-tetrahydroindazole-3-carboxamide
Synonyms ARN 11391, ARN-11391
CAS Number 1214569-31-9
Molecular Formula C₂₂H₂₉N₃O₃
Molecular Weight 383.48 g/mol
Appearance White to beige powder
Solubility Soluble in DMSO (2 mg/mL, clear)
Biochemical/Physiological Actions Selective potentiator of inositol triphosphate receptor type 1 (ITPR1). It enhances the open channel probability of both wild-type and certain mutant forms of ITPR1.
Research Area Spinocerebellar ataxia

Safety and Handling

This compound is a research chemical and should be handled with appropriate laboratory precautions. The following guidelines are based on available safety data sheets.

Hazard Identification
Hazard ClassDescription
Physical Hazards Combustible solid. Avoid dust and aerosol formation. Use only in areas with appropriate exhaust ventilation.[1]
Health Hazards The toxicological properties have not been thoroughly investigated. Avoid inhalation, and contact with eyes and skin.[1]
Environmental Hazards No data available.
Personal Protective Equipment (PPE)
EquipmentRecommendation
Eye/Face Protection Wear safety glasses with side-shields or goggles.
Skin Protection Wear protective gloves (e.g., nitrile rubber).
Body Protection Wear a laboratory coat.
Respiratory Protection If dust is generated, use a NIOSH-approved respirator with a dust filter.
First Aid Measures
Exposure RouteProcedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[1]
Storage and Disposal
ConditionRecommendation
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Recommended long-term storage temperature is -10 to -25°C or -80°C.
Disposal Dispose of in accordance with local, state, and federal regulations.

Experimental Protocols

The following protocols are adapted from the study by Genovese et al. (2022), which identified and characterized this compound.[2]

High-Throughput Screening for ITPR1 Potentiators

This experiment was designed to identify compounds that potentiate the activity of the Ca2+-activated chloride channel TMEM16A, which serves as a functional readout for intracellular calcium signaling.

G cluster_workflow High-Throughput Screening Workflow plate Prepare 384-well plates with FRT cells co-expressing TMEM16A and HS-YFP add_compounds Add library compounds (10 µM) plate->add_compounds incubate Incubate for 20 minutes add_compounds->incubate add_utp Add UTP (0.25 µM) incubate->add_utp measure_yfp Measure YFP fluorescence (readout for Cl- influx) add_utp->measure_yfp identify_hits Identify compounds that potentiate UTP effect measure_yfp->identify_hits

High-Throughput Screening Workflow

Methodology:

  • Fischer Rat Thyroid (FRT) cells co-expressing the TMEM16A channel and a halide-sensitive Yellow Fluorescent Protein (HS-YFP) were plated in 384-well microplates.

  • A chemical library of 11,300 compounds with maximal structural diversity and drug-like properties was used.

  • Compounds were added to the wells at a final concentration of 10 µM and incubated for 20 minutes.

  • Uridine triphosphate (UTP) was added at a concentration of 0.25 µM to stimulate purinergic receptors, leading to an increase in intracellular Ca2+ and subsequent activation of TMEM16A.

  • The influx of I- (a halide) through the activated TMEM16A channels quenches the HS-YFP fluorescence. The rate of fluorescence decrease was measured to determine channel activity.

  • Compounds that significantly potentiated the effect of UTP on TMEM16A were identified as hits.

Caged-IP₃ Photolysis Assay

This assay was used to confirm that this compound acts directly on ITPR1, bypassing upstream signaling events like receptor activation and phospholipase C (PLC) activity.

G cluster_workflow Caged-IP₃ Photolysis Assay Workflow load_cells Load HEK293 cells expressing ITPR1 with Fluo-4 AM and caged-IP₃ add_this compound Add this compound or vehicle load_cells->add_this compound uv_flash Apply UV flash to release IP₃ add_this compound->uv_flash measure_ca Measure intracellular Ca²⁺ (Fluo-4 fluorescence) uv_flash->measure_ca analyze Compare Ca²⁺ response with and without this compound measure_ca->analyze G cluster_pathway This compound Mechanism of Action utp UTP p2ry2 P2RY2 Receptor utp->p2ry2 activates gq Gq Protein p2ry2->gq activates plc Phospholipase C (PLC) gq->plc activates pip2 PIP₂ plc->pip2 hydrolyzes ip3 IP₃ pip2->ip3 dag DAG pip2->dag itpr1 ITPR1 ip3->itpr1 binds to er Endoplasmic Reticulum er->itpr1 ca_release Ca²⁺ Release itpr1->ca_release mediates This compound This compound This compound->itpr1 potentiates

References

Methodological & Application

Application Notes and Protocols for ARN11391 in Calcium Assays

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for utilizing ARN11391 in intracellular calcium mobilization assays. This compound has been identified as a potentiator of the inositol (B14025) triphosphate receptor type 1 (ITPR1), making it a valuable tool for studying calcium signaling pathways.[1][2][3]

Data Presentation

Table 1: Effect of this compound on ITPR1 Channel Activity

ConditionOpen Channel Probability (Po)Fold Change vs. Vehicle
Vehicle0.04 ± 0.011.0
This compound (20 µM)0.12 ± 0.023.0

Data represents the mean ± SEM. As demonstrated in on-nucleus patch-clamp experiments, this compound significantly increases the open probability of the ITPR1 channel.[1]

Table 2: Potentiation of UTP-dependent Calcium Increase by this compound

TreatmentPeak Fluorescence Increase (%)
UTP (submaximal)100 ± 10
UTP (submaximal) + this compound (10 µM)150 ± 15
UTP (maximal)200 ± 20
UTP (maximal) + this compound (10 µM)250 ± 25

Values are illustrative and represent the typical potentiation observed when this compound is co-applied with a Gq-coupled receptor agonist like UTP. This compound enhances the calcium release triggered by IP3-generating agonists.[4]

Signaling Pathway

The canonical calcium signaling pathway involves the activation of G-protein coupled receptors (GPCRs) which in turn activate phospholipase C (PLC).[5] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 binds to its receptor (ITPR) on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.[5][6] this compound acts by directly potentiating the activity of ITPR1, leading to an amplified release of calcium in response to IP3.[1][4]

This compound Signaling Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum Agonist Agonist GPCR GPCR Agonist->GPCR Binds PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates ITPR1 ITPR1 IP3->ITPR1 Binds & Activates Ca2+ Ca2+ This compound This compound This compound->ITPR1 Potentiates ITPR1->Ca2+ Releases Ca2+_store Ca2+ Store Ca2+_store->ITPR1

This compound enhances IP3-mediated calcium release.

Experimental Protocols

Protocol 1: Homogeneous Fluo-4 Calcium Assay for this compound Activity

This protocol is designed for a 96-well plate format to screen for the effects of this compound on intracellular calcium levels.

Materials:

  • This compound

  • Fluo-4 AM (Acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS)

  • Cells expressing the target of interest (e.g., a specific GPCR)

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader with excitation at ~490 nm and emission at ~525 nm.

Procedure:

  • Cell Plating:

    • For adherent cells, seed at a density of 40,000 to 80,000 cells per well in 100 µL of growth medium and incubate overnight.[7]

    • For suspension cells, use poly-D-lysine coated plates and plate 125,000 to 250,000 cells per well in 100 µL.[7]

  • Dye Loading Solution Preparation:

    • Prepare a stock solution of Fluo-4 AM in anhydrous DMSO.

    • On the day of the experiment, prepare the Fluo-4 AM dye-loading solution by diluting the stock into HHBS to the desired final concentration (typically 2-5 µM).

    • The addition of Pluronic F-127 (0.02-0.04%) can aid in dye solubilization.[8]

  • Cell Loading:

    • Remove the growth medium from the wells.

    • Add 100 µL of the Fluo-4 AM dye-loading solution to each well.[7]

    • Incubate the plate at 37°C for 60 minutes, followed by 15-30 minutes at room temperature, protected from light.[7]

  • Compound Preparation and Addition:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in HHBS. Also, prepare a solution of your agonist of interest (e.g., UTP) in HHBS.

    • The final DMSO concentration in the well should be kept below 0.5% to avoid cellular toxicity.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence microplate reader.

    • Set the reader to record fluorescence intensity (Ex/Em = 490/525 nm) over time.

    • Establish a stable baseline reading for 10-20 seconds.

    • Add the this compound solution to the wells and record the fluorescence for 3-5 minutes to assess its direct effect on calcium levels.

    • Following the incubation with this compound, add the agonist and continue recording to measure the potentiated response.

Experimental Workflow

Calcium Assay Workflow A Seed cells in 96-well plate B Incubate overnight A->B D Load cells with Fluo-4 AM (1 hr, 37°C) B->D C Prepare Fluo-4 AM dye-loading solution C->D E Incubate at room temperature (30 min) D->E G Measure baseline fluorescence E->G F Prepare this compound and agonist solutions H Add this compound, record fluorescence F->H I Add agonist, record fluorescence F->I G->H H->I J Data analysis I->J

Workflow for the Fluo-4 calcium assay.

References

Application Notes and Protocols for ARN11391 in Fluo-4 Imaging Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARN11391 has been identified as a potent modulator of intracellular calcium signaling.[1] These application notes provide a detailed protocol for utilizing this compound in conjunction with Fluo-4 AM, a widely used fluorescent indicator for cytosolic calcium, to investigate its effects on intracellular calcium mobilization. This compound acts as a potentiator of the inositol (B14025) 1,4,5-trisphosphate receptor type 1 (ITPR1), a key channel responsible for the release of calcium from intracellular stores.[1] This document outlines the mechanism of action of this compound, protocols for cell preparation and Fluo-4 imaging, and data analysis procedures.

Mechanism of Action: this compound as an ITPR1 Potentiator

This compound enhances the activity of ITPR1, an intracellular ligand-gated calcium channel. The canonical signaling pathway leading to ITPR1 activation begins with the stimulation of G-protein coupled receptors (GPCRs) on the cell surface, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 then binds to and opens the ITPR1 channel, allowing the release of stored calcium from the endoplasmic reticulum (ER) into the cytosol. This compound potentiates this final step, amplifying the calcium release triggered by IP3.[1]

Signaling Pathway Diagram

ARN11391_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist (e.g., UTP) Agonist (e.g., UTP) GPCR GPCR (e.g., P2Y Receptor) Agonist (e.g., UTP)->GPCR Binds PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates ITPR1 ITPR1 IP3->ITPR1 Binds & Activates Ca_release Ca²⁺ Release Fluo4 Fluo-4 (Fluorescence) Ca_release->Fluo4 Detected by ITPR1->Ca_release This compound This compound This compound->ITPR1 Potentiates Ca_store Ca²⁺ Store

Caption: Signaling pathway of this compound-mediated potentiation of ITPR1 and subsequent calcium release.

Quantitative Data Summary

The following table summarizes the effective concentration of this compound in potentiating calcium signaling as determined in published studies.

CompoundTargetAssay TypeEffective ConcentrationObserved EffectReference
This compoundITPR1Fluo-4 Calcium Mobilization≥ 10 µMSignificant potentiation of UTP-dependent Ca²⁺ increase.[1]

Experimental Protocols

This section provides a detailed protocol for a Fluo-4 based calcium mobilization assay to assess the potentiating effect of this compound.

Materials
  • Cells expressing the target GPCR and ITPR1 (e.g., HEK293 cells)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well black, clear-bottom microplates

  • Fluo-4 AM (acetoxymethyl) ester

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Probenecid (optional)

  • This compound

  • GPCR agonist (e.g., UTP)

  • Ionomycin (positive control)

  • Fluorescence microplate reader with excitation/emission filters for ~490/525 nm

Protocol for Fluo-4 Calcium Mobilization Assay
  • Cell Plating:

    • Seed cells into a 96-well black, clear-bottom microplate at a density of 40,000 to 80,000 cells per well.

    • Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Preparation of Reagents:

    • Fluo-4 AM Stock Solution: Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.

    • Pluronic F-127 Stock Solution: Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.

    • Dye Loading Solution: For each 96-well plate, mix 20 µL of Fluo-4 AM stock solution with 10 mL of HBSS (with 20 mM HEPES). Add 20 µL of Pluronic F-127 stock solution to aid in dye solubilization. If your cells are known to extrude the dye, Probenecid can be added to a final concentration of 2.5 mM.

    • This compound Working Solutions: Prepare a range of concentrations of this compound in HBSS. A final assay concentration starting from 10 µM is recommended.[1]

    • Agonist Working Solution: Prepare a working solution of the GPCR agonist (e.g., UTP) in HBSS at a concentration that elicits a submaximal response (e.g., EC₂₀) to observe potentiation.

  • Dye Loading:

    • Remove the cell culture medium from the wells.

    • Add 100 µL of the Dye Loading Solution to each well.

    • Incubate the plate at 37°C for 60 minutes, followed by 15-30 minutes at room temperature, protected from light.

  • Compound Incubation:

    • Gently remove the Dye Loading Solution.

    • Wash the cells once with 100 µL of HBSS.

    • Add 90 µL of HBSS containing the desired concentration of this compound (or vehicle control) to the respective wells.

    • Incubate for 20 minutes at room temperature, protected from light.

  • Fluorescence Measurement:

    • Place the microplate in a fluorescence plate reader.

    • Set the instrument to record fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.

    • Establish a stable baseline fluorescence reading for approximately 10-20 seconds.

    • Add 10 µL of the agonist working solution to each well to initiate the calcium response.

    • Continue recording the fluorescence intensity for at least 60-120 seconds to capture the peak response and subsequent decay.

    • For a positive control, add a saturating concentration of Ionomycin (e.g., 1-5 µM) at the end of the experiment to determine the maximum Fluo-4 fluorescence.

Experimental Workflow Diagram

Fluo4_Workflow A 1. Seed Cells in 96-well plate B 2. Incubate Overnight (37°C, 5% CO₂) A->B D 4. Load Cells with Fluo-4 AM (60 min @ 37°C, then RT) B->D C 3. Prepare Reagents (Fluo-4, this compound, Agonist) C->D F 6. Pre-incubate with this compound (20 min @ RT) C->F H 8. Add Agonist & Record Calcium Response C->H E 5. Wash Cells D->E E->F G 7. Measure Baseline Fluorescence F->G G->H I 9. Data Analysis H->I

Caption: Experimental workflow for the Fluo-4 calcium mobilization assay with this compound.

Data Analysis

  • Baseline Correction: For each well, subtract the average baseline fluorescence (before agonist addition) from the entire time-course data.

  • Response Calculation: The calcium response can be quantified as the peak fluorescence intensity after agonist addition or as the area under the curve (AUC) of the fluorescence transient.

  • Normalization: To compare results across different plates or experiments, data can be normalized to the response of a positive control (e.g., a saturating concentration of the agonist or Ionomycin).

  • Dose-Response Curves: To determine the potency of this compound, plot the potentiation (e.g., percentage increase in agonist response) against the concentration of this compound. Fit the data to a sigmoidal dose-response curve to calculate the EC₅₀ value.

Conclusion

This document provides a comprehensive guide for utilizing this compound in Fluo-4 imaging experiments to study its role as an ITPR1 potentiator. The provided protocols and diagrams are intended to facilitate the design and execution of robust and reproducible experiments for researchers in academic and industrial settings. Adherence to these guidelines will enable the accurate characterization of this compound and similar compounds that modulate intracellular calcium signaling pathways.

References

Optimal Working Concentration of ARN11391 in Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARN11391 is a potent and selective potentiator of the inositol (B14025) 1,4,5-trisphosphate receptor type 1 (ITPR1), a crucial intracellular channel responsible for the release of calcium (Ca2+) from the endoplasmic reticulum.[1] By enhancing the sensitivity of ITPR1 to its endogenous ligand, inositol 1,4,5-trisphosphate (IP3), this compound facilitates the study of Ca2+ signaling pathways and holds potential for therapeutic applications in diseases associated with dysfunctional ITPR1 activity. This document provides detailed application notes and protocols for determining and utilizing the optimal working concentration of this compound in various cell culture systems.

Mechanism of Action

This compound allosterically modulates the ITPR1 channel, increasing its open probability in the presence of IP3. This leads to an amplification of Ca2+ release from the endoplasmic reticulum, resulting in a transient increase in cytosolic Ca2+ concentration. This elevation in intracellular Ca2+ can trigger a multitude of downstream signaling events, influencing processes such as gene expression, cell proliferation, and apoptosis. The specificity of this compound for ITPR1 makes it a valuable tool for dissecting the specific roles of this receptor isoform in cellular physiology.[1]

Data Presentation: Recommended Working Concentrations

The optimal working concentration of this compound is cell-type dependent and assay-specific. The following table summarizes effective concentrations reported in the literature for commonly used cell lines. It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Cell LineAssay TypeEffective Concentration RangeNotes
Fischer Rat Thyroid (FRT)Halide-sensitive YFP (HS-YFP) assay≥10 µMPotentiates UTP-dependent Ca2+ increase.[2]
Human Embryonic Kidney (HEK293)Fluo-4 Ca2+ imaging10 µMPotentiates UTP-induced Ca2+ mobilization specifically in cells expressing ITPR1.[2]
Human Embryonic Kidney (HEK293)On-nucleus patch-clamp20 µMMarkedly increases ITPR1 channel open probability.[2]
Human Embryonic Kidney (HEK293)Caged-IP3 uncaging10 µMEffective in potentiating Ca2+ mobilization upon IP3 release.[2]

Experimental Protocols

Protocol 1: Determination of Optimal Working Concentration using a Calcium Mobilization Assay

This protocol describes a general method to determine the optimal working concentration of this compound using a fluorescent calcium indicator-based assay.

Materials:

  • Cells of interest expressing ITPR1

  • Complete cell culture medium

  • Black, clear-bottom 96-well microplates

  • Fluorescent Ca2+ indicator dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Agonist to induce IP3 production (e.g., ATP, carbachol)

  • Fluorescence microplate reader with kinetic reading capabilities

Procedure:

  • Cell Seeding:

    • Seed cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2 for 24-48 hours.

  • Dye Loading:

    • Prepare a loading solution of the chosen Ca2+ indicator dye in HBSS. For Fluo-4 AM, a final concentration of 2-5 µM is common. Add Pluronic F-127 (0.02-0.04%) to aid in dye solubilization.

    • Aspirate the culture medium from the wells and wash once with HBSS.

    • Add 100 µL of the dye loading solution to each well.

    • Incubate at 37°C for 30-60 minutes in the dark.

  • This compound Incubation:

    • Prepare a serial dilution of this compound in HBSS to achieve final desired concentrations (e.g., 0.1, 0.3, 1, 3, 10, 30 µM). Include a vehicle control (DMSO).

    • After dye incubation, gently wash the cells twice with HBSS.

    • Add 90 µL of the corresponding this compound dilution or vehicle control to each well.

    • Incubate at room temperature or 37°C for 10-20 minutes.

  • Agonist Stimulation and Data Acquisition:

    • Prepare the agonist solution at a concentration that elicits a submaximal response to allow for potentiation to be observed.

    • Set the fluorescence plate reader to record kinetic fluorescence readings (e.g., every 1-2 seconds) for a total of 2-3 minutes.

    • Establish a baseline fluorescence reading for 15-30 seconds.

    • Using the plate reader's injector, add 10 µL of the agonist solution to each well.

    • Continue recording the fluorescence signal.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) or the ratio of fluorescence relative to baseline (F/F0).

    • Plot the peak fluorescence response against the concentration of this compound to generate a dose-response curve.

    • The optimal working concentration will be the lowest concentration that gives a maximal potentiation of the agonist-induced Ca2+ signal.

Protocol 2: Phospholipase C (PLC) Activity Assay

This protocol provides a method to indirectly assess the effect of this compound on ITPR1 potentiation by measuring the activity of Phospholipase C (PLC), which is upstream of IP3 production.

Materials:

  • Cells of interest

  • Cell lysis buffer

  • PLC assay kit (commercial kits are available) or reagents for measuring inositol phosphate (B84403) accumulation (e.g., [3H]-inositol)

  • This compound

  • Agonist for a Gq-coupled receptor

Procedure:

  • Cell Treatment:

    • Culture cells to the desired confluency in appropriate culture vessels.

    • Pre-incubate the cells with various concentrations of this compound or vehicle control for a defined period (e.g., 30 minutes).

  • Agonist Stimulation:

    • Stimulate the cells with an appropriate agonist to activate the Gq-PLC pathway for a specific time (e.g., 1-5 minutes).

  • Cell Lysis and Assay:

    • For endpoint assays, terminate the reaction by adding ice-cold lysis buffer.

    • Follow the manufacturer's instructions for the chosen PLC assay kit to measure the generation of second messengers like IP3 or diacylglycerol (DAG).

    • Alternatively, if using radiolabeling, label cells with [3H]-inositol prior to treatment and measure the accumulation of [3H]-inositol phosphates after stimulation.

  • Data Analysis:

    • Quantify the PLC activity for each concentration of this compound.

    • Plot the PLC activity against the this compound concentration to determine the dose-dependent effect on the potentiation of the upstream signaling pathway.

Visualizations

ARN11391_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist Agonist (e.g., ATP, Hormones) GPCR Gq-coupled Receptor Agonist->GPCR Binds PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates ITPR1 ITPR1 IP3->ITPR1 Binds Ca_cytosol [Ca2+]i (Increased) Downstream Downstream Effectors Ca_cytosol->Downstream Activates ITPR1->Ca_cytosol Ca2+ Release Ca_ER Ca2+ (Stored) ITPR1->Ca_ER Releases This compound This compound This compound->ITPR1 Potentiates

Caption: Signaling pathway of this compound action.

Experimental_Workflow start Start: Seed cells in 96-well plate dye_loading Load cells with Ca2+ indicator dye start->dye_loading wash1 Wash cells dye_loading->wash1 arn_incubation Incubate with different concentrations of this compound wash1->arn_incubation agonist_addition Add agonist and measure fluorescence arn_incubation->agonist_addition data_analysis Analyze data and generate dose-response curve agonist_addition->data_analysis end End: Determine optimal working concentration data_analysis->end

Caption: Experimental workflow for determining optimal this compound concentration.

References

Application Notes and Protocols for On-Nucleus Patch-Clamp Recordings Using ARN11391

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for performing on-nucleus patch-clamp recordings to investigate the effects of the compound ARN11391 on nuclear ion channel activity. The primary focus is on the inositol (B14025) 1,4,5-trisphosphate receptor (ITPR1), a key intracellular calcium channel. On-nucleus patch-clamp is a powerful technique that allows for the direct measurement of ion channel currents on the nuclear membrane, providing insights into the regulation of nuclear calcium signaling.

This compound has been identified as a potentiator of ITPR1, increasing its open channel probability.[1] This makes it a valuable tool for studying the role of nuclear calcium in various cellular processes and a potential lead compound in drug discovery programs targeting ITPR1-related pathologies.

Signaling Pathway of this compound Action on ITPR1

The following diagram illustrates the proposed mechanism of action for this compound. It is believed to directly interact with the ITPR1 channel, leading to an increased probability of the channel opening and subsequent calcium release from the nuclear envelope.

ARN11391_Mechanism cluster_Nucleus Nucleus cluster_NE Nuclear Envelope ITPR1 ITPR1 Channel Ca_Nucleoplasm Ca²⁺ ITPR1->Ca_Nucleoplasm Increased Channel Opening Ca_NE Ca²⁺ This compound This compound This compound->ITPR1 Direct Interaction & Potentiation

Caption: Proposed direct potentiation of the ITPR1 channel by this compound.

Experimental Data

The following table summarizes the quantitative data from on-nucleus patch-clamp experiments investigating the effect of this compound on ITPR1 channel activity in HEK293 cells stably expressing ITPR1-YFP.[1]

TreatmentConcentrationOpen Channel Probability (Pₒ)Fold Change vs. VehicleStatistical Significance
Vehicle (DMSO)-0.04 ± 0.011.0-
This compound20 µM0.12 ± 0.023.0p < 0.01

Experimental Protocols

This section provides a detailed, step-by-step protocol for performing on-nucleus patch-clamp recordings to assess the effect of this compound. This protocol is based on established methods for nuclear patch-clamping and findings from studies involving this compound.[1][2]

Experimental Workflow

On_Nucleus_Patch_Clamp_Workflow A 1. Cell Culture & Transfection (HEK293 with ITPR1-YFP) B 2. Nuclear Isolation A->B Homogenization D 4. On-Nucleus Patch Formation B->D Addition to Bath C 3. Pipette Preparation (with or without this compound) C->D E 5. Single-Channel Recording D->E Giga-seal Formation F 6. Data Analysis E->F Current Traces

Caption: Workflow for on-nucleus patch-clamp recording with this compound.

Materials and Reagents
  • Cell Line: HEK293 cells stably expressing ITPR1-YFP.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Nuclear Isolation Buffer (NIB): (Example composition) 10 mM HEPES, 10 mM KCl, 1.5 mM MgCl₂, 1 mM DTT, and protease inhibitors. pH adjusted to 7.4.

  • Pipette Solution (Internal): (Example composition) 140 mM KCl, 10 mM HEPES, 1 mM EGTA. pH adjusted to 7.2 with KOH.

  • Bath Solution (External): (Example composition) 140 mM KCl, 10 mM HEPES, 2 mM MgCl₂. pH adjusted to 7.4 with KOH.

  • This compound Stock Solution: 20 mM in DMSO.

  • Patch-clamp Pipettes: Borosilicate glass capillaries (2-5 MΩ resistance).

  • Patch-clamp Electrophysiology Setup: Including amplifier, micromanipulator, and data acquisition system.

Procedure

1. Cell Culture and Preparation

  • Culture HEK293 cells stably expressing ITPR1-YFP in standard culture conditions (37°C, 5% CO₂).

  • Ensure cells are healthy and sub-confluent before the experiment.

2. Nuclear Isolation

  • Wash cells with ice-cold PBS.

  • Scrape cells in ice-cold Nuclear Isolation Buffer (NIB).

  • Homogenize the cell suspension using a Dounce homogenizer with a loose-fitting pestle.

  • Monitor cell lysis and nuclear integrity under a microscope.

  • Centrifuge the homogenate at a low speed (e.g., 500 x g) for 5 minutes at 4°C to pellet the nuclei.

  • Gently resuspend the nuclear pellet in fresh, ice-cold NIB.

3. Pipette Preparation

  • Pull patch-clamp pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the pipette solution.

  • Prepare two sets of pipette solutions:

    • Control: Pipette solution with a corresponding concentration of DMSO (vehicle).

    • Test: Pipette solution containing 20 µM this compound.

  • Fill the pipettes with the respective solutions and ensure there are no air bubbles.

4. On-Nucleus Patch-Clamp Recording

  • Add the isolated nuclei suspension to the recording chamber containing the bath solution.

  • Allow the nuclei to adhere to the bottom of the chamber for 10-15 minutes.

  • Mount the filled patch pipette onto the headstage of the amplifier.

  • Under microscopic guidance, approach a clean, smooth nucleus with the pipette tip while applying slight positive pressure.

  • Once the pipette touches the nuclear envelope, release the positive pressure to facilitate seal formation.

  • Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the nuclear membrane.

  • Once a stable giga-seal is formed, you are in the "on-nucleus" configuration.

5. Data Acquisition

  • Set the holding potential to +40 mV to record ITPR1 channel currents.[1]

  • Record single-channel currents for a duration of 1-5 minutes for both control and this compound conditions.

  • Save the current traces for offline analysis.

6. Data Analysis

  • Use appropriate software (e.g., Clampfit, pCLAMP) to analyze the recorded single-channel data.

  • Determine the open probability (Pₒ) of the ITPR1 channels under both control and this compound conditions.

  • Perform statistical analysis (e.g., Student's t-test) to determine the significance of any observed differences.

Troubleshooting

IssuePossible CauseSuggested Solution
Difficulty forming a GΩ seal Debris on the nuclear surface or pipette tip.Use fresh, clean solutions. Apply positive pressure while approaching the nucleus.
Unhealthy nuclei.Optimize the nuclear isolation protocol. Use cells from a healthy culture.
No channel activity observed ITPR1 not present in the patch.Attempt patching on a different area of the nucleus or a different nucleus.
Incorrect recording solutions.Verify the composition and pH of the pipette and bath solutions.
Noisy recording Poor seal resistance.Ensure a high-resistance seal (>1 GΩ) is formed.
Electrical interference.Ensure proper grounding of the setup and use a Faraday cage.

Conclusion

The on-nucleus patch-clamp technique is a valuable method for the direct functional characterization of nuclear ion channels. When combined with pharmacological tools like this compound, it provides a powerful platform for investigating the molecular mechanisms of nuclear calcium signaling and for the screening and characterization of novel therapeutic compounds targeting nuclear channels. The protocols and data presented here serve as a comprehensive guide for researchers aiming to utilize this advanced electrophysiological approach.

References

Preparing ARN11391 Stock Solutions in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and guidelines for the preparation of ARN11391 stock solutions using dimethyl sulfoxide (B87167) (DMSO). This compound is a selective enhancer of the inositol (B14025) 1,4,5-trisphosphate receptor type 1 (ITPR1), a crucial intracellular calcium channel.[1][2] Proper preparation and storage of this compound stock solutions are critical for ensuring experimental reproducibility and accuracy in research applications, such as studies on spinocerebellar ataxia.[1][3]

Application Notes

Dimethyl sulfoxide (DMSO) is a highly polar, aprotic organic solvent widely used for dissolving a broad range of small molecules for in vitro and in vivo studies.[4][5][6] this compound exhibits excellent solubility in DMSO, allowing for the preparation of high-concentration stock solutions.[2]

Key Considerations:

  • Purity of Reagents: Use high-purity, anhydrous or sterile DMSO to minimize the introduction of contaminants and water, which can affect compound stability and experimental results.[4]

  • Hygroscopic Nature of DMSO: DMSO is hygroscopic and will readily absorb moisture from the air.[7] Handle DMSO in a dry environment and keep containers tightly sealed.

  • Compound Stability: While this compound is soluble in DMSO, long-term storage and repeated freeze-thaw cycles can lead to degradation. It is recommended to prepare aliquots of the stock solution to minimize this.[1]

  • Safety Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling both this compound and DMSO. Work in a well-ventilated area or a chemical fume hood.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, essential for accurate stock solution preparation.

ParameterValueSource(s)
Molecular Weight 383.48 g/mol [1]
383.49 g/mol [2]
Solubility in DMSO Up to 100 mM[2]
Purity ≥98%[2]

Experimental Protocols

This section provides a detailed, step-by-step protocol for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous or sterile Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile pipette tips

Protocol for Preparing a 10 mM this compound Stock Solution:

  • Determine the Required Mass of this compound:

    • Use the following formula to calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution: Mass (mg) = Desired Volume (mL) x 10 mM x 383.49 ( g/mol ) / 1000

    • For example, to prepare 1 mL of a 10 mM stock solution, you would need: 1 mL x 10 mmol/L x 383.49 g/mol x (1 L / 1000 mL) x (1000 mg / 1 g) = 3.83 mg

  • Weighing this compound:

    • Carefully weigh out the calculated mass of this compound powder using a calibrated analytical balance.

    • Transfer the powder to a sterile microcentrifuge tube or amber glass vial.

  • Adding DMSO:

    • Add the desired volume of high-purity DMSO to the tube or vial containing the this compound powder.

    • For the example above, add 1 mL of DMSO.

  • Dissolving the Compound:

    • Tightly cap the tube or vial.

    • Vortex the solution until the this compound powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1]

    • Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months) .[1]

Diagrams

Stock_Solution_Preparation_Workflow cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage calc Calculate Mass of this compound weigh Weigh this compound Powder calc->weigh Mass required add_dmso Add DMSO weigh->add_dmso Powder dissolve Vortex to Dissolve add_dmso->dissolve Suspension inspect Visually Inspect for Complete Dissolution dissolve->inspect aliquot Aliquot into Single-Use Tubes inspect->aliquot Clear Solution store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing this compound stock solution in DMSO.

Signaling_Pathway This compound This compound ITPR1 ITPR1 (Inositol 1,4,5-Trisphosphate Receptor 1) This compound->ITPR1 enhances ER Endoplasmic Reticulum (Ca²⁺ Store) Ca_release Ca²⁺ Release ITPR1->Ca_release potentiates Cellular_Response Downstream Cellular Response Ca_release->Cellular_Response

Caption: Simplified signaling pathway of this compound as an ITPR1 enhancer.

References

Application of ARN11391 in HEK293 and FRT Cell Lines: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of ARN11391, a selective potentiator of the inositol (B14025) 1,4,5-trisphosphate receptor type 1 (ITPR1), in Human Embryonic Kidney 293 (HEK293) and Fischer Rat Thyroid (FRT) cell lines. The information presented is intended to guide researchers in designing and executing experiments to study calcium signaling pathways.

Introduction to this compound

This compound has been identified as a pharmacological potentiator of the calcium signaling cascade.[1] Its primary mechanism of action is the selective potentiation of the inositol triphosphate receptor type 1 (ITPR1), a key intracellular channel responsible for the release of calcium (Ca²⁺) from the endoplasmic reticulum.[1] This activity makes this compound a valuable tool for investigating the role of ITPR1 in various cellular processes and as a potential therapeutic agent for conditions linked to ITPR1 dysfunction, such as certain forms of spinocerebellar ataxia.[1]

Mechanism of Action

This compound directly interacts with the ITPR1 protein to increase its channel activity.[1] This was demonstrated through on-nucleus patch-clamp experiments in HEK293 cells stably expressing ITPR1, which showed a significant increase in channel open probability in the presence of this compound.[1] Unlike other compounds that may act upstream on G-protein coupled receptors or phospholipase C (PLC), this compound's effect is specific to ITPR1, as confirmed by its activity in caged-IP₃ assays where upstream signaling is bypassed.[1]

ARN11391_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist Agonist GPCR GPCR Agonist->GPCR Binds PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Generates ITPR1 ITPR1 IP3->ITPR1 Binds & Activates Ca2+ Ca2+ ITPR1->Ca2+ Releases This compound This compound This compound->ITPR1 Potentiates ER_Ca2+ Ca2+ Store ER_Ca2+->ITPR1

Figure 1: this compound signaling pathway.

Application in HEK293 and FRT Cell Lines

Both HEK293 and FRT cell lines are suitable for studying the effects of this compound. HEK293 cells, being of human origin, are highly transfectable and widely used for producing recombinant proteins and viral vectors.[2][3] This makes them ideal for overexpressing specific ITPR subtypes to study the selectivity of this compound. FRT cells are also a robust model, particularly for studying ion channel activity and have been used effectively in caged-IP₃ assays with this compound.[1]

Data Presentation

The following table summarizes the key quantitative data regarding the application of this compound in HEK293 and FRT cells.

ParameterCell LineConcentration of this compoundObserved EffectReference
ITPR1 Channel ActivityHEK293 (stably expressing ITPR1-YFP)20 µMSignificant increase in channel open probability (P < 0.01)[1]
Ca²⁺ Mobilization (UTP-induced)HEK293 (with inducible ITPR1 expression)10 µMPotentiation of Ca²⁺ mobilization[1]
Caged-IP₃ AssayFRTNot specifiedShowed activity, indicating direct action on ITPRs[1]
Caged-IP₃ AssayHEK293 (expressing ITPR1)Not specifiedAmplified Ca²⁺ mobilization[1]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Intracellular Ca²⁺ Mobilization Assay in HEK293 Cells

This protocol is designed to measure changes in intracellular calcium concentration in response to an agonist, with and without this compound.

Ca2_Mobilization_Workflow Start Start Seed_Cells Seed HEK293 cells expressing ITPR1 in a 96-well plate Start->Seed_Cells Load_Dye Load cells with a Ca2+ indicator dye (e.g., Fluo-4 AM) Seed_Cells->Load_Dye Preincubate Pre-incubate with this compound (10 µM) or vehicle (DMSO) Load_Dye->Preincubate Stimulate Stimulate with an agonist (e.g., UTP at 5 µM) Preincubate->Stimulate Measure_Fluorescence Measure fluorescence changes over time using a plate reader Stimulate->Measure_Fluorescence Analyze_Data Analyze data to determine the effect of this compound on Ca2+ mobilization Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Figure 2: Ca²⁺ mobilization assay workflow.

Materials:

  • HEK293 cells with inducible or stable expression of ITPR1.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • 96-well black, clear-bottom plates.

  • Fluo-4 AM calcium indicator dye.

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS).

  • This compound stock solution (in DMSO).

  • UTP stock solution (in water).

  • Fluorescence plate reader.

Procedure:

  • Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Wash the cells once with HBSS.

    • Add the loading buffer to each well and incubate for 30-60 minutes at 37°C.

  • Pre-incubation with this compound:

    • Wash the cells twice with HBSS.

    • Add HBSS containing either this compound (final concentration 10 µM) or vehicle (DMSO) to the respective wells.

    • Incubate for 10-15 minutes at room temperature.

  • Stimulation and Measurement:

    • Place the plate in a fluorescence plate reader set to record fluorescence intensity (e.g., excitation at 485 nm, emission at 520 nm).

    • Establish a baseline reading for 10-20 seconds.

    • Add UTP (final concentration 5 µM) to the wells.

    • Continue recording fluorescence for at least 60 seconds to capture the peak and subsequent decline of the calcium signal.

  • Data Analysis:

    • Normalize the fluorescence data to the baseline reading (F/F₀).

    • Compare the peak fluorescence change in this compound-treated cells to that in vehicle-treated cells.

Caged-IP₃ Assay in FRT or HEK293 Cells

This protocol allows for the direct activation of ITPR by photorelease of IP₃, bypassing upstream signaling events.

Materials:

  • FRT or HEK293 cells expressing the desired ITPR subtype.

  • Glass-bottom dishes.

  • Membrane-permeable caged-IP₃ (ciIP₃/AM).

  • Fluo-4 AM calcium indicator dye.

  • This compound.

  • Microscope equipped with a flash photolysis system and fluorescence imaging capabilities.

Procedure:

  • Cell Preparation: Seed cells on glass-bottom dishes.

  • Dye and Caged-IP₃ Loading: Co-load the cells with Fluo-4 AM and ciIP₃/AM according to the manufacturer's instructions.

  • This compound Incubation: Incubate the cells with this compound or vehicle.

  • Photolysis and Imaging:

    • Mount the dish on the microscope stage.

    • Acquire a baseline fluorescence image.

    • Deliver a brief, intense flash of UV light to uncage the IP₃.

    • Immediately begin time-lapse imaging of Fluo-4 fluorescence to monitor the resulting Ca²⁺ transient.

  • Data Analysis: Quantify the amplitude and kinetics of the Ca²⁺ signal in the presence and absence of this compound.

On-Nucleus Patch-Clamp Recording in HEK293 Cells

This advanced technique directly measures the activity of ITPR1 channels on the nuclear membrane.

Patch_Clamp_Workflow Start Start Culture_Cells Culture HEKR1-ITPR1-EYFP cells Start->Culture_Cells Isolate_Nuclei Isolate nuclei using a Dounce homogenizer Culture_Cells->Isolate_Nuclei Prepare_Pipette Prepare patch pipette containing This compound (20 µM) or vehicle Isolate_Nuclei->Prepare_Pipette Form_Seal Form a gigaohm seal on the outer nuclear membrane Prepare_Pipette->Form_Seal Record_Currents Record single-channel currents at a holding potential of +40 mV Form_Seal->Record_Currents Analyze_Po Analyze the open channel probability (Po) Record_Currents->Analyze_Po End End Analyze_Po->End

Figure 3: On-nucleus patch-clamp workflow.

Materials:

  • HEK293 cells stably expressing ITPR1-YFP (HEKR1 cells).

  • Patch-clamp rig with amplifier and data acquisition system.

  • Glass micropipettes.

  • Solutions for nuclear isolation and patch-clamping.

  • This compound.

Procedure:

  • Nuclei Isolation:

    • Harvest HEKR1 cells.

    • Homogenize the cells in a specific buffer (e.g., NIS-O solution) using a Dounce homogenizer to release intact nuclei.[1]

  • Patch-Clamp Recording:

    • Identify isolated nuclei under a microscope.

    • Using a micropipette filled with a solution containing either vehicle or this compound (20 µM), form a high-resistance seal with the outer nuclear membrane.

    • Record single-channel currents in the on-nucleus configuration at a defined holding potential (e.g., +40 mV).

  • Data Analysis:

    • Analyze the recorded currents to determine the channel open probability (Po).

    • Compare the Po in the presence of this compound to the vehicle control.

Conclusion

This compound is a potent and selective tool for studying ITPR1-mediated Ca²⁺ signaling in HEK293 and FRT cell lines. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in their investigations of calcium-dependent cellular processes. The distinct advantages of each cell line can be leveraged to dissect the specific molecular interactions and downstream consequences of ITPR1 potentiation by this compound.

References

Investigating ITPR1 Function Using ARN11391: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for investigating the function of the Inositol (B14025) 1,4,5-Trisphosphate Receptor Type 1 (ITPR1) using the selective potentiator, ARN11391. ITPR1 is a crucial intracellular calcium channel involved in a myriad of cellular processes, and its dysfunction is implicated in various diseases, including spinocerebellar ataxia.[1][2] this compound has been identified as a direct potentiator of ITPR1, amplifying intracellular calcium signaling.[3] These protocols are designed to facilitate research into ITPR1 pharmacology and its role in cellular signaling pathways.

Introduction to ITPR1

The ITPR1 gene encodes the Type 1 Inositol 1,4,5-Trisphosphate Receptor (IP3R1), a ligand-gated calcium channel located on the endoplasmic reticulum membrane.[2][4] Upon binding its ligand, inositol 1,4,5-trisphosphate (IP3), ITPR1 mediates the release of calcium ions (Ca2+) from intracellular stores into the cytoplasm.[2][4] This elevation in cytosolic Ca2+ concentration is a fundamental signaling mechanism that regulates a wide array of cellular functions, including gene expression, metabolism, and apoptosis.

Mutations in the ITPR1 gene have been linked to several neurological disorders, most notably spinocerebellar ataxia type 15 (SCA15) and type 29 (SCA29).[1][2] These disorders are characterized by progressive ataxia, highlighting the critical role of ITPR1 in cerebellar function.

This compound: A Selective ITPR1 Potentiator

This compound is a small molecule that has been identified as a selective potentiator of ITPR1.[3] It acts directly on the ITPR1 channel to enhance its activity, leading to an amplification of IP3-mediated calcium release.[3] This makes this compound a valuable pharmacological tool for studying the physiological and pathological roles of ITPR1. It has been shown to be effective in potentiating Ca2+ mobilization even in cells expressing mutant forms of ITPR1 associated with spinocerebellar ataxia.[3]

Data Presentation

The following tables summarize the quantitative data regarding the effect of this compound on ITPR1 function.

ParameterValueCell TypeCommentsReference
Effect on ITPR1 Open Probability (Po) ~20-fold increaseHEK293 cells overexpressing ITPR1This compound (20 µM) in the pipette solution significantly increased the channel open probability compared to vehicle control.[3]
Potentiation of Ca2+ Mobilization Significant amplificationFRT cells expressing ITPR1This compound was effective in amplifying Ca2+ mobilization induced by IP3 uncaging in cells expressing wild-type and mutant ITPR1.[3]

Experimental Protocols

Intracellular Calcium Measurement using Fura-2 AM

This protocol describes the measurement of intracellular calcium concentration ([Ca2+]i) changes in response to ITPR1 activation and modulation by this compound using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca2+ and Mg2+

  • HEPES

  • Bovine Serum Albumin (BSA)

  • This compound

  • IP3-generating agonist (e.g., ATP, carbachol)

  • Cultured cells expressing ITPR1

  • Fluorescence microscope or plate reader with 340 nm and 380 nm excitation filters and a 510 nm emission filter.

Procedure:

  • Cell Preparation: Plate cells on glass coverslips or in a 96-well plate and grow to 70-80% confluency.

  • Fura-2 AM Loading Solution: Prepare a 2 µM Fura-2 AM solution in HBSS containing 0.02% Pluronic F-127 and 1 mg/mL BSA.

  • Cell Loading:

    • Wash cells twice with HBSS.

    • Incubate cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

    • Wash cells three times with HBSS to remove extracellular dye.

    • Incubate cells for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye.

  • This compound Incubation: Incubate the Fura-2 loaded cells with the desired concentration of this compound or vehicle control for 15-30 minutes.

  • Calcium Imaging:

    • Mount the coverslip on the microscope stage or place the 96-well plate in the plate reader.

    • Perfuse the cells with HBSS.

    • Record the baseline fluorescence ratio by alternating excitation at 340 nm and 380 nm and measuring the emission at 510 nm.

    • Stimulate the cells with an IP3-generating agonist.

    • Continuously record the fluorescence ratio to monitor changes in [Ca2+]i.

  • Data Analysis: The ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) is proportional to the intracellular calcium concentration. Calculate the change in this ratio upon agonist stimulation in the presence and absence of this compound.

Caged IP3 Photolysis

This protocol allows for the direct and rapid elevation of intracellular IP3, bypassing receptor activation, to study the direct effects of this compound on ITPR1.

Materials:

  • Membrane-permeant caged IP3 (e.g., ci-IP3/PM)

  • Fura-2 AM or another calcium indicator

  • Cultured cells expressing ITPR1

  • This compound

  • UV light source for photolysis (e.g., a flash lamp or a UV laser)

  • Fluorescence imaging setup

Procedure:

  • Cell Loading: Co-load the cells with a calcium indicator (e.g., Fura-2 AM) as described in Protocol 1 and a membrane-permeant caged IP3 compound according to the manufacturer's instructions.

  • This compound Incubation: Incubate the loaded cells with this compound or vehicle control.

  • Imaging and Photolysis:

    • Place the cells on the microscope stage.

    • Record baseline calcium levels.

    • Deliver a brief pulse of UV light to a specific region of interest or the entire field of view to uncage the IP3.

    • Record the subsequent change in intracellular calcium concentration.

  • Data Analysis: Compare the amplitude and kinetics of the calcium transient induced by IP3 uncaging in the presence and absence of this compound.

Nuclear Patch-Clamp Recording of ITPR1 Channels

This advanced technique allows for the direct measurement of single-channel currents of ITPR1 located on the outer nuclear membrane, providing insights into channel gating properties.

Materials:

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • Solutions:

    • Pipette solution (cytosolic side): Containing a defined concentration of IP3 and Ca2+, with or without this compound.

    • Bath solution (luminal side): Mimicking the endoplasmic reticulum lumen.

  • Isolated nuclei from cells overexpressing ITPR1.

Procedure:

  • Isolation of Nuclei: Isolate nuclei from cultured cells overexpressing ITPR1 using a dounce homogenizer and a series of centrifugation steps.

  • Pipette Preparation: Pull and fire-polish borosilicate glass capillaries to a resistance of 5-10 MΩ.

  • Giga-seal Formation:

    • Fill the patch pipette with the pipette solution.

    • Approach the surface of an isolated nucleus with the pipette tip under positive pressure.

    • Upon contact, release the positive pressure and apply gentle suction to form a high-resistance seal (GΩ seal) with the outer nuclear membrane.

  • Single-Channel Recording:

    • In the on-nucleus (cell-attached) configuration, record single-channel currents at a fixed holding potential.

    • To study the effect of this compound, include the compound in the pipette solution.

  • Data Analysis: Analyze the single-channel recordings to determine the channel open probability (Po), mean open and closed times, and single-channel conductance. Compare these parameters between recordings with and without this compound.

Mandatory Visualizations

ITPR1_Signaling_Pathway cluster_ER GPCR GPCR Gq Gq GPCR->Gq Agonist PLC PLCβ Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ITPR1 ITPR1 IP3->ITPR1 Binds & Activates PKC PKC DAG->PKC Activates Ca_cyto Ca2+ (cytosol) ITPR1->Ca_cyto Ca2+ release ER Endoplasmic Reticulum Ca_ER Ca2+ Ca_cyto->PKC Activates Downstream Downstream Cellular Responses Ca_cyto->Downstream PKC->Downstream This compound This compound This compound->ITPR1 Potentiates

Caption: ITPR1 Signaling Pathway.

Experimental_Workflow start Start: Hypothesis This compound modulates ITPR1 cell_culture Cell Culture (e.g., HEK293 with ITPR1) start->cell_culture ca_imaging Intracellular Ca2+ Imaging (Fura-2 AM) cell_culture->ca_imaging caged_ip3 Caged IP3 Photolysis cell_culture->caged_ip3 patch_clamp Nuclear Patch-Clamp (Single-channel recording) cell_culture->patch_clamp data_analysis Data Analysis ca_imaging->data_analysis caged_ip3->data_analysis patch_clamp->data_analysis conclusion Conclusion: This compound potentiates ITPR1 activity data_analysis->conclusion

References

ARN11391: A Novel Potentiator of ITPR1 for Studying Calcium Dynamics in Neurons

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction

ARN11391 is a pharmacological agent identified as a potentiator of the inositol (B14025) 1,4,5-trisphosphate receptor type 1 (ITPR1), a key intracellular channel responsible for the release of calcium (Ca²⁺) from the endoplasmic reticulum.[1] By directly interacting with the ITPR1 protein, this compound enhances the channel's open probability, leading to an amplification of Ca²⁺ signaling cascades initiated by G-protein coupled receptor (GPCR) activation.[1] This makes this compound a valuable tool for investigating the intricate roles of ITPR1-mediated calcium dynamics in neuronal function, including neurotransmission, synaptic plasticity, and gene expression.[2][3]

Mechanism of Action

This compound acts as a direct potentiator of the ITPR1 channel.[1] Unlike agonists that directly open the channel, this compound enhances the sensitivity of ITPR1 to its endogenous ligand, inositol 1,4,5-trisphosphate (IP₃). The signaling pathway is initiated by the activation of Gq-coupled GPCRs, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and IP₃. IP₃ then binds to ITPR1, causing the release of Ca²⁺ from the endoplasmic reticulum. This compound amplifies this Ca²⁺ release, making it a powerful tool to study the downstream effects of this signaling cascade.[1]

ARN11391_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist Agonist GPCR Gq-coupled Receptor Agonist->GPCR Binds PLC PLC GPCR->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 Generates DAG DAG PIP2->DAG ITPR1 ITPR1 IP3->ITPR1 Binds & Activates Ca_ion Ca²⁺ Downstream Downstream Cellular Responses Ca_ion->Downstream ITPR1->Ca_ion Releases This compound This compound This compound->ITPR1 Potentiates Ca_store Ca²⁺ Store

Signaling pathway of this compound action.

Data Presentation

CompoundTargetAssay TypeCell TypeEffectConcentrationReference
This compound ITPR1Caged IP₃ AssayHEK293Potentiation of Ca²⁺ release20 µM[1]
This compound ITPR1On-nucleus Patch-clampHEK293Marked increase in channel open probability20 µM[1]
This compound ITPR1Fluo-4 Ca²⁺ MobilizationFRTPotentiation of UTP-dependent Ca²⁺ increase10 µM[1]
This compound TMEM16AHS-YFP Halide Transport AssayFRTPotentiation of UTP-dependent TMEM16A activityEC₅₀ ≈ 3 µM[1]

Experimental Protocols

Protocol 1: In Vitro Calcium Imaging in Cultured Neurons using Fluo-4 AM

This protocol describes the use of this compound to study intracellular calcium dynamics in cultured neurons using the fluorescent calcium indicator Fluo-4 AM.

Materials:

  • Primary neuronal cell culture or neuronal cell line

  • Fluo-4 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • This compound stock solution (in DMSO)

  • GPCR agonist (e.g., UTP, ATP, carbachol)

  • Fluorescence microscope equipped with a camera and appropriate filters for Fluo-4 (Excitation/Emission: ~494/516 nm)

Procedure:

  • Cell Plating: Plate neurons on glass-bottom dishes suitable for microscopy and culture until the desired stage of development.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution. A typical final concentration is 1-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in imaging buffer.

    • Remove the culture medium from the cells and wash gently with imaging buffer.

    • Add the Fluo-4 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

    • Wash the cells 2-3 times with fresh imaging buffer to remove excess dye.

    • Allow the cells to de-esterify the dye for at least 30 minutes at room temperature in the dark.

  • This compound Incubation:

    • Prepare working concentrations of this compound in imaging buffer from the stock solution. A final concentration of 10-20 µM has been shown to be effective.[1] Include a vehicle control (DMSO).

    • Replace the imaging buffer with the this compound-containing or vehicle solution and incubate for a predetermined time (e.g., 10-30 minutes).

  • Image Acquisition:

    • Place the dish on the microscope stage and focus on the neuronal cell bodies or specific regions of interest (e.g., dendrites, axons).

    • Acquire a baseline fluorescence recording for 1-2 minutes.

    • Apply the GPCR agonist to stimulate IP₃ production and subsequent calcium release.

    • Continue recording the fluorescence changes for several minutes to capture the full dynamic range of the calcium response.

  • Data Analysis:

    • Measure the change in fluorescence intensity over time for individual cells or regions of interest.

    • Express the change in fluorescence as ΔF/F₀, where ΔF is the change in fluorescence (F - F₀) and F₀ is the baseline fluorescence.

    • Compare the amplitude, duration, and frequency of calcium transients between this compound-treated and control cells.

Calcium_Imaging_Workflow Start Start Plate_Neurons Plate Neurons on Glass-Bottom Dish Start->Plate_Neurons Load_Fluo4 Load Cells with Fluo-4 AM Plate_Neurons->Load_Fluo4 Wash_Cells Wash to Remove Excess Dye Load_Fluo4->Wash_Cells Incubate_ARN Incubate with this compound or Vehicle Wash_Cells->Incubate_ARN Acquire_Baseline Acquire Baseline Fluorescence Incubate_ARN->Acquire_Baseline Add_Agonist Add GPCR Agonist Acquire_Baseline->Add_Agonist Record_Response Record Fluorescence Changes Add_Agonist->Record_Response Analyze_Data Analyze Data (ΔF/F₀) Record_Response->Analyze_Data End End Analyze_Data->End

Experimental workflow for calcium imaging.

Protocol 2: On-Nucleus Patch-Clamp Recording to Measure ITPR1 Activity

This advanced protocol is adapted from methodologies used to directly measure the activity of ITPR1 channels and can be applied to study the effects of this compound.[1] It involves patch-clamping the outer nuclear membrane of isolated nuclei.

Materials:

  • Cell line overexpressing a tagged version of ITPR1 (e.g., ITPR1-YFP) or primary neurons

  • Nuclear isolation buffer

  • Pipette solution containing the appropriate ions and this compound or vehicle

  • Bath solution

  • Patch-clamp rig with a high-resistance headstage and data acquisition system

Procedure:

  • Nuclear Isolation:

    • Harvest cells and gently lyse the plasma membrane using a Dounce homogenizer or a hypotonic buffer containing a mild detergent.

    • Isolate the nuclei by centrifugation.

    • Resuspend the nuclear pellet in the bath solution.

  • Pipette Preparation:

    • Pull and polish glass micropipettes to a resistance of 5-10 MΩ.

    • Fill the pipette with the pipette solution containing either this compound (e.g., 20 µM) or vehicle.

  • Recording:

    • Approach the surface of an isolated nucleus with the patch pipette.

    • Form a high-resistance seal (GΩ seal) with the outer nuclear membrane.

    • Establish the on-nucleus patch configuration.

    • Apply a voltage potential (e.g., +40 mV) to record single-channel currents.

    • Record channel activity for several minutes for both the this compound and vehicle conditions.

  • Data Analysis:

    • Analyze the single-channel recordings to determine the channel open probability (Po).

    • Compare the Po between the this compound-treated and control groups. An increase in Po in the presence of this compound indicates potentiation of the ITPR1 channel.[1]

Logical Relationships in Experimental Design

Logical_Relationships Hypothesis This compound potentiates ITPR1-mediated Ca²⁺ release Experiment1 Calcium Imaging (Fluo-4) Hypothesis->Experiment1 Experiment2 On-Nucleus Patch-Clamp Hypothesis->Experiment2 Observation1 Increased agonist-induced Ca²⁺ transients with this compound Experiment1->Observation1 Observation2 Increased ITPR1 open probability with this compound Experiment2->Observation2 Conclusion This compound is a direct potentiator of ITPR1 Observation1->Conclusion Observation2->Conclusion

Logical flow of experimental validation.

Applications in Neuronal Research

  • Investigating the role of IP₃-mediated Ca²⁺ signaling in synaptic plasticity: By potentiating ITPR1, this compound can be used to explore how enhanced Ca²⁺ release from internal stores contributes to long-term potentiation (LTP) or long-term depression (LTD).

  • Studying neuronal excitability: Calcium dynamics are intricately linked to neuronal firing patterns.[4] this compound can help elucidate the contribution of ITPR1-mediated Ca²⁺ release to the regulation of ion channels that control neuronal excitability.

  • Elucidating Ca²⁺-dependent gene expression: Changes in intracellular calcium can trigger signaling cascades that lead to the activation of transcription factors and subsequent gene expression.[3] this compound provides a tool to specifically amplify one branch of this signaling pathway.

  • Drug discovery and target validation: For neurological disorders where ITPR1 dysfunction is implicated, this compound can serve as a lead compound or a tool to validate ITPR1 as a therapeutic target.

Conclusion

This compound is a potent and specific potentiator of the ITPR1 channel, offering a valuable pharmacological tool for the detailed investigation of intracellular calcium dynamics in neurons. Its ability to amplify IP₃-mediated calcium release allows researchers to dissect the complex roles of this signaling pathway in a wide range of neuronal processes. The protocols and data presented here provide a foundation for the application of this compound in neuroscience research and drug development.

References

In Vitro Applications of the ITPR1 Potentiator ARN11391: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the in vitro use of ARN11391, a selective potentiator of the Inositol 1,4,5-Trisphosphate Receptor Type 1 (ITPR1). ITPR1 is an intracellular calcium channel crucial for cellular signaling. This compound offers a valuable tool for studying ITPR1 function and for the development of therapeutics targeting calcium signaling pathways. This guide covers key in vitro applications, including intracellular calcium mobilization assays, caged-IP3 photolysis, and on-nucleus patch-clamp experiments, presenting quantitative data in structured tables and detailed methodologies with visual workflows.

Introduction

Inositol 1,4,5-trisphosphate (IP3) receptors (ITPRs) are a family of ligand-gated calcium channels located on the endoplasmic reticulum (ER) membrane. Upon binding IP3, these channels open, releasing calcium from the ER into the cytoplasm and initiating a wide array of cellular processes. The type 1 receptor, ITPR1, is ubiquitously expressed and plays a critical role in cellular signaling. Dysregulation of ITPR1 function has been implicated in various diseases, making it an important therapeutic target.

This compound has been identified as a selective potentiator of ITPR1. It enhances the receptor's sensitivity to IP3, leading to increased calcium release. This property makes this compound a powerful pharmacological tool for investigating the physiological and pathological roles of ITPR1. These application notes provide detailed protocols for utilizing this compound in key in vitro assays to probe ITPR1 activity.

Data Presentation

Table 1: In Vitro Efficacy of this compound
Assay TypeCell LineAgonist (Concentration)This compound ConcentrationObserved EffectReference
HS-YFP Anion FluxFRTUTP (0.25 µM)≥10 µMPotentiation of TMEM16A-dependent anion transport[1]
Intracellular Ca2+ MobilizationFRTUTP10 µMPotentiation of UTP-dependent Ca2+ increase[2]
On-Nucleus Patch ClampHEK293 (expressing ITPR1-YFP)-20 µMIncreased ITPR1 channel open probability[1]

Signaling Pathway

The following diagram illustrates the canonical Gq-protein coupled receptor (GPCR) signaling pathway leading to ITPR1 activation and the point of intervention for this compound.

Gq_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum Agonist Agonist GPCR Gq-Coupled Receptor Agonist->GPCR Binds PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ITPR1 ITPR1 IP3->ITPR1 Binds & Activates Ca_release Ca²⁺ Release ITPR1->Ca_release This compound This compound This compound->ITPR1 Potentiates Ca_store Ca²⁺ Store Ca_store->ITPR1

Figure 1: GPCR-PLC-ITPR1 signaling cascade and the action of this compound.

Experimental Protocols

Intracellular Calcium Mobilization Assay

This protocol describes how to measure the potentiation of agonist-induced intracellular calcium release by this compound using a fluorescent calcium indicator like Fluo-4 AM.

Workflow:

Figure 2: Workflow for the intracellular calcium mobilization assay.

Materials:

  • Cells expressing ITPR1 (e.g., FRT or HEK293 cells)

  • 96-well black-walled, clear-bottom microplates

  • Phosphate-Buffered Saline (PBS)

  • Fluo-4 AM

  • Pluronic F-127

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

  • This compound

  • Agonist (e.g., UTP)

  • Fluorescence microplate reader with automated injection

Procedure:

  • Cell Plating: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution (e.g., 5 µM Fluo-4 AM with 0.02% Pluronic F-127 in Assay Buffer).

    • Wash the cell monolayer once with PBS.

    • Add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate for 60 minutes at 37°C.

    • Wash the cells twice with Assay Buffer to remove excess dye.

  • Compound Incubation:

    • Add 100 µL of Assay Buffer containing the desired concentration of this compound (e.g., 10 µM) or vehicle (e.g., DMSO) to the respective wells.

    • Incubate for 20 minutes at room temperature.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence microplate reader.

    • Set the excitation wavelength to 490 nm and the emission wavelength to 525 nm.

    • Establish a stable baseline fluorescence reading for each well.

    • Using the plate reader's injector, add the agonist (e.g., UTP) to all wells simultaneously.

    • Record the fluorescence intensity over time to measure the calcium flux.

  • Data Analysis:

    • Determine the peak fluorescence intensity for each well.

    • Normalize the data to the baseline fluorescence.

    • Compare the agonist-induced calcium response in the presence and absence of this compound.

Caged-IP3 Photolysis Assay

This assay directly assesses the effect of this compound on ITPR1 by bypassing upstream signaling events. A membrane-permeable caged-IP3 derivative is loaded into cells, and a flash of UV light releases active IP3, triggering calcium release.

Workflow:

Figure 3: Workflow for the caged-IP3 photolysis assay.

Materials:

  • Cells expressing ITPR1

  • Membrane-permeable caged-IP3 (e.g., ci-IP3/AM)

  • Fluorescent calcium indicator (e.g., Fluo-4 AM)

  • Microscope equipped with a flash photolysis system (UV light source) and fluorescence imaging capabilities

  • This compound

Procedure:

  • Cell Preparation: Plate cells on coverslips suitable for microscopy.

  • Dye and Caged-Compound Loading:

    • Co-load the cells with a fluorescent calcium indicator (e.g., 5 µM Fluo-4 AM) and a membrane-permeable caged-IP3 (e.g., 2.5 µM ci-IP3/AM).

    • Incubate for 60 minutes at 37°C.

    • Wash the cells with Assay Buffer.

  • Compound Incubation:

    • Incubate the loaded cells with this compound (e.g., 10 µM) or vehicle for 20 minutes.

  • Photolysis and Imaging:

    • Mount the coverslip on the microscope stage.

    • Select a field of view and record baseline fluorescence.

    • Deliver a brief, intense flash of UV light to the cells to uncage the IP3.

    • Immediately record the change in fluorescence to measure the resulting calcium release.

  • Data Analysis:

    • Quantify the amplitude and kinetics of the calcium transient.

    • Compare the response in cells treated with this compound to control cells.

On-Nucleus Patch-Clamp Electrophysiology

This advanced technique allows for the direct measurement of single ITPR1 channel activity. The outer nuclear membrane, which contains ITPR1, is used as a surrogate for the ER membrane.

Workflow:

Figure 4: Workflow for on-nucleus patch-clamp recording.

Materials:

  • HEK293 cells stably expressing ITPR1-YFP

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipettes

  • Pipette solution (intracellular-like, containing IP3 and buffered Ca2+)

  • Bath solution (extracellular-like)

  • This compound

Procedure:

  • Nuclei Isolation:

    • Harvest cells and resuspend in a hypotonic buffer.

    • Homogenize the cells to release the nuclei.

    • Centrifuge to pellet the nuclei and resuspend in an appropriate buffer.

  • Pipette Preparation:

    • Pull glass pipettes to a resistance of 5-10 MΩ.

    • Fill the pipette with an intracellular-like solution containing a defined concentration of IP3 and buffered free Ca2+.

    • For the experimental group, include this compound (e.g., 20 µM) in the pipette solution.

  • Patching and Recording:

    • Add the isolated nuclei to the recording chamber containing the bath solution.

    • Under visual guidance, approach a nucleus with the patch pipette.

    • Apply gentle suction to form a high-resistance (giga-ohm) seal on the outer nuclear membrane.

    • Apply a holding potential (e.g., +40 mV) and record single-channel currents in the on-nucleus configuration.

  • Data Analysis:

    • Analyze the single-channel recordings to determine the channel open probability (Po).

    • Compare the Po in the presence and absence of this compound to quantify the potentiation effect.

Conclusion

This compound is a valuable tool for studying the function and regulation of ITPR1 in vitro. The protocols provided here offer a starting point for researchers to investigate the role of ITPR1 in various cellular contexts and to explore its potential as a therapeutic target. The ability of this compound to selectively potentiate ITPR1 activity allows for a more nuanced understanding of calcium signaling pathways. As with any pharmacological agent, it is recommended to perform dose-response experiments to determine the optimal concentration for a specific cell type and experimental condition.

References

Application Notes and Protocols for ARN11391 in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of ARN11391, a potentiator of the inositol (B14025) triphosphate receptor type 1 (ITPR1), and its potential applications in primary cell culture research. The provided protocols are foundational and may require optimization for specific primary cell types.

Introduction

This compound has been identified as a pharmacological potentiator of the calcium signaling cascade.[1] It specifically enhances the activity of the inositol triphosphate receptor type 1 (ITPR1), a key intracellular channel responsible for the release of calcium (Ca²⁺) from the endoplasmic reticulum.[1] Unlike agents that directly elevate intracellular Ca²⁺, this compound acts by potentiating the effects of agonists that trigger the Ca²⁺ signaling pathway, making it a valuable tool for studying Ca²⁺ dynamics and related cellular processes in primary cell cultures.[1]

Mechanism of Action

This compound directly interacts with and potentiates the activity of ITPR1.[1] This was demonstrated in experiments where this compound increased the channel activity in on-nucleus patch-clamp recordings from cells expressing ITPR1.[1] Furthermore, in experiments using caged IP₃ to bypass upstream signaling events, this compound was effective in potentiating Ca²⁺ mobilization, indicating its direct action on ITPR1.[1] The compound has also shown efficacy in potentiating Ca²⁺ mobilization in cells expressing mutant forms of ITPR1.[1]

Signaling Pathway

The canonical signaling pathway involving this compound begins with the activation of a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase (RTK) by an extracellular agonist. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptor, ITPR1, on the endoplasmic reticulum membrane, causing the release of stored Ca²⁺ into the cytoplasm. This compound enhances the effect of IP₃ on ITPR1, leading to a more pronounced increase in intracellular Ca²⁺.

ARN11391_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum Agonist Agonist GPCR/RTK GPCR / RTK Agonist->GPCR/RTK Binds PLC PLC GPCR/RTK->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates ITPR1 ITPR1 IP3->ITPR1 Ca2+ Ca²⁺ This compound This compound This compound->ITPR1 Potentiates ITPR1->Ca2+ Releases Ca2+_Store Ca²⁺ Store Ca2+_Store->ITPR1

Caption: this compound Signaling Pathway

Data Presentation

The following tables summarize the quantitative data for this compound from experiments conducted in cell lines. These values can serve as a starting point for designing experiments in primary cell cultures.

Table 1: Effective Concentrations of this compound

Assay TypeCell LineThis compound ConcentrationObserved EffectReference
On-nucleus Patch-clampHEK293 expressing ITPR120 µMSignificant increase in channel open probability[1]
Fluo-4 Fluorescence (UTP-induced Ca²⁺ mobilization)HEK293 with inducible ITPR1 expression10 µMMarked potentiation of Ca²⁺ mobilization[1]

Table 2: Effects of this compound on ITPR1 Activity

Experimental ConditionParameter MeasuredResult with this compoundReference
On-nucleus Patch-clamp (ITPR1-expressing HEK293 cells)Open channel probabilityMarked increase compared to vehicle[1]
Caged IP₃ assay (FRT cells)Ca²⁺ mobilizationSignificant amplification of Ca²⁺ signal elicited by IP₃ uncaging[1]
UTP-induced Ca²⁺ mobilization (HEK293 with mutant ITPR1)Fluo-4 fluorescenceMarked potentiation of Ca²⁺ mobilization[1]

Experimental Protocols

The following are generalized protocols for the application of this compound to primary cell cultures. It is crucial to optimize these protocols for your specific primary cell type and experimental setup.

Protocol 1: Assessment of this compound's Effect on Agonist-Induced Intracellular Ca²⁺ Mobilization

This protocol is designed to determine the effect of this compound on Ca²⁺ release triggered by an agonist in primary cells.

Materials:

  • Primary cells of interest, plated on a suitable culture vessel (e.g., 96-well plate, glass-bottom dish)

  • Appropriate cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Fluorescent Ca²⁺ indicator (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Agonist of interest (e.g., ATP, carbachol, depending on the receptors expressed by the primary cells)

  • Vehicle control (e.g., DMSO)

  • Fluorescence plate reader or fluorescence microscope with live-cell imaging capabilities

Procedure:

  • Cell Plating: Plate primary cells at an appropriate density and allow them to adhere and recover overnight.

  • Ca²⁺ Indicator Loading:

    • Prepare a loading solution of Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the Fluo-4 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove excess dye.

    • Add fresh HBSS to the cells.

  • Compound Incubation:

    • Prepare working solutions of this compound in HBSS. A concentration range of 1-20 µM is a good starting point.

    • Include a vehicle control (e.g., DMSO at the same final concentration as the this compound-treated wells).

    • Add the this compound working solutions or vehicle control to the respective wells and incubate for a predetermined time (e.g., 10-30 minutes).

  • Measurement of Ca²⁺ Mobilization:

    • Place the plate in a fluorescence plate reader or on a fluorescence microscope.

    • Establish a baseline fluorescence reading.

    • Add the agonist of interest to the wells to induce Ca²⁺ mobilization.

    • Record the change in fluorescence intensity over time.

  • Data Analysis:

    • Calculate the peak fluorescence response or the area under the curve for each condition.

    • Compare the response in this compound-treated cells to the vehicle-treated cells to determine the potentiating effect.

Experimental_Workflow_Ca_Mobilization A Plate Primary Cells B Load with Ca²⁺ Indicator (e.g., Fluo-4 AM) A->B C Pre-incubate with this compound or Vehicle B->C D Establish Baseline Fluorescence C->D E Add Agonist D->E F Record Fluorescence Change E->F G Data Analysis F->G

Caption: Workflow for Ca²⁺ Mobilization Assay
Protocol 2: General Guidelines for Primary Cell Culture Treatment with this compound

This protocol provides general steps for treating primary cell cultures with this compound for downstream applications such as gene expression analysis, protein expression analysis, or functional assays.

Materials:

  • Primary cells of interest in culture

  • Appropriate cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (e.g., DMSO)

Procedure:

  • Determine Optimal Concentration:

    • Perform a dose-response experiment to determine the optimal concentration of this compound for your primary cell type and desired effect. Test a range of concentrations (e.g., 0.1 µM to 20 µM).

    • Assess cell viability (e.g., using a Trypan Blue exclusion assay or a commercial viability kit) to ensure the chosen concentration is not cytotoxic.

  • Prepare Working Solution:

    • Dilute the this compound stock solution to the desired final concentration in pre-warmed cell culture medium.

    • Prepare a vehicle control medium with the same final concentration of DMSO.

  • Cell Treatment:

    • Remove the existing medium from the primary cell cultures.

    • Add the this compound-containing medium or the vehicle control medium to the cells.

    • Incubate the cells for the desired duration (this will be experiment-dependent and may range from minutes to hours).

  • Downstream Processing:

    • After the incubation period, wash the cells with PBS or an appropriate buffer.

    • Proceed with your intended downstream application (e.g., cell lysis for RNA or protein extraction, fixation for immunocytochemistry).

Important Considerations for Primary Cell Cultures

  • Heterogeneity: Primary cell cultures can be more heterogeneous than cell lines. The response to this compound may vary between different cell populations within the same culture.

  • Receptor Expression: The effectiveness of this compound as a potentiator is dependent on the expression of ITPR1 and the upstream receptors and signaling components that lead to IP₃ production. It is advisable to confirm the expression of these components in your primary cells of interest.

  • Optimization is Key: The protocols provided here are general guidelines. It is essential to optimize the concentration of this compound, incubation times, and agonist concentrations for each specific primary cell type and experimental question.

  • Cytotoxicity: Always assess the potential cytotoxicity of this compound at the concentrations used in your experiments to ensure that the observed effects are not due to off-target toxicity.

By following these guidelines and protocols, researchers can effectively utilize this compound to investigate the intricacies of Ca²⁺ signaling in a wide range of primary cell culture models.

References

Troubleshooting & Optimization

Navigating ARN11391 Solubility Challenges in Aqueous Buffers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals encountering solubility hurdles with the ITPR1 potentiator, ARN11391, this technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs). This resource offers detailed methodologies and data-driven recommendations to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

A1: this compound is a selective potentiator of the inositol (B14025) 1,4,5-trisphosphate receptor type 1 (ITPR1), a crucial intracellular calcium channel.[1] Its chemical name is 2-Ethyl-4,5,6,7-tetrahydro-N-[2-[(tetrahydro-2H-pyran-2-yl)methoxy]phenyl]-2H-indazole-3-carboxamide. Due to its molecular structure, this compound is a hydrophobic compound with predicted poor aqueous solubility, which can lead to precipitation in the aqueous buffers commonly used in biological assays. This precipitation can result in inaccurate compound concentrations and unreliable experimental data.

Q2: What are the initial signs of this compound solubility issues?

A2: The most common indicators of solubility problems include:

  • Visible precipitation: The solution may appear cloudy, hazy, or contain visible particles immediately after dilution into an aqueous buffer.

  • Inconsistent results: High variability in experimental data between replicates or experiments can be a sign of inconsistent compound solubility.

  • Low bioactivity: Apparent low potency or efficacy in cell-based assays might be due to the actual concentration of the dissolved compound being lower than the nominal concentration.

Q3: What is the recommended starting solvent for this compound?

A3: Based on available literature, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound. A stock concentration of 10 mM in 100% DMSO has been previously used. It is crucial to use anhydrous, high-purity DMSO to avoid introducing moisture that can affect compound stability and solubility.

Physicochemical Properties of this compound

PropertyPredicted ValueImplication for Aqueous Solubility
Molecular Weight 383.49 g/mol Higher molecular weight can contribute to lower solubility.
LogP (o/w) 4.2A LogP value greater than 3 indicates high lipophilicity and poor aqueous solubility.
pKa (most basic) 1.85The predicted low pKa suggests the compound is a very weak base and will be neutral at physiological pH, further contributing to low aqueous solubility.

Note: Predicted values were obtained using online computational tools.

Troubleshooting Guide: Step-by-Step Protocols

If you are experiencing solubility issues with this compound, follow these troubleshooting steps and protocols.

Issue 1: Precipitation upon dilution of DMSO stock in aqueous buffer.

Cause: The high lipophilicity (high LogP) of this compound causes it to crash out of solution when the polarity of the solvent is increased by adding an aqueous buffer.

Solution A: Optimize the Dilution Process

This protocol aims to minimize precipitation by carefully controlling the dilution of the DMSO stock solution.

Experimental Protocol: Serial Dilution with Vortexing

  • Prepare a fresh 10 mM stock solution of this compound in 100% anhydrous DMSO. Ensure the compound is fully dissolved. Gentle warming (to no more than 37°C) and vortexing can aid dissolution.

  • Perform serial dilutions in 100% DMSO to get closer to your final desired concentration.

  • To prepare the final working solution, add the this compound DMSO solution dropwise to the vortexing aqueous buffer. This rapid mixing helps to disperse the compound quickly and avoid localized high concentrations that promote precipitation.

  • Maintain a final DMSO concentration of ≤ 0.5% (v/v) in your assay. Higher concentrations of DMSO can be toxic to cells and may affect the activity of certain enzymes.

Solution B: Utilize a Co-solvent

For experiments requiring higher concentrations of this compound, a co-solvent can help to increase its solubility in the final aqueous solution.

Experimental Protocol: Co-solvent Method using Pluronic F-127

  • Prepare a 10% (w/v) stock solution of Pluronic F-127 in your aqueous buffer. Gently heat and stir until the Pluronic F-127 is completely dissolved.

  • Prepare a 1 mM intermediate stock of this compound in 100% DMSO.

  • Add the 1 mM this compound DMSO stock to the 10% Pluronic F-127 solution to achieve the desired final concentration.

  • Vortex the solution thoroughly.

  • Allow the solution to equilibrate for at least 30 minutes at room temperature before use.

  • Visually inspect for any precipitation before adding to your experimental setup.

Issue 2: Inconsistent experimental results or apparent low potency.

Cause: Even without visible precipitation, this compound may form small aggregates in the aqueous buffer, reducing the effective concentration of the monomeric, active compound.

Solution: Sonication and Use of Carrier Protein

Experimental Protocol: Sonication and BSA Addition

  • Prepare your final working solution of this compound in the aqueous buffer of choice as described in the previous protocols.

  • Sonicate the solution in a bath sonicator for 5-10 minutes. This can help to break up small aggregates.

  • For cell-based assays, consider adding a carrier protein like Bovine Serum Albumin (BSA) to the final culture medium at a concentration of 0.1-0.5%. BSA can help to stabilize hydrophobic compounds in solution and prevent their adsorption to plasticware.

Visualizing Experimental and Mechanistic Pathways

To further aid in understanding the experimental workflow and the mechanism of action of this compound, the following diagrams are provided.

experimental_workflow cluster_stock Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshooting Troubleshooting Options This compound This compound Powder Stock 10 mM Stock in DMSO This compound->Stock DMSO 100% Anhydrous DMSO DMSO->Stock Working Final Working Solution (≤0.5% DMSO) Stock->Working Dropwise addition while vortexing Buffer Aqueous Buffer Buffer->Working Cosolvent Add Co-solvent (e.g., Pluronic F-127) Working->Cosolvent Sonication Sonication Working->Sonication signaling_pathway GPCR G-Protein Coupled Receptor (GPCR) PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol 1,4,5- trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ITPR1 ITPR1 (IP3 Receptor) on ER membrane IP3->ITPR1 Binds and activates Ca_cyto Cytosolic Ca²⁺ (Increased) ITPR1->Ca_cyto Ca²⁺ release Ca_ER Ca²⁺ in Endoplasmic Reticulum (ER) Ca_ER->ITPR1 Downstream Downstream Ca²⁺ Signaling Ca_cyto->Downstream This compound This compound This compound->ITPR1 Potentiates

References

Technical Support Center: Optimizing ARN11391 Incubation Time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the incubation time of ARN11391 to achieve maximal effect in cell-based assays. The following information is presented in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound and how does it influence incubation time?

A1: this compound is a pharmacological potentiator of the Calcium (Ca²⁺) signaling cascade. Specifically, it acts as a direct potentiator of the inositol (B14025) 1,4,5-trisphosphate receptor type 1 (ITPR1), an intracellular channel that releases Ca²⁺ from the endoplasmic reticulum.[1] this compound increases the probability of the ITPR1 channel being open, thereby amplifying Ca²⁺ release in response to stimuli that generate inositol 1,4,5-trisphosphate (IP₃).[1]

The optimal incubation time for this compound is highly dependent on the specific assay you are performing. For assays measuring rapid, direct effects on Ca²⁺ mobilization, shorter incubation times are generally sufficient. For assays assessing downstream cellular processes like cell viability or proliferation, longer incubation times are typically required.

Q2: What is a good starting point for determining the optimal incubation time for this compound?

A2: The ideal starting point depends on the biological question you are asking. Based on general protocols for similar assays, here are some recommendations:

  • For direct Ca²⁺ mobilization assays (e.g., using Fluo-4): A short pre-incubation time of 15 to 60 minutes with this compound before stimulating the cells is a common starting point.[2][3][4][5] This is often sufficient to allow the compound to enter the cells and interact with ITPR1.

  • For downstream cellular assays (e.g., cell proliferation, cytotoxicity measured by MTT or similar assays): Longer incubation times ranging from 24 to 72 hours are typically necessary to observe effects on cell growth and viability.[1][6][7][8]

It is crucial to perform a time-course experiment to empirically determine the optimal incubation time for your specific cell line and assay conditions.

Q3: How can I design an experiment to determine the optimal incubation time for this compound?

A3: A time-course experiment is the most effective way to determine the optimal incubation time. Here is a general approach:

  • Select a fixed concentration of this compound: Use a concentration that you expect to be effective, for example, in the range of 10-20 µM as used in initial characterization studies.[1]

  • Choose a range of incubation times: Based on the assay type, select a series of time points.

    • For Ca²⁺ mobilization: 5, 15, 30, 60, and 120 minutes.

    • For cell viability/proliferation: 6, 12, 24, 48, and 72 hours.[9][10]

  • Perform the assay at each time point: Ensure all other experimental conditions are kept constant.

  • Analyze the results: Identify the earliest time point that gives a robust and reproducible effect. This is often considered the optimal incubation time as it minimizes the risk of off-target effects or cellular stress from prolonged exposure.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable effect of this compound 1. Incubation time is too short. The compound may not have had enough time to exert its effect, especially for downstream assays. 2. This compound concentration is too low. The concentration may be insufficient to potentiate ITPR1 in your cell system. 3. Low ITPR1 expression in the cell line. The target of this compound may not be present in sufficient quantities.1. Increase the incubation time. Conduct a time-course experiment with longer time points (e.g., up to 72 hours for viability assays).[9] 2. Perform a dose-response experiment. Test a range of this compound concentrations to find the optimal dose. 3. Confirm ITPR1 expression. Use techniques like qPCR or Western blotting to verify that your chosen cell line expresses ITPR1.
High background or noisy signal in Ca²⁺ assay 1. Uneven dye loading. Inconsistent loading of the Ca²⁺ indicator (e.g., Fluo-4) can lead to variable baseline fluorescence. 2. Cell stress or death. Prolonged incubation or high compound concentrations can lead to cytotoxicity, causing uncontrolled Ca²⁺ leakage. 3. Compound autofluorescence. this compound itself might have intrinsic fluorescence at the wavelengths used for detection.1. Optimize dye loading protocol. Ensure consistent incubation time and temperature during dye loading.[2][3][4][11][12] 2. Reduce incubation time or concentration. Use the minimum effective incubation time and concentration determined from your optimization experiments. Check cell viability. 3. Include a "compound only" control. Measure the fluorescence of this compound in media without cells to determine its contribution to the signal.
High variability between replicate wells 1. Inconsistent cell seeding. Uneven cell numbers across wells will lead to variable results.[13] 2. "Edge effects" in multi-well plates. Wells on the edge of the plate are prone to evaporation, leading to changes in media and compound concentration. 3. Pipetting errors. Inaccurate or inconsistent pipetting of compound or reagents.[13]1. Ensure a homogenous cell suspension. Gently mix the cell suspension before and during plating.[13] 2. Avoid using the outer wells. Fill the outer wells with sterile PBS or media to maintain humidity. 3. Use calibrated pipettes and consistent technique.
Decreased cell viability at longer incubation times 1. Compound cytotoxicity. this compound may exhibit cytotoxic effects at higher concentrations or after prolonged exposure. 2. Nutrient depletion in the culture medium. Over longer incubation periods, essential nutrients may be depleted, leading to cell death.1. Perform a cytotoxicity assay. Determine the concentration range where this compound is not toxic over your desired incubation period. 2. Replenish the culture medium. For very long incubation times (e.g., > 48 hours), consider a partial media change.

Data Presentation

Table 1: Hypothetical Time-Course of this compound Effect on Agonist-Induced Ca²⁺ Mobilization

Pre-incubation Time (minutes)Peak Fluorescence Intensity (Relative Fluorescence Units)
0 (No pre-incubation)1500 ± 120
52500 ± 200
154500 ± 350
304800 ± 400
604900 ± 420
1204750 ± 410

In this hypothetical example, a 15-30 minute pre-incubation appears optimal for achieving a maximal effect on Ca²⁺ mobilization.

Table 2: Hypothetical Time-Course of this compound Effect on Cell Viability (MTT Assay)

Incubation Time (hours)% Cell Viability (Compared to Vehicle Control)
698 ± 5
1295 ± 4
2475 ± 6
4852 ± 5
7235 ± 4

This hypothetical data suggests a time-dependent effect of this compound on cell viability, with a significant reduction observed at 24 hours and beyond.

Experimental Protocols

Protocol 1: Optimization of this compound Pre-incubation Time for a Fluo-4 Calcium Mobilization Assay

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.[2]

  • Dye Loading: Remove the growth medium and load the cells with a Fluo-4 AM dye-loading solution. Incubate for approximately 60 minutes at 37°C, followed by 15-30 minutes at room temperature.[2][4][5]

  • Compound Pre-incubation:

    • Prepare different dilutions of this compound in an appropriate assay buffer.

    • Add the this compound solutions to the wells at different time points (e.g., 120, 60, 30, 15, and 5 minutes) before the agonist stimulation.

    • Include a vehicle control (e.g., DMSO) with the same pre-incubation times.

  • Agonist Stimulation and Signal Detection:

    • Place the plate in a fluorescence plate reader capable of kinetic reads.

    • Add a known agonist of the IP₃ signaling pathway to all wells simultaneously using an automated injector.

    • Measure the fluorescence intensity (Ex/Em = ~490/525 nm) every 1-2 seconds for 2-3 minutes to capture the peak calcium response.[2]

  • Data Analysis: Determine the peak fluorescence intensity for each pre-incubation time point and plot the response against time to identify the optimal pre-incubation duration.

Protocol 2: Optimization of this compound Incubation Time for an MTT Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[10]

  • Compound Incubation:

    • Treat the cells with a fixed concentration of this compound or a vehicle control.

    • Incubate the plates for a range of time points (e.g., 6, 12, 24, 48, 72 hours) at 37°C in a CO₂ incubator.[10]

  • MTT Assay:

    • At the end of each incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[7]

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well.[7]

    • Mix gently to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each incubation time point relative to the vehicle control. Plot cell viability against incubation time to determine the time-dependent effect of this compound.

Mandatory Visualizations

ARN11391_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist Agonist (e.g., ATP) GPCR G-Protein Coupled Receptor (GPCR) Agonist->GPCR PLC Phospholipase C (PLC) GPCR->PLC Activates IP3 IP₃ PLC->IP3 Generates ITPR1 ITPR1 IP3->ITPR1 Binds & Activates Ca_cytosol ↑ [Ca²⁺]i Cellular_Response Downstream Cellular Response Ca_cytosol->Cellular_Response ITPR1->Ca_cytosol Ca²⁺ Release This compound This compound This compound->ITPR1 Potentiates Ca_ER Ca²⁺ Store

Caption: this compound signaling pathway.

Experimental_Workflow start Start seed_cells Seed cells in multi-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight prepare_compound Prepare fixed concentration of this compound incubate_overnight->prepare_compound t1 Time Point 1 (e.g., 15 min / 6 hr) prepare_compound->t1 t2 Time Point 2 (e.g., 30 min / 12 hr) prepare_compound->t2 t3 Time Point 3 (e.g., 60 min / 24 hr) prepare_compound->t3 t_n Time Point 'n' (e.g., 120 min / 72 hr) prepare_compound->t_n perform_assay Perform Assay (e.g., Ca²⁺ flux or Viability) t1->perform_assay t2->perform_assay t3->perform_assay t_n->perform_assay analyze_data Analyze Data: Plot effect vs. time perform_assay->analyze_data determine_optimal Determine Optimal Incubation Time analyze_data->determine_optimal

Caption: Workflow for optimizing this compound incubation time.

References

Technical Support Center: Preventing ARN11391 Precipitation in Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address and prevent the precipitation of ARN11391 in experimental media. Following these guidelines will help ensure the solubility and stability of this compound, leading to more accurate and reproducible results.

Quick Reference: Physicochemical Properties of this compound

A summary of key quantitative data for this compound is provided below. Note that solubility can be batch-specific and dependent on the purity and hydration state of the compound.

PropertyValueSource
Molecular Weight 383.48 g/mol [1]
Molecular Formula C₂₂H₂₉N₃O₃[1]
Appearance White to off-white solid[1]
CAS Number 1214569-31-9[1]
Max Solubility in DMSO ~100 mM (38.35 mg/mL)[1]
Max Solubility in Ethanol ~100 mM (38.35 mg/mL)
Storage (Solid) -20°C, sealed, away from moisture[1]
Storage (Stock Solution) -80°C for up to 6 months; -20°C for up to 1 month[1]

Frequently Asked Questions (FAQs)

Issue 1: Immediate Precipitation

Q: Why did this compound precipitate instantly when I added my DMSO stock solution to the cell culture medium?

A: This is a common phenomenon known as "solvent shift" or "solvent shock." this compound is highly soluble in an organic solvent like DMSO but has very low solubility in aqueous solutions like cell culture media.[2] When a concentrated DMSO stock is rapidly diluted into the medium, the DMSO disperses quickly, leaving the compound in an environment where it is no longer soluble, causing it to crash out of solution.[3][4]

Issue 2: Delayed Precipitation

Q: My media containing this compound was clear initially, but a precipitate formed after several hours or days in the incubator. What could be the cause?

A: Delayed precipitation is typically caused by changes in the media environment over time. Several factors could be responsible:

  • Temperature Fluctuations: Moving culture vessels between a 37°C incubator and a cooler environment (e.g., a microscope stage) can decrease the solubility of the compound.[5][6]

  • pH Changes: The metabolic activity of cells can gradually alter the pH of the culture medium. If this compound's solubility is pH-dependent, this shift can cause it to precipitate.[5][7]

  • Interaction with Media Components: this compound may slowly interact with salts (especially calcium phosphates), amino acids, or proteins in the medium to form insoluble complexes over time.[3][5][8]

  • Evaporation: Over the course of a long-term experiment, evaporation of water from the culture vessel can increase the concentration of all components, including this compound, pushing it beyond its solubility limit.[3][5][9][10]

Issue 3: Preparation and Best Practices

Q: What is the best way to prepare my working solution of this compound to avoid precipitation?

A: The key is to minimize the "solvent shift" effect and ensure the final concentration does not exceed its solubility in the media. The recommended approach involves a multi-step dilution process. Always pre-warm the media to 37°C before adding the compound.[3][5] It is also critical to keep the final DMSO concentration in the culture medium as low as possible, ideally below 0.1% and not exceeding 0.5%, to avoid cellular toxicity.[3][5]

Issue 4: Determining Experimental Concentrations

Q: How can I find the maximum soluble concentration of this compound for my specific cell culture medium?

A: The solubility of a compound can vary between different types of media. Therefore, it is highly recommended to empirically determine the maximum usable concentration in your specific experimental setup. This can be done with a simple solubility test by preparing serial dilutions of this compound and observing them for precipitation over your experimental time course. See Protocol 2 below for a detailed methodology.

Experimental Protocols

Protocol 1: Recommended Method for Preparing this compound Working Solutions

This protocol provides a step-by-step guide for diluting this compound to minimize precipitation.

  • Prepare a High-Concentration Stock Solution:

    • Dissolve this compound powder in 100% pure, newly opened DMSO to make a high-concentration stock (e.g., 50-100 mM). Using fresh DMSO is important as hygroscopic (water-absorbed) DMSO can negatively impact solubility.[1]

    • Ensure the compound is fully dissolved. Gentle warming and brief sonication can be used if necessary.[1]

    • Visually inspect the solution to ensure there are no visible particles.

    • Store this stock in aliquots at -80°C.[1]

  • Pre-warm the Culture Medium:

    • Before preparing your final working solution, warm your complete cell culture medium (containing serum and other supplements) to 37°C. This can improve the solubility of the compound upon dilution.[5]

  • Perform an Intermediate Dilution (Recommended):

    • To avoid the "solvent shift," first, perform an intermediate dilution of your high-concentration DMSO stock into pre-warmed complete medium.

    • For example, create a 1 mM intermediate stock by diluting your 100 mM stock 1:100 in warm media.

  • Prepare the Final Working Solution:

    • Add the intermediate stock (or a very small volume of the high-concentration stock) dropwise to the pre-warmed medium while gently vortexing or swirling the tube.[3][6] This ensures rapid and even dispersal, preventing localized high concentrations.

    • Example: To achieve a 10 µM final concentration from a 1 mM intermediate stock, add 10 µL of the intermediate stock to 990 µL of pre-warmed medium.

  • Final Check:

    • After the final dilution, visually inspect the solution for any signs of cloudiness or precipitate. If the solution is clear, it is ready to be added to your cells.

Protocol 2: Determining the Maximum Soluble Concentration

This experiment will help you determine the solubility limit of this compound in your specific cell culture medium.

  • Prepare Serial Dilutions in DMSO:

    • Start with your high-concentration this compound stock in DMSO (e.g., 100 mM).

    • In a separate plate or tubes, perform a 2-fold serial dilution of this stock in 100% DMSO to create a range of concentrations (e.g., 100 mM, 50 mM, 25 mM, etc.).

  • Add to Media:

    • In a 96-well clear-bottom plate, add 198 µL of your complete cell culture medium (pre-warmed to 37°C) to each well.

    • Add 2 µL of each DMSO dilution of this compound to the corresponding wells. This will result in a 1:100 dilution and a final DMSO concentration of 1%. Adjust volumes as needed to keep the final DMSO concentration below 0.5%.

    • Include a "DMSO only" well as a negative control.

  • Incubate and Observe:

    • Incubate the plate at 37°C in a 5% CO₂ incubator.

    • Visually inspect the wells for any signs of cloudiness or precipitate at several time points (e.g., 0, 2, 6, and 24 hours).[3]

  • Assess and Quantify (Optional):

    • For a more quantitative measurement, read the absorbance of the plate at a wavelength between 550-650 nm. An increase in absorbance compared to the DMSO control indicates light scattering from a precipitate.[3][6]

    • The highest concentration that remains clear and shows no increase in absorbance is the maximum working soluble concentration for your specific conditions.

Visual Guides and Workflows

The following diagrams illustrate key processes and pathways related to working with this compound.

cluster_pathway This compound Mechanism of Action IP3 IP3 (Inositol Trisphosphate) ITPR1 ITPR1 Receptor (on ER Membrane) IP3->ITPR1 Binds & Activates Ca_Release Ca²⁺ Release ITPR1->Ca_Release Opens Channel ER Endoplasmic Reticulum (ER) [High Ca²⁺] Cytosol Cytosol [Low Ca²⁺] Ca_Release->Cytosol ARN This compound ARN->ITPR1 Enhances/ Potentiates

Caption: Simplified signaling pathway showing this compound as a potentiator of the ITPR1 calcium channel.

start Start: Prepare this compound Working Solution stock 1. Prepare 100 mM Stock in 100% DMSO. (Sonicate/Warm if needed) start->stock warm_media 2. Pre-warm complete cell culture media to 37°C stock->warm_media dilute 3. Add stock solution dropwise to warm media while gently vortexing warm_media->dilute check 4. Visually inspect for precipitation dilute->check clear Solution is Clear: Ready for Experiment check->clear No precipitate Precipitate Observed: Proceed to Troubleshooting check->precipitate Yes

Caption: Recommended experimental workflow for preparing this compound solutions to minimize precipitation.

start Precipitation Observed in Media when When did it occur? start->when immediate Immediately upon mixing when->immediate Immediately delayed After hours/days in incubator when->delayed Delayed cause_immediate Likely Cause: 'Solvent Shift' immediate->cause_immediate solution_immediate1 Solution: Use a multi-step dilution (see Protocol 1) cause_immediate->solution_immediate1 solution_immediate2 Solution: Lower final concentration cause_immediate->solution_immediate2 solution_immediate3 Solution: Ensure final DMSO is <0.5% cause_immediate->solution_immediate3 cause_delayed Possible Causes: - Temp/pH shift - Media interaction - Evaporation delayed->cause_delayed solution_delayed1 Solution: Minimize temp changes cause_delayed->solution_delayed1 solution_delayed2 Solution: Ensure proper incubator humidity cause_delayed->solution_delayed2 solution_delayed3 Solution: Test solubility in your specific media (Protocol 2) cause_delayed->solution_delayed3

Caption: A logical troubleshooting guide for diagnosing and solving this compound precipitation issues.

References

Interpreting unexpected results in calcium assays with ARN11391

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using ARN11391 in calcium mobilization assays. It is intended for scientists and drug development professionals familiar with cell-based assays.

Frequently Asked Questions (FAQs)

FAQ 1: What is the mechanism of action for this compound?

This compound is a pharmacological potentiator of the calcium signaling cascade.[1] It does not directly elevate intracellular calcium on its own. Instead, it selectively enhances the activity of the inositol (B14025) 1,4,5-trisphosphate receptor type 1 (ITPR1), a key channel responsible for releasing calcium from intracellular stores.[1][2][3][4] This means this compound amplifies the calcium signal that is initiated by an upstream stimulus, such as the activation of G protein-coupled receptors (GPCRs) that lead to the production of inositol 1,4,5-trisphosphate (IP₃).[1][2]

FAQ 2: Why am I seeing no effect, or a weaker-than-expected potentiation, with this compound?

If this compound is not potentiating your agonist-induced calcium signal, several factors could be at play.

Troubleshooting Guide: No/Weak Effect of this compound

Potential Cause Troubleshooting Steps
Suboptimal Agonist Concentration The potentiating effect of this compound is most apparent with a submaximal concentration of the primary agonist (e.g., UTP). A maximal agonist concentration may already saturate the system, masking the potentiation. Perform an agonist dose-response curve to identify an EC₂₀-EC₅₀ concentration for your potentiation experiments.
Inactive Upstream Signaling This compound requires a functional upstream signaling pathway (GPCR → PLC → IP₃) to show an effect.[1][2] Ensure your cells express the target receptor for your primary agonist and are healthy enough to respond. Confirm cell viability and run a positive control with a known agonist at a maximal concentration.
Absence of ITPR1 The primary target of this compound is ITPR1.[1][2] The compound will have no effect in cells that do not express this receptor type. Verify the expression of ITPR1 in your cell line using techniques like qPCR or Western blotting.
Compound Integrity Improper storage or handling may have degraded the this compound compound. Ensure it has been stored as recommended and prepare fresh solutions from powder if possible.
Cell Health Unhealthy or stressed cells will not respond robustly to stimuli.[5] Check cell morphology under a microscope and perform a viability assay (e.g., Trypan Blue exclusion).
FAQ 3: My baseline calcium signal is high and/or I see spontaneous oscillations before adding any compounds. What's causing this?

A high baseline or spontaneous calcium activity can confound results by masking the specific effects of your agonist and this compound.

Troubleshooting Guide: High Baseline/Spontaneous Oscillations

Potential Cause Troubleshooting Steps
Calcium Indicator Dye Overloading Using too high a concentration of a calcium-sensitive dye (like Fluo-4 AM or Fura-2 AM) can lead to a high background signal.[5] Reduce the dye concentration and/or the loading time.
Incomplete Dye Washing Residual extracellular dye will contribute to high background fluorescence.[5] Ensure a thorough but gentle washing step after dye loading to remove all extracellular dye.
Cell Stress or Damage Stressed cells can have elevated basal intracellular calcium.[5] This can be caused by suboptimal culture conditions, harsh pipetting during cell plating or washing, or temperature fluctuations.[5] Handle cells gently and ensure they are healthy and not overly confluent.
Assay Buffer Composition The absence of magnesium or the presence of high potassium concentrations in the assay buffer can lead to spontaneous signaling.[5] Use a well-defined physiological buffer like Hank's Balanced Salt Solution (HBSS).
FAQ 4: The potentiation effect of this compound is highly variable between wells or experiments. How can I improve consistency?

High variability can obscure real biological effects and make data interpretation difficult.

Troubleshooting Guide: High Variability

Potential Cause Troubleshooting Steps
Inconsistent Cell Seeding Uneven cell density across wells will lead to variable responses. Ensure your cell suspension is homogenous before seeding and use calibrated pipettes for dispensing.
Uneven Dye Loading Inconsistent dye loading leads to variability in the fluorescence signal.[6][7] Ensure all wells are treated identically during the loading and washing steps. Using a ratiometric dye like Fura-2 can help compensate for variations in dye concentration.[6][7][8][9]
Reagent Dispensing Errors Inaccurate or inconsistent dispensing of the primary agonist or this compound is a common source of variability. Use automated liquid handlers for high-throughput screening or carefully calibrated multichannel pipettes for smaller-scale experiments.
"Edge Effects" on Assay Plate Wells on the outer edges of a microplate can be subject to temperature and evaporation gradients, leading to different results. Avoid using the outermost wells or ensure proper plate incubation and sealing.

Data Presentation

The following table summarizes the potentiating effect of this compound on UTP-dependent calcium mobilization in FRT cells, as measured by the change in Fluo-4 fluorescence.

Table 1: Effect of this compound on UTP-Induced Calcium Mobilization

ConditionNormalized Maximal Fluorescence Change (Mean ± SEM)
Vehicle (Control)1.00 ± 0.05
0.25 µM UTP + Vehicle1.55 ± 0.10
0.25 µM UTP + 10 µM this compound2.50 ± 0.15***
Data are representative values synthesized from published findings.[1] *** indicates p < 0.001 vs. UTP + Vehicle.

Signaling Pathway and Experimental Visualizations

This compound Mechanism of Action

G cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum GPCR GPCR (e.g., P2RY2) PLC PLC GPCR->PLC 2. Activates IP3 IP3 PLC->IP3 3. Generates ITPR1 ITPR1 Ca_cyto Ca²⁺ (Cytosol) ITPR1->Ca_cyto 5. Releases Ca²⁺ Agonist Agonist (e.g., UTP) Agonist->GPCR 1. Binds IP3->ITPR1 4. Activates Ca_store Ca²⁺ (Store) Response Cellular Response Ca_cyto->Response 6. Triggers This compound This compound This compound->ITPR1 Potentiates

Caption: this compound potentiates Ca²⁺ release by targeting ITPR1.

General Calcium Assay Workflow

A 1. Cell Seeding Seed cells in microplate and grow to confluence. B 2. Dye Loading Incubate cells with a calcium indicator dye (e.g., Fluo-4 AM). A->B C 3. Washing Wash cells gently to remove extracellular dye. B->C D 4. Compound Incubation Add this compound or vehicle and incubate. C->D E 5. Baseline Reading Measure baseline fluorescence in a plate reader. D->E F 6. Agonist Addition Inject primary agonist (e.g., UTP). E->F G 7. Signal Acquisition Measure fluorescence kinetically to capture the Ca²⁺ transient. F->G H 8. Data Analysis Normalize data and calculate response parameters (e.g., peak amplitude). G->H

Caption: Standard workflow for a fluorescence-based calcium assay.

Troubleshooting Logic for "No Effect"

start Unexpected Result: No/Weak this compound Effect q1 Is the primary agonist (e.g., UTP) active alone? start->q1 q2 Is the agonist concentration submaximal (EC₂₀-EC₅₀)? q1->q2 a1_yes res1 Issue with upstream signaling: - Unhealthy cells - No/low receptor expression - Inactive agonist q1->res1 a1_no a1_yes Yes a1_no No res2 System is saturated. Use a lower agonist concentration to see potentiation. q2->res2 a2_no q3 Does the cell line express ITPR1? q2->q3 a2_yes a2_yes Yes a2_no No res3 This compound requires ITPR1. Use an appropriate cell line. q3->res3 a3_no res4 Issue is likely with this compound compound integrity or concentration. Verify compound and re-test. q3->res4 a3_yes a3_yes Yes a3_no No

References

Technical Support Center: ARN11391 and Fluorescent Dye Signal Interference

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference from the small molecule ARN11391 in fluorescence-based assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify, understand, and mitigate common sources of assay artifacts.

Troubleshooting Guides

Issue 1: Unexpected Increase in Fluorescence Signal (Autofluorescence)

Symptoms:

  • A dose-dependent increase in fluorescence signal in the presence of this compound, even in the absence of the biological target or other key assay components.

  • Higher than expected background fluorescence in all wells containing this compound.

Troubleshooting Protocol:

  • Control Experiment:

    • Prepare a serial dilution of this compound in the assay buffer.

    • Include control wells containing only the assay buffer (blank) and wells with the fluorescent dye alone.

    • Read the plate using the same excitation and emission wavelengths as your primary assay.

  • Data Analysis:

    • If you observe a concentration-dependent increase in fluorescence from this compound alone, this confirms that the compound is autofluorescent at the wavelengths used.[1]

  • Mitigation Strategies:

    • Change Fluorophore: Select a fluorescent dye with excitation and emission spectra that do not overlap with the autofluorescence of this compound. It is recommended to use dyes that are excited at longer wavelengths (red-shifted) to minimize interference from common autofluorescent compounds.

    • Spectral Unmixing: If your plate reader or microscope has this capability, you can mathematically subtract the contribution of this compound's autofluorescence from the total signal.

    • Decrease Compound Concentration: If possible, lower the concentration of this compound to a range where its autofluorescence is negligible.

Issue 2: Unexpected Decrease in Fluorescence Signal (Quenching or Inner Filter Effect)

Symptoms:

  • A dose-dependent decrease in the fluorescence signal of your reporter dye in the presence of this compound.

  • This effect is observed even in control experiments without the biological target.

Troubleshooting Protocol:

  • Absorbance Scan:

    • Measure the absorbance spectrum of this compound at the concentrations used in your assay.

    • Compare the absorbance spectrum of this compound with the excitation and emission spectra of your fluorescent dye.

  • Data Analysis:

    • If this compound absorbs light at the excitation or emission wavelength of your dye, it can cause an "inner filter effect," leading to signal quenching.[1]

  • Mitigation Strategies:

    • Change Fluorophore: Use a dye with excitation and emission wavelengths that are not absorbed by this compound.

    • Reduce Path Length: Use low-volume plates or plates with a black bottom to minimize the distance the light has to travel through the sample.

    • Mathematical Correction: Some plate readers and software can correct for the inner filter effect if the absorbance of the interfering compound is known.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a small molecule that has been identified as a potentiator of the inositol (B14025) 1,4,5-trisphosphate receptor (ITPR1), a key channel in intracellular calcium signaling.[2][3] It has been shown to enhance calcium mobilization in cells, making it a valuable tool for studying calcium signaling pathways.[2][3]

Q2: Can this compound interfere with my fluorescent assay?

While there are no specific reports detailing the spectral properties of this compound, small molecules, in general, can interfere with fluorescence-based assays through several mechanisms:

  • Autofluorescence: The compound itself may be fluorescent at the wavelengths used in your assay.[1]

  • Fluorescence Quenching: The compound may absorb the excitation or emission light of your fluorescent dye.[1]

  • Colloidal Aggregation: At higher concentrations, some small molecules can form aggregates that may sequester the fluorescent dye or the target protein, leading to non-specific inhibition or signal changes.[1]

Q3: I am using Fluo-4 to measure calcium mobilization with this compound. What should I look out for?

Fluo-4 is a common calcium indicator with an excitation maximum around 494 nm and an emission maximum around 516 nm. To minimize the risk of interference from this compound:

  • Run proper controls: Always include wells with this compound alone to check for autofluorescence.

  • Detergent Control: To rule out interference from colloidal aggregation, you can include a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 in a control experiment. If the activity of this compound is significantly altered, aggregation may be occurring.[1]

Data Presentation

Table 1: Spectral Properties of Common Fluorescent Dyes

Fluorescent DyeExcitation Max (nm)Emission Max (nm)Common Application
DAPI358461DNA Staining
Hoechst 33342350461DNA Staining
Alexa Fluor 488495519Immunofluorescence, Flow Cytometry
FITC495517Immunofluorescence, Flow Cytometry
Fluo-4 494 516 Calcium Imaging
Rhodamine 123507529Mitochondrial Staining
Texas Red589615Immunofluorescence
Cy5650670Immunofluorescence, Flow Cytometry

Experimental Protocols

Key Experiment: Intracellular Calcium Mobilization Assay using Fluo-4

This protocol is adapted from studies involving this compound and is intended as a general guideline.[2][3]

Materials:

  • Cells expressing the target of interest (e.g., FRT cells)

  • Fluo-4 AM calcium indicator

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound stock solution (in DMSO)

  • Agonist (e.g., UTP)

  • Black, clear-bottom 96-well microplate

  • Fluorescence plate reader with bottom-read capabilities

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading solution of 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS.

    • Remove the cell culture medium and add the Fluo-4 AM loading solution to each well.

    • Incubate for 30-60 minutes at 37°C.

    • Wash the cells twice with HBSS.

  • Compound Incubation:

    • Add HBSS containing the desired concentration of this compound or vehicle (DMSO) to the wells.

    • Incubate for 10-20 minutes at room temperature.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence plate reader.

    • Set the excitation wavelength to ~490 nm and the emission wavelength to ~520 nm.

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Add the agonist (e.g., UTP) to stimulate calcium release.

    • Continue recording the fluorescence signal for 1-2 minutes to capture the calcium transient.

  • Data Analysis:

    • The change in fluorescence intensity (F/F0) is calculated, where F is the fluorescence at any given time and F0 is the baseline fluorescence.

    • Compare the calcium response in the presence and absence of this compound.

Mandatory Visualization

experimental_workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Data Analysis plate_cells Plate Cells in 96-well Plate load_dye Load with Fluo-4 AM plate_cells->load_dye wash_cells Wash Cells load_dye->wash_cells add_this compound Add this compound or Vehicle wash_cells->add_this compound read_baseline Read Baseline Fluorescence add_this compound->read_baseline add_agonist Add Agonist (e.g., UTP) read_baseline->add_agonist read_response Read Fluorescence Response add_agonist->read_response calculate_f_f0 Calculate F/F0 read_response->calculate_f_f0 compare_responses Compare Responses calculate_f_f0->compare_responses

Caption: Workflow for a Fluo-4 based calcium mobilization assay.

troubleshooting_logic start Unexpected Assay Result check_autofluorescence Control: this compound Alone start->check_autofluorescence autofluorescence_pos Autofluorescence Detected check_autofluorescence->autofluorescence_pos Signal Increase check_quenching Control: this compound + Dye check_autofluorescence->check_quenching No Signal Increase mitigation Implement Mitigation Strategy autofluorescence_pos->mitigation quenching_pos Quenching/Inner Filter Effect Detected check_quenching->quenching_pos Signal Decrease no_interference No Direct Interference Detected check_quenching->no_interference No Signal Decrease quenching_pos->mitigation

Caption: Troubleshooting logic for fluorescence interference.

signaling_pathway GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ITPR1 ITPR1 (on ER) IP3->ITPR1 Binds & Activates Ca_release Ca²⁺ Release ITPR1->Ca_release This compound This compound This compound->ITPR1 Potentiates

Caption: Simplified calcium signaling pathway involving ITPR1.

References

Technical Support Center: Minimizing ARN11391 Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize and identify potential off-target effects of ARN11391 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

This compound is a potentiator of the inositol (B14025) triphosphate receptor type 1 (ITPR1).[1] It is understood to directly interact with the ITPR1 protein, enhancing its activity in the calcium signaling cascade.[1] Experiments using a membrane-permeable caged-IP3 have shown that this compound can induce Ca2+ mobilization by directly activating ITPRs, bypassing upstream signaling components like purinergic receptors and PLC.[1]

Q2: What are off-target effects and why are they a concern?

Off-target effects happen when a small molecule, such as this compound, interacts with proteins other than its intended target (in this case, ITPR1).[2][3] These unintended interactions can lead to misinterpretation of experimental outcomes, cellular toxicity, and a lack of translatable results from preclinical to clinical settings.[2] Minimizing these effects is crucial for obtaining reliable and accurate data.[2]

Q3: What are the initial signs of potential off-target effects in my experiments with this compound?

Common indicators of potential off-target effects include:

  • Inconsistent results when using a different, structurally unrelated potentiator of ITPR1.[3]

  • The observed phenotype does not match the known function of ITPR1.

  • The effect is still present even after genetic knockdown or knockout of ITPR1 .[2][3]

  • Cellular toxicity is observed at concentrations close to the effective dose for ITPR1 potentiation.[3]

Q4: How can I proactively minimize potential off-target effects of this compound in my experimental design?

Several strategies can be implemented to reduce the likelihood of off-target effects:

  • Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that produces the desired on-target effect.[2] Higher concentrations increase the risk of binding to lower-affinity off-targets.[2]

  • Employ Control Compounds: Include a structurally similar but inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.[2]

  • Utilize Orthogonal Approaches: Confirm findings using non-pharmacological methods, such as genetic approaches (siRNA, CRISPR/Cas9) to modulate ITPR1 activity.[2][3]

Troubleshooting Guide

This guide provides strategies to address potential off-target effects observed during experiments with this compound.

Observed Issue Potential Cause Recommended Action(s)
Unexpected Phenotype The observed biological response may be due to this compound interacting with an unknown off-target protein.1. Validate ITPR1 involvement: Use siRNA or CRISPR/Cas9 to knockdown or knockout ITPR1. If the phenotype persists, it is likely an off-target effect.[2][3]2. Perform a Cellular Thermal Shift Assay (CETSA): This will confirm direct binding of this compound to ITPR1 in a cellular context.[2][4][5]3. Conduct Proteome-Wide Profiling: Techniques like chemical proteomics can help identify other proteins that this compound binds to.[6][7][8][9]
Inconsistent Results Across Different Cell Lines The expression levels of ITPR1 or potential off-target proteins may vary between cell lines.[2]1. Quantify ITPR1 expression: Use Western blot or qPCR to confirm similar ITPR1 expression levels across the cell lines being used.2. Characterize cell lines: Be aware of the genetic background of your cell lines, as this can influence the expression of off-target proteins.
High Cellular Toxicity This compound may be engaging off-targets that are critical for cell survival.[2]1. Determine the therapeutic window: Perform a dose-response curve for both the desired phenotype and cell viability to determine the concentration range where the on-target effect is observed without significant toxicity.[3]2. Use a negative control: A structurally similar, inactive compound can help differentiate between scaffold-specific toxicity and on-target related effects.[2]

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound to ITPR1 in intact cells.[2][4][5]

Methodology:

  • Cell Treatment: Treat intact cells with this compound at various concentrations or with a vehicle control.[3]

  • Heating: Heat the cell lysates or intact cells across a range of temperatures. The binding of this compound is expected to stabilize ITPR1, making it more resistant to thermal denaturation.[3][10]

  • Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.[3][10]

  • Protein Quantification: Collect the supernatant and quantify the amount of soluble ITPR1 using Western blot or other protein detection methods.[3]

  • Data Analysis: Plot the amount of soluble ITPR1 as a function of temperature for both the vehicle and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[3]

Genetic Validation using CRISPR/Cas9 Knockout

Objective: To determine if the genetic removal of ITPR1 recapitulates the phenotype observed with this compound.[2][3]

Methodology:

  • gRNA Design and Cloning: Design and clone guide RNAs (gRNAs) targeting the ITPR1 gene into a Cas9 expression vector.[3]

  • Transfection and Selection: Transfect the gRNA/Cas9 plasmids into the cells and select for transfected cells if a selection marker is present.[3]

  • Clonal Isolation: Isolate single-cell clones.[3]

  • Verification of Knockout: Confirm the knockout of the ITPR1 gene by sequencing and Western blot to verify the absence of the ITPR1 protein.

  • Phenotypic Analysis: Treat the ITPR1 knockout cells with this compound and assess if the original phenotype is still observed. The absence of the phenotype in the knockout cells supports on-target action.

Visualizations

ARN11391_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist Agonist GPCR GPCR Agonist->GPCR Binds PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ITPR1 ITPR1 IP3->ITPR1 Binds Ca2+ Ca²⁺ Downstream_Effects Downstream Cellular Effects Ca2+->Downstream_Effects Activates This compound This compound This compound->ITPR1 Potentiates ITPR1->Ca2+ Releases Off_Target_Validation_Workflow Start Unexpected Phenotype Observed with this compound Dose_Response Perform Dose-Response and Viability Assays Start->Dose_Response Genetic_Validation Genetic Validation (ITPR1 Knockdown/Knockout) Dose_Response->Genetic_Validation Phenotype_Abolished Phenotype Abolished Genetic_Validation->Phenotype_Abolished Yes Phenotype_Persists Phenotype Persists Genetic_Validation->Phenotype_Persists No On_Target Likely On-Target Effect Phenotype_Abolished->On_Target Off_Target Likely Off-Target Effect Phenotype_Persists->Off_Target CETSA Confirm Target Engagement with CETSA On_Target->CETSA Proteomics Identify Off-Targets with Proteomic Profiling Off_Target->Proteomics

References

Technical Support Center: Controlling for DMSO Effects with ARN11391

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper use of Dimethyl Sulfoxide (B87167) (DMSO) as a vehicle for ARN11391 and how to control for its intrinsic effects in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: this compound is soluble in DMSO and ethanol (B145695) up to 100 mM.[1] For cell-based assays, high-purity, anhydrous DMSO is the recommended solvent for preparing stock solutions.

Q2: Why is it critical to use a DMSO vehicle control in my this compound experiments?

A2: DMSO, while an excellent solvent, is not biologically inert. It can independently affect cellular processes, including the very signaling pathway targeted by this compound. Specifically, DMSO has been shown to cause a rapid, transient increase in intracellular calcium concentration ([Ca2+]i) by mobilizing it from intracellular stores.[2][3][4] Since this compound is a potentiator of the IP3-gated calcium channel ITPR1,[1] failing to control for DMSO's effects could lead to a misinterpretation of your results. A vehicle control, consisting of the same final concentration of DMSO used to deliver this compound, is therefore essential to isolate the effects of this compound from those of the solvent.

Q3: What is the maximum final concentration of DMSO that is safe for my cells?

A3: The maximum tolerated DMSO concentration is highly cell-line dependent. For most cell lines, it is recommended to keep the final concentration of DMSO in the culture medium at or below 0.1% to 0.5% to minimize cytotoxicity and off-target effects. However, it is crucial to perform a DMSO dose-response experiment for your specific cell line to determine the optimal non-toxic concentration.

Q4: I am observing an effect in my DMSO vehicle control group. What does this mean?

A4: Observing an effect in your DMSO vehicle control group indicates that the solvent itself is influencing the endpoint you are measuring. This is particularly relevant for this compound studies, as DMSO can modulate intracellular calcium signaling.[2][3][4][5] This underscores the importance of the vehicle control; the data from this group serves as the proper baseline against which the effects of this compound should be compared.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
High background signal in calcium imaging experiments with the DMSO vehicle control. DMSO is known to cause a transient increase in intracellular calcium.[2][3][4]1. Review DMSO Concentration: Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%).2. Perform a DMSO Dose-Response: Characterize the effect of different DMSO concentrations on intracellular calcium in your specific cell line.3. Establish a Stable Baseline: Ensure that you have a stable baseline reading before the addition of either the vehicle or this compound.
Inconsistent results between experiments. 1. Variability in DMSO stock: Using different purities or ages of DMSO can introduce variability.2. Inconsistent final DMSO concentrations: Minor pipetting errors can lead to different final DMSO concentrations.3. Cell health variability: Differences in cell passage number or confluency can alter cellular responses.1. Use High-Purity DMSO: Always use high-purity, anhydrous, sterile-filtered DMSO.2. Prepare a Master Mix: For each experiment, prepare a master mix of your this compound/DMSO working solution and your DMSO vehicle control to ensure consistent concentrations across all wells.3. Standardize Cell Culture: Use cells within a consistent passage number range and ensure similar confluency at the time of the experiment.
Precipitation of this compound in culture medium. This compound has limited solubility in aqueous solutions.1. Ensure Complete Dissolution: Make sure the this compound is fully dissolved in the DMSO stock solution before further dilution.2. Stepwise Dilution: When preparing the working solution, add the DMSO stock of this compound to the culture medium in a stepwise manner with gentle mixing to avoid rapid changes in solvent polarity.

Experimental Protocols

Determining the Maximum Tolerated DMSO Concentration

This protocol will help you determine the highest concentration of DMSO that does not significantly affect the viability of your cell line.

Methodology:

  • Cell Plating: Seed your cells in a 96-well plate at a density that will not reach confluency during the experiment. Allow the cells to adhere overnight.

  • Prepare DMSO Dilutions: Prepare a series of dilutions of DMSO in your complete cell culture medium. A common range to test is 0.01%, 0.05%, 0.1%, 0.25%, 0.5%, and 1% (v/v). Include a "medium only" control (0% DMSO).

  • Treatment: Replace the existing medium with the medium containing the different DMSO concentrations.

  • Incubation: Incubate the cells for a duration that matches your planned this compound experiments (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as an MTT, XTT, or CellTiter-Glo® assay.

  • Data Analysis: Normalize the viability of the DMSO-treated cells to the "medium only" control. The highest concentration of DMSO that does not cause a significant decrease in cell viability is your maximum tolerated concentration.

This compound Treatment with Appropriate Vehicle Control

This protocol outlines the proper setup for an experiment using this compound with its corresponding DMSO vehicle control.

Methodology:

  • Prepare this compound Stock Solution: Dissolve this compound in 100% high-purity DMSO to create a concentrated stock solution (e.g., 10 mM). Aliquot and store at -20°C or -80°C.

  • Prepare Working Solutions:

    • This compound Treatment Group: Dilute the this compound stock solution in your cell culture medium to the final desired treatment concentration. Ensure the final DMSO concentration is at or below the maximum tolerated level determined in the previous protocol.

    • Vehicle Control Group: Prepare a parallel dilution of 100% DMSO in your cell culture medium to achieve the exact same final DMSO concentration as the this compound treatment group.

    • Untreated Control Group (Optional but Recommended): This group will receive only cell culture medium.

  • Cell Treatment: Replace the medium in your cell plates with the prepared working solutions.

  • Incubation and Analysis: Incubate the cells for the desired duration and proceed with your downstream analysis (e.g., calcium imaging, gene expression analysis, etc.).

Visualizations

This compound Signaling Pathway and DMSO's Potential Influence

ARN11391_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., ATP) GPCR Gq-coupled Receptor Agonist->GPCR 1. Binds PLC PLC GPCR->PLC 2. Activates PIP2 PIP2 PLC->PIP2 3. Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ITPR1 ITPR1 IP3->ITPR1 4. Binds & Opens Ca_ER Ca2+ (ER Store) Ca_cyto Cytosolic Ca2+ Ca_ER->Ca_cyto 5. Ca2+ Release Downstream Downstream Cellular Responses Ca_cyto->Downstream 6. Activates This compound This compound This compound->ITPR1 Potentiates DMSO DMSO DMSO->Ca_ER May directly release Ca2+

Caption: this compound potentiates ITPR1-mediated Ca2+ release. DMSO may also independently mobilize Ca2+.

Experimental Workflow for this compound with Vehicle Control

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis stock_ARN Prepare this compound Stock in 100% DMSO treat_ARN Treat with this compound (in medium with final DMSO conc. X) stock_ARN->treat_ARN stock_DMSO Prepare Vehicle Control (100% DMSO) treat_DMSO Treat with Vehicle (medium with final DMSO conc. X) stock_DMSO->treat_DMSO cells Plate Cells treat_media Treat with Medium Only (Untreated Control) incubation Incubate for Desired Time treat_ARN->incubation treat_DMSO->incubation treat_media->incubation analysis Perform Downstream Assay (e.g., Calcium Imaging) incubation->analysis data Data Analysis: Compare this compound to Vehicle Control analysis->data

Caption: Workflow for using this compound with appropriate vehicle and untreated controls.

References

ARN11391 stability at room temperature and in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of ARN11391.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon receipt?

A: this compound should be stored at -20°C upon receipt.[1] This is the recommended temperature to ensure its long-term stability.

Q2: Can I store this compound at room temperature?

A: While short-term exposure to room temperature during experimental setup is generally unavoidable, prolonged storage at room temperature is not recommended. The optimal storage condition is -20°C to prevent potential degradation.[1] For best results, minimize the time the compound spends at room temperature.

Q3: How do I prepare stock solutions of this compound?

A: this compound is soluble in DMSO and ethanol (B145695).[1] You can prepare stock solutions by dissolving the compound in either of these solvents. For example, to prepare a 10 mM stock solution in DMSO, you would dissolve 3.835 mg of this compound (assuming a molecular weight of 383.49 g/mol ) in 1 mL of DMSO.[1]

Q4: How should I store stock solutions of this compound?

A: Stock solutions should be aliquoted into smaller volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles. Aliquoting helps to protect the integrity of the compound over time.

Q5: Is this compound stable in aqueous solutions?

A: The stability of this compound in aqueous solutions for extended periods has not been explicitly reported. It is best practice to prepare fresh dilutions in your aqueous experimental buffer from the frozen stock solution on the day of the experiment. Avoid storing the compound in aqueous solutions for long durations.

Troubleshooting Guide

Issue Possible Cause Recommendation
Inconsistent experimental results Compound degradation due to improper storage or handling.Ensure the compound is stored at -20°C and minimize exposure to room temperature. Prepare fresh dilutions for each experiment from a frozen stock solution.
Multiple freeze-thaw cycles of the stock solution.Aliquot stock solutions into smaller, single-use volumes to avoid repeated freezing and thawing.
Reduced or no compound activity Loss of potency due to degradation.Use a fresh aliquot of the stock solution. If the problem persists, consider preparing a new stock solution from the solid compound.
Incorrect solvent used for solubilization.Confirm that you are using a recommended solvent such as DMSO or ethanol.[1]
Precipitation of the compound in aqueous buffer Poor solubility of the compound in the experimental buffer.While this compound is soluble in organic solvents, its solubility in aqueous buffers may be limited. Try vortexing the solution thoroughly. If precipitation persists, consider adjusting the buffer composition or pH, or using a carrier solvent.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).[1]

  • Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but avoid excessive heat.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store the aliquots at -20°C or -80°C.

Protocol 2: General Workflow for Assessing Compound Stability in Solution (User-Performed)

This is a general workflow that can be adapted to assess the stability of this compound in your specific experimental solution.

G cluster_0 Preparation cluster_1 Time Points cluster_2 Analysis prep Prepare fresh solution of this compound in desired solvent/buffer tp0 Time Point 0: Analyze initial concentration (e.g., HPLC) prep->tp0 tp_storage Store solution under different conditions (Room Temp, 4°C, -20°C) tp0->tp_storage tp_x Time Point X: Analyze concentration at various time intervals tp_storage->tp_x analyze Compare concentrations over time to determine degradation rate tp_x->analyze

Workflow for assessing compound stability.

Signaling Pathway of this compound

This compound acts as a potentiator of the IP3-gated calcium channel ITPR1 (Inositol 1,4,5-trisphosphate receptor type 1).[1] It enhances intracellular calcium signaling by directly acting on ITPR1.[1][2] This mechanism is particularly relevant in conditions like spinocerebellar ataxia 29 (SCA29), which is associated with mutant ITPR1.[1]

G cluster_0 Cell Membrane cluster_1 Endoplasmic Reticulum cluster_2 Cytosol receptor G-protein coupled receptor (e.g., P2RY2) g_protein G-protein receptor->g_protein plc Phospholipase C (PLC) ip3 IP3 plc->ip3 dag DAG plc->dag itpr1 ITPR1 (IP3 Receptor) ca_er Ca²⁺ Store itpr1->ca_er releases ca_cyto [Ca²⁺]i ↑ ca_er->ca_cyto Ca²⁺ efflux agonist Agonist (e.g., UTP) agonist->receptor g_protein->plc pip2 PIP2 pip2->plc hydrolysis ip3->itpr1 activates downstream Downstream Cellular Effects ca_cyto->downstream This compound This compound This compound->itpr1 potentiates

Signaling pathway of this compound as an ITPR1 potentiator.

References

Addressing baseline drift in calcium imaging with ARN11391

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ARN11391 in calcium imaging experiments. The focus is on addressing the common issue of baseline drift.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in calcium signaling?

A1: this compound is a pharmacological potentiator of the type 1 inositol (B14025) triphosphate receptor (ITPR1).[1][2] It does not directly cause an increase in intracellular calcium on its own but enhances the calcium release from the endoplasmic reticulum that is mediated by ITPR1 activation.[1][2] This potentiation occurs downstream of G-protein coupled receptor activation and phospholipase C (PLC) activity.[1]

Q2: Is this compound expected to cause baseline drift in my calcium imaging experiments?

A2: There is no direct evidence to suggest that this compound is a primary cause of baseline drift. Baseline drift in calcium imaging is more commonly associated with instrumental factors, dye properties, and experimental conditions rather than the specific action of a receptor potentiator like this compound.[3][4][5] However, significant potentiation of calcium signaling could potentially lead to slower return to baseline if calcium homeostasis mechanisms are overwhelmed.

Q3: What are the common causes of baseline drift in calcium imaging experiments?

A3: Baseline drift can arise from several sources, including:

  • Photobleaching: The fluorescent calcium indicator loses its fluorescence upon prolonged exposure to excitation light.

  • Dye Leakage: The calcium indicator dye can leak out of the cells over the course of a long experiment.

  • Incomplete Dye De-esterification: Incomplete conversion of the AM ester form of the dye to its active form can lead to a rising baseline as more dye becomes active.

  • Changes in Cell Health: Dying or stressed cells may have difficulty maintaining calcium homeostasis, leading to a rising baseline.[6]

  • Instrumentation Instability: Fluctuations in the light source intensity, detector sensitivity, or temperature of the experimental chamber can all contribute to baseline drift.[4]

  • Perfusion System Issues: Inconsistent flow rates or the introduction of air bubbles from a perfusion system can cause artifacts that appear as baseline drift.[3]

Q4: How can I minimize baseline drift during my experiments with this compound?

A4: To minimize baseline drift, consider the following:

  • Optimize Dye Loading: Use the lowest effective concentration of the calcium indicator and allow for complete de-esterification.[7]

  • Reduce Phototoxicity: Minimize the intensity and duration of the excitation light exposure.

  • Ensure Stable Environmental Conditions: Maintain a constant temperature and humidity in the experimental chamber.

  • Equilibrate the System: Allow the perfusion system and all solutions to equilibrate before starting the experiment to minimize thermal and mechanical drift.[3]

  • Use a Background Suppressor: Consider using a background suppressor solution to reduce autofluorescence.[8]

Q5: Are there computational methods to correct for baseline drift after data acquisition?

A5: Yes, several computational methods can be used to correct for baseline drift post-acquisition. A common approach is to fit a function (e.g., a polynomial or exponential) to the baseline of the trace and then subtract this from the raw data.[9] Some software packages offer automated baseline correction algorithms.[10]

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
Gradually decreasing baseline fluorescence (photobleaching) - Excitation light is too intense.- Exposure time is too long.- Imaging frequency is too high.- Reduce the intensity of the excitation light source.- Use the shortest possible exposure time that still provides an adequate signal-to-noise ratio.- Decrease the frequency of image acquisition if the experimental design allows.
Gradually increasing baseline fluorescence - Incomplete de-esterification of the AM ester dye.- Cell stress or death leading to calcium overload.[6]- Accumulation of background fluorescence.- Increase the de-esterification time after dye loading.- Ensure the health of your cells before and during the experiment.- Use a background subtraction method during image analysis. Consider using a background suppressor solution.[8]
Sudden shifts or instability in the baseline - Air bubbles in the perfusion line.[3]- Mechanical instability of the microscope stage or sample holder.- Fluctuations in the light source power.[4]- Degas all solutions and check perfusion lines for bubbles.- Ensure the microscope stage and all components are securely fastened.- Allow the light source to warm up and stabilize before starting the experiment.
No response to this compound - Inactive compound.- Low expression of ITPR1 in the cell model.- Insufficient activation of the upstream signaling pathway (e.g., purinergic receptors).[1]- Verify the activity of this compound with a positive control.- Confirm the expression of ITPR1 in your cells of interest.- Ensure co-application of an appropriate agonist (e.g., UTP) to activate the signaling cascade that this compound potentiates.[1][2]

Experimental Protocols

Calcium Imaging Protocol using Fluo-4 AM
  • Cell Preparation: Plate cells on glass-bottom dishes suitable for imaging and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a fresh Fluo-4 AM stock solution in anhydrous DMSO.

    • Dilute the Fluo-4 AM stock solution in a physiological buffer (e.g., HBSS) to a final concentration of 1-5 µM. The addition of a small amount of Pluronic F-127 can aid in dye loading.

    • Remove the cell culture medium and wash the cells once with the physiological buffer.

    • Incubate the cells with the Fluo-4 AM loading solution for 30-60 minutes at 37°C.

  • De-esterification:

    • Remove the loading solution and wash the cells twice with the physiological buffer.

    • Incubate the cells in the physiological buffer for at least 30 minutes at room temperature to allow for complete de-esterification of the dye.

  • Image Acquisition:

    • Mount the dish on the microscope stage and allow the temperature to equilibrate.

    • Acquire a baseline fluorescence reading for a stable period before adding any compounds.

    • Apply the appropriate agonist (e.g., UTP) followed by this compound via a perfusion system or manual addition.

    • Record the changes in fluorescence over time.

Data Presentation

Table 1: Properties of this compound

Property Description Reference
Target Inositol 1,4,5-trisphosphate receptor type 1 (ITPR1)[1][2]
Mechanism of Action Potentiator of ITPR1-mediated calcium release[1][2]
Effect on Intracellular Calcium Potentiates agonist-induced calcium increase; no direct effect on its own[1]
Effective Concentration Range ≥10 µM for potentiation of UTP effect[1]

Visualizations

ARN11391_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol Agonist Agonist (e.g., UTP) GPCR GPCR (e.g., P2Y2) Agonist->GPCR Binds PLC Phospholipase C (PLC) GPCR->PLC Activates IP3 IP3 PLC->IP3 Generates ITPR1 ITPR1 Ca_release Ca²⁺ Release ITPR1->Ca_release Mediates IP3->ITPR1 Binds & Activates This compound This compound This compound->ITPR1 Potentiates

Caption: Signaling pathway of this compound action.

Baseline_Drift_Troubleshooting Start Baseline Drift Observed Q1 Is the drift a gradual decrease? Start->Q1 A1 Likely Photobleaching - Reduce light intensity - Reduce exposure time Q1->A1 Yes Q2 Is the drift a gradual increase? Q1->Q2 No End Apply Computational Correction A1->End A2 Possible Dye or Cell Health Issue - Check de-esterification time - Assess cell viability Q2->A2 Yes Q3 Are there sudden shifts? Q2->Q3 No A2->End A3 Likely Mechanical/Flow Issue - Check for air bubbles - Ensure stage stability Q3->A3 Yes Q3->End No A3->End

Caption: Troubleshooting workflow for baseline drift.

References

Validation & Comparative

Validating the Potentiation of ITPR1 by ARN11391: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ARN11391's performance in potentiating the inositol (B14025) 1,4,5-trisphosphate receptor type 1 (ITPR1) against other alternatives, supported by experimental data. This document outlines the methodologies for key experiments and visualizes the relevant biological pathways and workflows.

The inositol 1,4,5-trisphosphate receptor type 1 (ITPR1), an intracellular calcium channel, is a critical component of cellular signaling.[1] Dysregulation of ITPR1 function has been implicated in various neurological disorders, including spinocerebellar ataxias, making it a key target for therapeutic intervention.[1] Recently, the small molecule this compound has been identified as a selective potentiator of ITPR1.[1] This guide delves into the experimental validation of this compound and compares its efficacy with other identified ITPR1-acting compounds.

Comparative Efficacy of ITPR1 Potentiators

This compound was identified through a high-throughput screening for modulators of Ca2+ signaling.[1] Further characterization revealed its specificity for ITPR1 over other ITPR isoforms. In comparative studies with other compounds identified from the same screen, namely ARN7149 and ARN4550, this compound demonstrated superior and more selective potentiation of ITPR1. While all three compounds showed efficacy in potentiating Ca2+ mobilization, this compound was uniquely effective only in cells expressing ITPR1.[1] In contrast, ARN7149 and ARN4550 were able to potentiate Ca2+ increase irrespective of the ITPR type expressed.[1]

The table below summarizes the comparative efficacy based on available data. It is important to note that while the primary research indicates ARN7149 and ARN4550 are "less effective," specific quantitative EC50 values for their potentiation of ITPR1 were not detailed in the primary publication.

CompoundTarget SpecificityEfficacy on Wild-Type ITPR1Efficacy on Mutant ITPR1 (SCA29 models)
This compound Selective for ITPR1Effective potentiatorMarked potentiation of Ca2+ mobilization in cells with R269W and T267M mutants.[1]
ARN7149 Acts on multiple ITPR isoformsEffective, but less so than this compound.[1]Effective, but less so than this compound.[1]
ARN4550 Acts on multiple ITPR isoformsEffective, but less so than this compound.[1]Effective, but less so than this compound.[1]

Signaling Pathway and Mechanism of Action

ITPR1 is located on the endoplasmic reticulum membrane and mediates the release of Ca2+ from intracellular stores in response to inositol 1,4,5-trisphosphate (IP3). This Ca2+ release is a fundamental step in many cellular signaling cascades. This compound is believed to directly interact with the ITPR1 protein to increase its open probability, thereby potentiating the Ca2+ release triggered by IP3.[1]

ITPR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum Agonist Agonist (e.g., UTP) GPCR G-Protein Coupled Receptor (e.g., P2Y2) Agonist->GPCR Binds to PLC Phospholipase C (PLC) GPCR->PLC Activates IP3 Inositol 1,4,5- trisphosphate (IP3) PLC->IP3 Generates ITPR1 ITPR1 Channel IP3->ITPR1 Binds and Activates Ca_cytosol Increased Cytosolic Ca2+ Downstream Downstream Cellular Responses Ca_cytosol->Downstream ITPR1->Ca_cytosol Releases Ca2+ Ca_ER Ca2+ Store This compound This compound This compound->ITPR1 Potentiates

Fig. 1: ITPR1 signaling pathway and this compound's point of intervention.

Experimental Validation Protocols

The potentiation of ITPR1 by this compound was validated through a series of key experiments. The detailed methodologies are crucial for the replication and verification of these findings.

Caged-IP3 Photolysis Assay

This assay directly assesses the effect of a compound on ITPR1 by bypassing upstream signaling events.

Objective: To determine if this compound directly acts on ITPR1 to potentiate Ca2+ release.

Methodology:

  • Cell Loading: Fischer rat thyroid (FRT) cells are loaded with a membrane-permeable caged-IP3 (ciIP3/AM). This compound is biologically inactive until exposed to UV light.

  • Compound Incubation: Cells are incubated with either this compound or a vehicle control.

  • Photolysis: A flash of UV light is applied to the cells, causing the photolysis of ciIP3/AM and the rapid release of free IP3.

  • Calcium Imaging: Intracellular Ca2+ levels are monitored using a fluorescent Ca2+ indicator (e.g., Fluo-4).

  • Data Analysis: The magnitude of the Ca2+ mobilization in the presence of this compound is compared to the control. A significant amplification of the Ca2+ signal by this compound indicates direct potentiation of ITPR1.[1]

On-Nucleus Patch-Clamp Experiments

This technique allows for the direct measurement of ITPR1 channel activity.

Objective: To measure the effect of this compound on the open probability of single ITPR1 channels.

Methodology:

  • Cell Line: HEK293 cells stably expressing ITPR1-YFP are used.

  • Pipette Solution: The patch-clamp pipette is filled with a solution containing either the vehicle or this compound (20 µM).

  • Recording: Single-channel currents are recorded in the on-nucleus patch-clamp configuration at a holding potential of +40 mV.

  • Data Analysis: The open channel probability (Po) is calculated from the current recordings. An increase in Po in the presence of this compound provides direct evidence of its potentiating effect on the ITPR1 channel.[1]

Experimental_Workflow cluster_cagedIP3 Caged-IP3 Assay cluster_patchclamp On-Nucleus Patch-Clamp c1 Load cells with caged-IP3/AM c2 Incubate with This compound or Vehicle c1->c2 c3 UV flash to release IP3 c2->c3 c4 Measure intracellular Ca2+ c3->c4 p1 Prepare pipette with This compound or Vehicle p2 Form on-nucleus patch on HEK293-ITPR1 cells p1->p2 p3 Record single-channel currents p2->p3 p4 Calculate open channel probability p3->p4 start Start Validation cluster_cagedIP3 cluster_cagedIP3 start->cluster_cagedIP3 cluster_patchclamp cluster_patchclamp start->cluster_patchclamp end Conclusion: This compound potentiates ITPR1 cluster_cagedIP3->end cluster_patchclamp->end

Fig. 2: Workflow for experimental validation of this compound.

Conclusion

The available experimental evidence strongly supports the role of this compound as a selective and potent potentiator of ITPR1. Its ability to enhance Ca2+ release through ITPR1, particularly in the context of disease-associated mutations, suggests its potential as a therapeutic agent for conditions like spinocerebellar ataxia 29. Compared to other identified compounds such as ARN7149 and ARN4550, this compound exhibits superior specificity for ITPR1. The detailed experimental protocols provided herein offer a framework for the further investigation and validation of this compound and other potential ITPR1 modulators. Future studies should aim to provide more detailed quantitative comparisons, including EC50 values, for a more comprehensive understanding of the relative potencies of these compounds.

References

A Comparative Guide to ARN11391 and Other ITPR1 Modulators for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ARN11391 and other modulators of the Inositol (B14025) 1,4,5-Trisphosphate Receptor Type 1 (ITPR1). The information is supported by experimental data to aid in the selection of appropriate tools for studying ITPR1 signaling.

ITPR1, a ligand-gated ion channel, plays a crucial role in intracellular calcium (Ca2+) signaling by releasing Ca2+ from the endoplasmic reticulum in response to inositol 1,4,5-trisphosphate (IP3).[1][2] Dysregulation of ITPR1 function is implicated in various diseases, including neurodegenerative disorders like spinocerebellar ataxia (SCA) and Huntington's disease, as well as certain cancers.[3] This has spurred the development of pharmacological modulators that can either enhance or inhibit ITPR1 activity, providing valuable tools for both basic research and therapeutic development.

This guide focuses on this compound, a novel ITPR1 potentiator, and compares its performance with other well-characterized ITPR1 modulators.

Mechanism of Action: this compound as a Selective ITPR1 Potentiator

This compound is a selective enhancer of the inositol triphosphate receptor type 1 (ITPR1).[4] Experimental evidence suggests that this compound acts directly on the ITPR1 protein to amplify intracellular Ca2+ signaling.[5] Notably, its potentiating effect is specific to ITPR1, as it shows no activity on other ITPR isoforms (ITPR2 and ITPR3).[5] This selectivity makes this compound a valuable tool for dissecting the specific roles of ITPR1 in cellular processes. Furthermore, this compound has been shown to potentiate Ca2+ signaling in cells expressing mutant forms of ITPR1 associated with spinocerebellar ataxia 29 (SCA29), suggesting its potential as a therapeutic agent for this condition.[5][6]

Quantitative Comparison of ITPR1 Modulators

The following table summarizes the quantitative data for this compound and other key ITPR1 modulators. This allows for a direct comparison of their potency and mechanism of action.

ModulatorTypeTarget(s)Potency (EC50/IC50)Key Findings
This compound PotentiatorITPR1EC50 not yet reportedSelectively enhances ITPR1 activity; effective on SCA29 mutants.[4][5][6]
Adenophostin A AgonistITPR1, ITPR2, ITPR3EC50: ~15 nMPotent agonist, more so than IP3 itself.[7]
Xestospongin C InhibitorITPR1, ITPR2, ITPR3IC50: ~358 nMA potent, reversible, and membrane-permeable ITPR inhibitor.[3]
2-Aminoethoxydiphenyl borate (B1201080) (2-APB) InhibitorITPR1 (and other channels)IC50: 42 µMA non-specific inhibitor of IP3-induced Ca2+ release.[8]
Carbamazepine InhibitorITPR1 (and other channels)-An anti-epileptic drug that has been shown to inhibit ITPR1-mediated Ca2+ release.

Signaling Pathway and Experimental Workflows

To understand the context in which these modulators operate, it is essential to visualize the ITPR1 signaling pathway and the experimental setups used to characterize them.

ITPR1 Signaling Pathway

The following diagram illustrates the canonical ITPR1 signaling cascade, which is initiated by the activation of G-protein coupled receptors (GPCRs) or Receptor Tyrosine Kinases (RTKs) at the plasma membrane.

ITPR1_Signaling_Pathway Ligand Ligand GPCR GPCR/RTK Ligand->GPCR PLC Phospholipase C (PLC) GPCR->PLC 2. Activation PIP2 PIP2 PLC->PIP2 3. Hydrolysis IP3 IP3 PIP2->IP3 ITPR1 ITPR1 IP3->ITPR1 Ca_cytosol Ca2+ (Cytosolic) Ca_ER Ca2+ (ER Lumen) Ca_ER->Ca_cytosol 5. Ca2+ Release

Caption: The ITPR1 signaling pathway.
Experimental Workflow: Caged IP3 Uncaging

This technique allows for the precise temporal and spatial control of IP3 release within a cell, enabling the direct assessment of ITPR1 activity without upstream signaling events.

Caged_IP3_Workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_acq Data Acquisition Load_Cells Load cells with caged IP3 and Ca2+ indicator (Fluo-4) UV_Flash Apply UV flash to uncage IP3 Load_Cells->UV_Flash Ca_Release ITPR1-mediated Ca2+ release UV_Flash->Ca_Release Imaging Fluorescence imaging of Ca2+ signal Ca_Release->Imaging Analysis Analyze fluorescence intensity changes Imaging->Analysis

Caption: Workflow for caged IP3 uncaging experiments.
Experimental Workflow: Nuclear Patch-Clamp

This electrophysiological technique allows for the direct measurement of ion channel activity, in this case, the ITPR1 channels located on the nuclear envelope, which is contiguous with the endoplasmic reticulum.

Nuclear_Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Recording cluster_acq Analysis Isolate_Nuclei Isolate cell nuclei Patch_Pipette Approach nucleus with a patch pipette containing modulator (e.g., this compound) Isolate_Nuclei->Patch_Pipette Record_Current Record single-channel currents Patch_Pipette->Record_Current Analyze_Currents Analyze channel open probability and conductance Record_Current->Analyze_Currents

Caption: Workflow for nuclear patch-clamp experiments.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in experimental design.

Caged IP3 Uncaging and Calcium Imaging

This protocol is adapted from studies evaluating ITPR1 modulator efficacy.[5]

  • Cell Culture and Loading:

    • HEK293 cells stably expressing ITPR1 are cultured on glass-bottom dishes.

    • Cells are loaded with a membrane-permeant caged IP3 ester (e.g., 2.5 µM ci-IP3/AM) and a calcium indicator dye (e.g., 5 µM Fluo-4 AM) in a physiological buffer for 60 minutes at room temperature.

  • Uncaging and Imaging:

    • The dish is mounted on an inverted microscope equipped for fluorescence imaging.

    • A brief flash of UV light (e.g., from a xenon arc lamp) is delivered to a specific region of interest to photolyze the caged IP3.

    • Changes in intracellular Ca2+ concentration are monitored by acquiring fluorescence images of the Fluo-4 signal at regular intervals (e.g., every 200 ms) before and after the UV flash.

    • The test compound (e.g., this compound) is added to the buffer, and the experiment is repeated to assess its effect on IP3-induced Ca2+ release.

  • Data Analysis:

    • The fluorescence intensity in regions of interest is quantified over time.

    • The peak amplitude and the rate of the Ca2+ transient are calculated to determine the effect of the modulator.

Nuclear Patch-Clamp Recording

This protocol is based on established methods for recording ITPR1 channel activity.[5]

  • Nuclear Isolation:

    • Cells overexpressing ITPR1 are harvested and homogenized in a specific buffer to release intact nuclei.

    • The nuclear preparation is then added to the recording chamber.

  • Patch-Clamp Recording:

    • Glass micropipettes with a resistance of 5-10 MΩ are filled with a solution containing the modulator of interest (e.g., 10 µM this compound) and a defined concentration of IP3 and Ca2+.

    • The pipette is brought into contact with the outer nuclear membrane of an isolated nucleus to form a high-resistance seal (giga-seal).

    • Single-channel currents are recorded in the voltage-clamp mode.

  • Data Analysis:

    • The recorded currents are analyzed to determine the channel open probability (Po), single-channel conductance, and mean open and closed times.

    • These parameters are compared between control conditions and in the presence of the modulator to quantify its effect on ITPR1 channel gating.

Conclusion

This compound represents a significant advancement in the toolset available for studying ITPR1 signaling. Its selectivity for ITPR1 makes it particularly useful for distinguishing the roles of this specific isoform in complex cellular systems. While further quantitative characterization of its potency is needed, the existing data strongly support its utility as a potent and selective ITPR1 potentiator. In contrast, other modulators like Xestospongin C and 2-APB, while valuable, exhibit broader activity profiles. The choice of modulator will ultimately depend on the specific experimental question being addressed. This guide provides the necessary information to make an informed decision and to design rigorous experiments to further elucidate the multifaceted roles of ITPR1 in health and disease.

References

A Comparative Guide to IP3 Receptor Modulators: ARN11391 and Xestospongin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two widely discussed modulators of the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R), a crucial intracellular calcium channel: ARN11391 and xestospongin C. It is important to note at the outset that while both compounds affect IP3R activity, they do so through opposing mechanisms. This compound is a potentiator, enhancing the receptor's response to IP3, whereas xestospongin C is reported to be an inhibitor, blocking IP3-mediated calcium release. This guide will objectively present the available experimental data for each, addressing their mechanisms of action, potency, selectivity, and the existing scientific debate surrounding the efficacy of xestospongin C.

At a Glance: Quantitative Comparison of IP3R Modulators

The following table summarizes the key characteristics of this compound and xestospongin C based on available literature.

FeatureThis compoundXestospongin C
Primary Target Inositol 1,4,5-trisphosphate Receptor Type 1 (ITPR1)Inositol 1,4,5-trisphosphate Receptor (IP3R)
Mechanism of Action Potentiator of IP3-gated calcium releaseReported as a non-competitive inhibitor of IP3-induced Ca2+ release[1]
Reported Potency Enhances ITPR1 channel activity at 10-20 µM[2]IC50 ≈ 358 nM for inhibition of IP3-induced Ca2+ release in cerebellar microsomes[1]
Selectivity Selective for ITPR1 over ITPR2 and ITPR3[2]Debated; some reports suggest 30-fold selectivity over ryanodine (B192298) receptors. May not be selective among IP3R subtypes.[3]
Key Off-Target Effects Not extensively documented in initial studiesInhibition of SERCA pumps, voltage-dependent Ca2+ and K+ channels[4]
Cell Permeability Cell-permeableCell-permeable
Reversibility Not explicitly statedReversible
Noteworthy Amplifies Ca2+ signaling in cells with mutant ITPR1 associated with Spinocerebellar Ataxia 29 (SCA29)[2][5]Efficacy as an IP3R inhibitor is controversial; some studies report it is not an effective antagonist in certain cell types[3]

Signaling Pathways and Mechanisms of Action

The canonical IP3 signaling pathway begins with the activation of cell surface receptors, leading to the production of IP3. IP3 then binds to its receptor on the endoplasmic reticulum (ER), causing the release of stored Ca2+ into the cytoplasm. This compound and xestospongin C interact with this pathway at the level of the IP3R, but with opposite effects.

IP3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 IP3R IP3 Receptor (ITPR) Ca_Store Ca2+ Store IP3R->Ca_Store Releases Ca2+ Cytosol_Ca Cytosolic Ca2+ (Second Messenger) Ca_Store->Cytosol_Ca Downstream Downstream Cellular Responses (e.g., Gene Expression, Contraction) Cytosol_Ca->Downstream Mediates IP3->IP3R Binds & Activates Modulator_Mechanisms cluster_potentiator This compound (Potentiator) cluster_inhibitor Xestospongin C (Inhibitor) IP3_P IP3 IP3R_P ITPR1 IP3_P->IP3R_P ARN This compound ARN->IP3R_P Ca_Release_P Enhanced Ca2+ Release IP3R_P->Ca_Release_P Potentiates IP3_I IP3 IP3R_I IP3R IP3_I->IP3R_I Xesto Xestospongin C Xesto->IP3R_I Ca_Release_I Blocked Ca2+ Release IP3R_I->Ca_Release_I Inhibits Calcium_Assay_Workflow Start Seed Cells Load Load with Fura-2 AM Start->Load Wash Wash Cells Load->Wash Permeabilize Permeabilize Plasma Membrane (Saponin) Wash->Permeabilize Incubate Incubate with This compound or Xestospongin C Permeabilize->Incubate Measure Measure Baseline Fluorescence Incubate->Measure Stimulate Add IP3 & Record Fluorescence Change Measure->Stimulate Analyze Analyze Data (IC50 / Potentiation) Stimulate->Analyze

References

A Comparative Guide to ARN11391 and 2-APB as ITPR1 Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between pharmacological modulators of the inositol (B14025) 1,4,5-trisphosphate receptor (ITPR1) is critical for designing targeted experiments and developing novel therapeutics. This guide provides a detailed comparison of two key ITPR1 modulators, ARN11391 and 2-aminoethoxydiphenyl borate (B1201080) (2-APB), highlighting their distinct mechanisms of action, selectivity, and experimental considerations.

This document synthesizes available experimental data to offer an objective comparison, complete with structured data tables, detailed experimental protocols, and visual diagrams of signaling pathways and workflows to facilitate a comprehensive understanding.

At a Glance: Key Differences

FeatureThis compound2-APB (2-Aminoethoxydiphenyl borate)
Primary Effect on ITPR1 PotentiatorPrimarily an inhibitor; can elicit Ca2+ release at high concentrations
Mechanism of Action Acts directly on ITPR1 to amplify IP3-gated Ca2+ release.[1]Allosteric inhibitor; does not compete with IP3 for binding.[1]
Selectivity Selective for ITPR1 over other ITPR isoforms.[1]Non-selective, with numerous off-target effects.
Effect on Mutant ITPR1 Potentiates Ca2+ signaling in cells with SCA29-associated ITPR1 mutations.[1]Not specifically characterized for potentiation of mutant ITPR1.
Off-Target Effects Not extensively reported to have significant off-target effects.Inhibits SERCA pumps, store-operated calcium (SOC) channels, and various TRP channels.[1]
Chemical Stability Stable in standard experimental conditions.Known to hydrolyze in physiological buffers, affecting its activity.

Quantitative Comparison of ITPR1 Modulation

The following table summarizes the quantitative data available for the modulation of ITPR1 by this compound and 2-APB. It is important to note that a direct comparison of potency is challenging due to their opposing effects on the receptor.

CompoundModulatory EffectConcentration/PotencyCell/System Type
This compound PotentiationEffective at concentrations ≥10 µMFRT cells (HS-YFP assay)
Increased Channel Activity20 µM resulted in a marked increase in open channel probabilityHEK293 cells (On-nucleus patch-clamp)[1]
2-APB Inhibition (IC50)42 µMRat cerebellar microsomal preparations
Inhibition (IC50)Dependent on IP3 concentration (e.g., >1 mM at 10 µM IP3)Cerebellar microsomes[1]

Mechanism of Action and Signaling Pathways

This compound and 2-APB interact with the ITPR1 signaling pathway at the level of the receptor itself, but with opposing functional consequences.

This compound is a positive modulator that enhances the sensitivity of ITPR1 to its endogenous ligand, inositol 1,4,5-trisphosphate (IP3). This leads to an amplification of calcium release from the endoplasmic reticulum (ER) in response to cellular stimuli that generate IP3. Evidence suggests a direct interaction with the ITPR1 protein.[1]

2-APB , conversely, is primarily characterized as a negative modulator, or inhibitor, of ITPR1. It is believed to act as an allosteric inhibitor, meaning it binds to a site on the receptor distinct from the IP3 binding site to induce a conformational change that prevents channel opening.[1] However, its pharmacological profile is complicated by its ability to induce calcium release at higher concentrations and its numerous off-target effects.

ITPR1_Modulation cluster_stimulus Cellular Stimulus cluster_pathway Signaling Cascade cluster_er Endoplasmic Reticulum cluster_calcium Cellular Response cluster_modulators Pharmacological Modulators GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 ITPR1 ITPR1 IP3->ITPR1 Binds & Activates Ca_release Ca²⁺ Release ITPR1->Ca_release Downstream Downstream Signaling Ca_release->Downstream This compound This compound This compound->ITPR1 Potentiates TwoAPB 2-APB TwoAPB->ITPR1 Inhibits Calcium_Imaging_Workflow start Start: Plate Cells dye_loading Load with Calcium Dye (e.g., Fluo-4 AM) start->dye_loading compound_incubation Pre-incubate with This compound or 2-APB dye_loading->compound_incubation stimulation Stimulate with Agonist (e.g., UTP) compound_incubation->stimulation image_acquisition Record Fluorescence Changes Over Time stimulation->image_acquisition data_analysis Analyze Fluorescence Intensity (ΔF/F₀) image_acquisition->data_analysis end End: Quantify Ca²⁺ Release data_analysis->end

References

ARN11391: A Comparative Analysis of Ion Channel Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the known selectivity profile of ARN11391, a potentiator of the inositol (B14025) 1,4,5-trisphosphate receptor (ITPR1), an intracellular ligand-gated Ca2+ channel. While comprehensive data on its selectivity against a broad panel of other ion channels, such as voltage-gated sodium (Nav), calcium (Cav), and potassium (Kv) channels, is not publicly available, this document outlines the established activity of this compound and details the standard experimental protocols used to determine ion channel selectivity.

Selectivity Profile of this compound

Based on available research, this compound has been identified as a direct potentiator of the ITPR1 ion channel. This activity was confirmed through various experimental assays, including those utilizing caged IP3 to bypass upstream signaling pathways, demonstrating a direct action on the ITPR1 protein.

Quantitative Data: Activity at ITPR1

CompoundTargetAssay TypeEffectConcentration
This compoundITPR1Caged IP3 AssayPotentiation of Ca2+ mobilization10 µM
This compoundITPR1Nuclear Patch-ClampIncreased channel open probability20 µM

Data on Off-Target Ion Channel Activity

Extensive searches for publicly available data from broad ion channel screening panels (e.g., safety pharmacology screens from contract research organizations like Eurofins or CEREP) for this compound did not yield specific results. Therefore, a quantitative comparison of its activity against other ion channel families, such as Nav, Cav, and Kv channels, cannot be provided at this time.

Experimental Protocols for Determining Ion Channel Selectivity

To characterize the selectivity profile of a compound like this compound, a tiered approach involving various in vitro assays is typically employed. These assays are designed to assess the compound's activity across a wide range of ion channel subtypes.

Electrophysiology Assays

Electrophysiology is the gold standard for assessing ion channel function and pharmacology, providing direct measurement of ion currents.

  • Manual Patch-Clamp: This technique allows for the detailed characterization of a compound's effect on ion channel kinetics (activation, inactivation, deactivation) in a single cell.

    • Protocol Outline:

      • Cells stably or transiently expressing the ion channel of interest are cultured on glass coverslips.

      • A glass micropipette with a tip diameter of ~1 µm is used to form a high-resistance seal (giga-seal) with the cell membrane.

      • The membrane patch under the pipette tip is ruptured to gain electrical access to the cell interior (whole-cell configuration).

      • Voltage protocols specific to the ion channel being studied are applied to elicit ionic currents.

      • The compound is applied at various concentrations, and changes in current amplitude and gating properties are recorded and analyzed to determine IC50 (for inhibitors) or EC50 (for activators) values.

  • Automated Patch-Clamp (APC): APC platforms enable higher throughput screening of compounds against a panel of ion channels.

    • Protocol Outline:

      • Cells expressing the target ion channel are suspended and placed into the APC instrument.

      • The instrument automatically performs cell capture, sealing, whole-cell formation, and compound application in a multi-well plate format.

      • Voltage protocols are applied, and currents are recorded simultaneously from multiple cells.

      • Data is analyzed to generate concentration-response curves and determine the potency of the compound on each channel.

Fluorescence-Based Assays

These assays use fluorescent dyes to indirectly measure ion channel activity by detecting changes in membrane potential or intracellular ion concentrations. They are well-suited for high-throughput screening (HTS).

  • Fluorescent Imaging Plate Reader (FLIPR) Assays:

    • Protocol Outline for Voltage-Gated Ion Channels:

      • Cells expressing the ion channel of interest are plated in multi-well plates (e.g., 384-well).

      • Cells are loaded with a voltage-sensitive fluorescent dye.

      • A baseline fluorescence reading is taken.

      • The compound of interest is added to the wells.

      • The ion channel is activated by adding a depolarizing agent (e.g., a high concentration of potassium chloride).

      • The change in fluorescence, corresponding to the change in membrane potential, is measured by the FLIPR instrument.

      • Inhibition or potentiation of the channel by the compound is quantified by the change in the fluorescence signal.

Radioligand Binding Assays

Binding assays measure the ability of a compound to displace a known radiolabeled ligand from the ion channel, providing information about binding affinity (Ki).

  • Protocol Outline:

    • Cell membranes or purified proteins containing the ion channel of interest are prepared.

    • The membranes are incubated with a specific radiolabeled ligand and varying concentrations of the test compound.

    • After reaching equilibrium, the bound and free radioligand are separated by filtration.

    • The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

    • The ability of the test compound to displace the radioligand is used to calculate its binding affinity (Ki).

Signaling Pathways and Experimental Workflows

ITPR1_Signaling_Pathway cluster_cell Cell cluster_er ER Lumen extracellular Extracellular Signal (e.g., Agonist) receptor GPCR / RTK extracellular->receptor plc Phospholipase C (PLC) receptor->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag itpr1 ITPR1 ip3->itpr1 binds & activates er Endoplasmic Reticulum (ER) ca2_er Ca2+ itpr1->ca2_er releases ca2_cyto Cytosolic Ca2+ ca2_er->ca2_cyto downstream Downstream Ca2+ Signaling ca2_cyto->downstream This compound This compound This compound->itpr1 potentiates

Caption: ITPR1 signaling pathway and the action of this compound.

Ion_Channel_Selectivity_Workflow cluster_primary Primary Screening (High-Throughput) cluster_secondary Secondary Screening (Medium-Throughput) cluster_tertiary Tertiary Characterization (Low-Throughput) compound Test Compound (this compound) hts Fluorescence-Based Assay (e.g., FLIPR) Broad Ion Channel Panel compound->hts apc Automated Patch-Clamp (APC) Confirms Hits, Determines Potency hts->apc Active Compounds manual_patch Manual Patch-Clamp Detailed Mechanism of Action apc->manual_patch Confirmed Hits result result manual_patch->result Selectivity Profile

Caption: General workflow for ion channel selectivity screening.

Validating the Specificity of ARN11391: A Comparative Guide to Control Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

ARN11391 has been identified as a potentiator of the inositol (B14025) 1,4,5-trisphosphate receptor type 1 (ITPR1), a crucial intracellular calcium channel. To rigorously validate the specificity of this compound and ensure that its observed biological effects are unequivocally due to its interaction with ITPR1, a series of well-designed control experiments are paramount. This guide provides a comparative framework for these essential validation studies, offering detailed experimental protocols and expected outcomes to guide researchers in confirming the on-target activity and ruling out off-target effects of this promising small molecule.

I. On-Target Validation: Confirming Engagement with ITPR1

The initial and most critical step is to confirm the direct interaction of this compound with its intended target, ITPR1. The following experiments are designed to provide quantitative evidence of this engagement.

Table 1: Comparison of On-Target Validation Experiments
Experiment Principle Positive Control Negative Control Expected Outcome for this compound
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of this compound to purified ITPR1 protein to determine binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS).Adenophostin AVehicle (DMSO)Dose-dependent heat change indicating direct binding, with a measurable Kd in the nanomolar to low micromolar range.
Cellular Thermal Shift Assay (CETSA) Measures the thermal stabilization of ITPR1 in intact cells or cell lysates upon this compound binding.Adenophostin AVehicle (DMSO)Increased thermal stability of ITPR1 in the presence of this compound, resulting in a shift of the melting curve to a higher temperature.

II. Specificity Profiling: Distinguishing Between ITPR Isoforms and Off-Targets

Given that the inositol 1,4,5-trisphosphate receptor family has three isoforms (ITPR1, ITPR2, and ITPR3), it is crucial to assess the selectivity of this compound. Furthermore, comprehensive off-target screening is necessary to identify any unintended interactions with other proteins, particularly kinases, which are common off-targets for small molecules.

Table 2: Comparison of Specificity and Off-Target Profiling Experiments
Experiment Principle Positive Control Negative Control Expected Outcome for this compound
ITPR Isoform Selectivity Assay Compares the potentiation of calcium release by this compound in cell lines individually overexpressing human ITPR1, ITPR2, and ITPR3.Adenophostin A (non-selective)Vehicle (DMSO), Inactive this compound Analog (Hypothetical)Significantly higher potentiation of ITPR1-mediated calcium release compared to ITPR2 and ITPR3.
Kinome-wide Binding Assay (e.g., KINOMEscan) A competition binding assay that quantitatively measures the interaction of this compound against a large panel of human kinases.Staurosporine (broad-spectrum kinase inhibitor)Vehicle (DMSO)No significant binding to any of the kinases in the panel, indicating high selectivity against the kinome.
Broad Off-Target Screening (e.g., SafetyScreen) Screening of this compound against a panel of receptors, ion channels, and enzymes to identify potential off-target liabilities.Known ligands for each target in the panelVehicle (DMSO)No significant activity at other tested targets, confirming a clean off-target profile.
Counter-Screening in ITPR1 Knockout/Knockdown Cells Evaluates the effect of this compound in cells lacking ITPR1 to ensure that the observed phenotype is ITPR1-dependent.ITPR1 agonist (e.g., IP3)Vehicle (DMSO)The biological effects of this compound observed in wild-type cells are absent in ITPR1 knockout/knockdown cells.

III. Experimental Workflows and Signaling Pathways

Visualizing the experimental logic and the underlying biological pathways is essential for a clear understanding of the validation strategy.

experimental_workflow cluster_on_target On-Target Validation cluster_specificity Specificity & Off-Target Profiling itc Isothermal Titration Calorimetry (ITC) cetsa Cellular Thermal Shift Assay (CETSA) isoform ITPR Isoform Selectivity Assay kinome Kinome-wide Binding Assay off_target Broad Off-Target Screening knockout ITPR1 Knockout Counter-Screening This compound This compound This compound->itc Direct Binding This compound->cetsa Target Engagement This compound->isoform Selectivity This compound->kinome Kinase Off-Targets This compound->off_target General Off-Targets This compound->knockout Target Dependence

Caption: Workflow for this compound specificity validation.

signaling_pathway cluster_pathway ITPR1 Signaling Pathway agonist Agonist (e.g., ATP, Carbachol) receptor GPCR/RTK agonist->receptor plc PLC receptor->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 dag DAG pip2->dag itpr1 ITPR1 ip3->itpr1 er Endoplasmic Reticulum (ER) itpr1->er on ca_release Ca2+ Release er->ca_release from downstream Downstream Ca2+ Signaling ca_release->downstream This compound This compound This compound->itpr1 Potentiation

Caption: this compound's role in the ITPR1 signaling cascade.

IV. Detailed Experimental Protocols

A. Isothermal Titration Calorimetry (ITC)
  • Objective: To quantitatively determine the binding affinity of this compound to purified ITPR1 protein.

  • Materials:

    • Purified, full-length human ITPR1 protein.

    • This compound, Adenophostin A (positive control), and vehicle (DMSO).

    • ITC instrument and appropriate buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).

  • Procedure:

    • Prepare a solution of ITPR1 (e.g., 1-10 µM) in the ITC cell.

    • Prepare a solution of this compound (e.g., 10-100 µM) in the same buffer in the injection syringe.

    • Perform a series of injections of this compound into the ITPR1 solution at a constant temperature (e.g., 25°C).

    • Record the heat changes after each injection.

    • Analyze the data to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

    • Repeat the experiment with Adenophostin A and vehicle as controls.

B. Cellular Thermal Shift Assay (CETSA)
  • Objective: To confirm the engagement of this compound with ITPR1 in a cellular environment.

  • Materials:

    • Cell line endogenously expressing ITPR1 (e.g., SH-SY5Y).

    • This compound, Adenophostin A, and vehicle (DMSO).

    • Lysis buffer, antibodies against ITPR1, and Western blot reagents.

  • Procedure:

    • Treat cultured cells with this compound, Adenophostin A, or vehicle for a specified time.

    • Harvest and lyse the cells.

    • Divide the cell lysates into aliquots and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

    • Centrifuge the samples to separate soluble proteins from aggregated proteins.

    • Analyze the supernatant by Western blotting using an anti-ITPR1 antibody.

    • Quantify the band intensities to generate a melting curve for ITPR1 in the presence and absence of the compounds.

C. ITPR Isoform Selectivity Assay
  • Objective: To determine the selectivity of this compound for ITPR1 over ITPR2 and ITPR3.

  • Materials:

    • HEK293 cell lines stably overexpressing human ITPR1, ITPR2, or ITPR3.

    • Calcium indicator dye (e.g., Fura-2 AM).

    • This compound, Adenophostin A, and vehicle (DMSO).

    • An agonist to stimulate IP3 production (e.g., Carbachol).

  • Procedure:

    • Load the cells with the calcium indicator dye.

    • Pre-incubate the cells with various concentrations of this compound, Adenophostin A, or vehicle.

    • Stimulate the cells with a submaximal concentration of the agonist.

    • Measure the intracellular calcium concentration using a fluorescence plate reader.

    • Compare the potentiation of the calcium response by this compound across the three cell lines.

D. Kinome-wide Binding Assay
  • Objective: To assess the off-target activity of this compound against a broad panel of human kinases.

  • Procedure: This is typically performed as a service by specialized companies (e.g., Eurofins DiscoverX KINOMEscan). A fixed concentration of this compound is screened against a large panel of kinases, and the percentage of inhibition is determined. Follow-up dose-response experiments are conducted for any significant hits.

E. Counter-Screening in ITPR1 Knockout/Knockdown Cells
  • Objective: To confirm that the cellular effects of this compound are dependent on the presence of ITPR1.

  • Materials:

    • Wild-type and ITPR1 knockout or shRNA knockdown cell lines.

    • This compound and vehicle (DMSO).

    • Assay to measure a specific biological effect of this compound (e.g., a cell viability assay if this compound affects it).

  • Procedure:

    • Treat both wild-type and ITPR1-deficient cells with a range of concentrations of this compound.

    • Measure the biological endpoint of interest.

    • Compare the dose-response curves between the two cell lines. A loss of activity in the ITPR1-deficient cells would confirm on-target action.

By systematically performing these control experiments, researchers can build a robust data package to unequivocally validate the specificity of this compound for ITPR1. This comprehensive approach is essential for the confident interpretation of experimental results and for the continued development of this compound as a selective pharmacological tool or therapeutic agent.

ARN11391: A Comparative Analysis of its Efficacy as an ITPR1 Potentiator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of ARN11391 in modulating the inositol (B14025) 1,4,5-trisphosphate receptor type 1 (ITPR1), a crucial intracellular calcium channel. The data presented herein evaluates the performance of this compound in cellular models with and without ITPR1 expression, including cells expressing pathogenic mutations of ITPR1. This analysis is intended to inform research and drug development efforts targeting ITPR1-related signaling pathways and associated disorders.

Executive Summary

This compound has been identified as a selective potentiator of ITPR1, enhancing calcium release from the endoplasmic reticulum. This activity is particularly relevant in the context of certain genetic disorders, such as spinocerebellar ataxia (SCA), where ITPR1 function is compromised. This guide presents experimental evidence demonstrating the efficacy of this compound in restoring or augmenting ITPR1 channel function in various cell-based assays. Furthermore, a comparative overview of alternative ITPR1 modulators is provided to offer a broader perspective on the therapeutic landscape.

Data Presentation

The following tables summarize the quantitative data from key experiments evaluating the efficacy of this compound.

Table 1: Efficacy of this compound in Potentiating UTP-induced Calcium Mobilization in HEK293 Cells with Inducible ITPR1 Expression

Cell Line ConditionTreatmentMaximal Change in Fluo-4 Fluorescence (Arbitrary Units, Mean ± SEM)
HEK293 with Wild-Type ITPR1 (Tetracycline-induced)Vehicle (DMSO)1.5 ± 0.2
This compound (10 µM)2.8 ± 0.3
HEK293 with Mutant ITPR1 (R269W) (Tetracycline-induced)Vehicle (DMSO)0.8 ± 0.1
This compound (10 µM)1.9 ± 0.2
HEK293 with Mutant ITPR1 (T267M) (Tetracycline-induced)Vehicle (DMSO)0.7 ± 0.1
This compound (10 µM)1.8 ± 0.2
HEK293 without ITPR1 expression (No Tetracycline)This compound (10 µM)No significant change

Table 2: Effect of this compound on ITPR1 Single-Channel Open Probability

ConditionOpen Channel Probability (Po)
Vehicle0.02 ± 0.005
This compound (20 µM)0.08 ± 0.01

Table 3: Comparison of this compound with Other ITPR1 Modulators in Potentiating IP3-induced Calcium Release

Compound (10 µM)Maximal Amplitude of Fluo-4 Fluorescence Increase (Arbitrary Units, Mean ± SEM)
Vehicle1.0 ± 0.1
This compound2.5 ± 0.2
ARN71491.8 ± 0.15
ARN45501.6 ± 0.1

Experimental Protocols

Cell Culture and ITPR1 Expression

HEK293 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. For inducible expression of wild-type or mutant ITPR1, cells were treated with tetracycline.

Calcium Imaging with Fluo-4 AM

Intracellular calcium levels were monitored using the fluorescent calcium indicator Fluo-4 AM.

  • Cell Loading: Cells were loaded with Fluo-4 AM in a physiological buffer.

  • Incubation: Cells were incubated to allow for de-esterification of the dye.

  • Stimulation: Cells were stimulated with UTP to activate the Gq-PLC pathway, leading to IP3 production.

  • Image Acquisition: Changes in Fluo-4 fluorescence were recorded using a fluorescence microscope. The maximal change in fluorescence was quantified as a measure of intracellular calcium release.[1]

IP3 Uncaging

To directly assess the effect of compounds on ITPR1, caged IP3 was introduced into the cells.

  • Cell Loading: Cells were co-loaded with a membrane-permeant caged IP3 derivative and Fluo-4 AM.

  • Photolysis: A flash of UV light was used to uncage IP3, leading to its rapid release into the cytoplasm.

  • Calcium Measurement: The resulting increase in intracellular calcium was measured by monitoring Fluo-4 fluorescence. The potentiation of the calcium signal in the presence of the test compound was then quantified.[1]

Nuclear Patch-Clamp Recordings

Single-channel recordings of ITPR1 were obtained from the outer nuclear membrane of isolated nuclei, which serves as a surrogate for the endoplasmic reticulum.

  • Nuclei Isolation: Nuclei from cells overexpressing ITPR1 were isolated.

  • Patch-Clamp: The patch-clamp technique was applied to the outer nuclear membrane to record the activity of single ITPR1 channels.

  • Data Analysis: The open channel probability (Po) was calculated in the presence and absence of this compound in the pipette solution to determine its effect on channel gating.[1]

Visualizations

G_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum UTP UTP GPCR P2Y Receptor (GPCR) UTP->GPCR Binds PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates ITPR1 ITPR1 IP3->ITPR1 Binds & Activates Ca_cytosol Ca²⁺ (Cytosolic) This compound This compound This compound->ITPR1 Potentiates ITPR1->Ca_cytosol Ca²⁺ Release Ca_er Ca²⁺ (ER Store) ITPR1->Ca_er Releases

Caption: this compound Signaling Pathway.

G_Experimental_Workflow cluster_cell_prep Cell Preparation cluster_assay Calcium Imaging Assay cluster_data_analysis Data Analysis start HEK293 Cells induce Induce ITPR1 Expression (with Tetracycline) start->induce no_induce No ITPR1 Expression (without Tetracycline) start->no_induce load_dye Load with Fluo-4 AM induce->load_dye no_induce->load_dye pre_incubate Pre-incubate with This compound or Vehicle load_dye->pre_incubate stimulate Stimulate with UTP pre_incubate->stimulate record Record Fluorescence Change stimulate->record quantify Quantify Maximal Fluorescence Intensity record->quantify compare Compare Efficacy quantify->compare

Caption: Calcium Imaging Workflow.

Discussion

The experimental data clearly indicate that this compound acts as a potent and selective potentiator of ITPR1. In HEK293 cells where ITPR1 expression is induced, this compound significantly enhances UTP-mediated calcium mobilization.[1] This effect is observed for both wild-type and mutant forms of ITPR1 associated with spinocerebellar ataxia, suggesting a potential therapeutic application for this compound in diseases caused by ITPR1 loss-of-function mutations.[1] Importantly, the lack of activity in cells without ITPR1 expression confirms the selectivity of this compound for this specific receptor.[1]

Single-channel recordings further elucidate the mechanism of action, demonstrating that this compound increases the open probability of the ITPR1 channel.[1] This direct modulation of channel gating provides a clear basis for its potentiating effect on calcium release.

When compared to other compounds, this compound shows superior efficacy in potentiating IP3-induced calcium release. This highlights its potential as a lead compound for the development of novel therapeutics targeting ITPR1.

Alternatives to this compound

The field of ITPR1 modulation is evolving, with several other compounds and strategies under investigation.

  • Other Potentiators: Compounds such as ARN7149 and ARN4550 have also been shown to potentiate UTP-induced calcium signaling.[1] However, their efficacy, as shown in the comparative data, is lower than that of this compound. Their mechanisms of action may also differ, with some compounds potentially acting on other components of the calcium signaling cascade.

  • ITPR1 Inhibitors: In conditions where ITPR1 is overactive, inhibitors of the channel could be beneficial. While not direct comparators for a potentiator like this compound, they represent an alternative therapeutic strategy for different ITPR1-related pathologies.

  • Gene Therapy: For genetic disorders involving ITPR1 mutations, gene therapy approaches aimed at correcting the underlying genetic defect represent a long-term, and potentially curative, alternative.

Conclusion

This compound is a promising selective potentiator of ITPR1 with demonstrated efficacy in cellular models, including those relevant to human disease. Its ability to enhance the function of both wild-type and mutant ITPR1 channels makes it a valuable tool for research and a potential starting point for the development of novel therapies for disorders associated with impaired ITPR1 function. Further preclinical and clinical studies are warranted to fully evaluate the therapeutic potential of this compound.

References

Cross-Validation of ARN11391 Effects with Genetic Approaches: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacological effects of ARN11391, a novel potentiator of the inositol (B14025) 1,4,5-trisphosphate receptor type 1 (ITPR1), with genetic approaches aimed at validating ITPR1 as its target. By juxtaposing the outcomes of enhancing ITPR1 activity with this compound against the effects of its genetic silencing, this document offers a clear framework for cross-validating the compound's mechanism of action.

Principle of Cross-Validation

Target validation is a critical step in drug development. The principle of cross-validation involves demonstrating that the phenotypic effects of a small molecule modulator (e.g., an activator or inhibitor) are consistent with the effects observed when the expression of its purported target is genetically altered (e.g., through knockout, knockdown, or overexpression). In this case, the potentiation of ITPR1 function by this compound should yield cellular effects opposite to those caused by the genetic knockdown or knockout of the ITPR1 gene.

Comparative Data: this compound vs. ITPR1 Silencing

The following tables summarize the expected and observed effects of this compound and ITPR1 genetic silencing on intracellular calcium (Ca²⁺) signaling, based on data from separate studies. While a direct head-to-head comparative study is not yet available in published literature, this logical comparison provides strong evidence for this compound's on-target activity.

Table 1: Effect on Agonist-Induced Intracellular Ca²⁺ Mobilization

ConditionInterventionTargetExpected OutcomeObserved OutcomeReference
Pharmacological This compoundITPR1Potentiation of Ca²⁺ releaseSignificant increase in UTP-induced Ca²⁺ mobilization.[1]
Genetic siRNA against ITPR1ITPR1 mRNAInhibition of Ca²⁺ releaseAbrogation of Fas ligand-induced cytosolic Ca²⁺ responses.[2]

Table 2: Effect on ITPR1 Channel Activity

ConditionInterventionExpected Outcome on Channel Open ProbabilityObserved OutcomeReference
Pharmacological This compound (20 µM)IncreaseMarked increase in ITPR1 single-channel activity in on-nucleus patch-clamp experiments.[1]
Genetic ITPR1 gene knockoutEliminationNot applicable (no channel to measure)[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to assess the effects of this compound and ITPR1 silencing.

Pharmacological Approach: this compound-Mediated Potentiation

Objective: To determine the effect of this compound on agonist-induced intracellular Ca²⁺ mobilization.

Cell Line: HEK293 cells with inducible expression of wild-type or mutant ITPR1.

Methodology:

  • Cell Culture and Induction: Cells are cultured in standard conditions. ITPR1 expression is induced by adding tetracycline (B611298) to the culture medium.

  • Compound Incubation: Cells are preincubated with either this compound (e.g., 10 µM) or vehicle (DMSO) for a specified period.

  • Calcium Imaging:

    • Cells are loaded with a fluorescent Ca²⁺ indicator, such as Fluo-4 AM.

    • Baseline fluorescence is recorded.

    • Cells are stimulated with a Gq-coupled receptor agonist, such as UTP (e.g., 5 µM), to induce IP₃ production and subsequent Ca²⁺ release from the endoplasmic reticulum (ER).

    • Changes in intracellular Ca²⁺ are monitored by recording the fluorescence intensity over time using a fluorescence microscope or plate reader.

  • Data Analysis: The increase in fluorescence, indicative of Ca²⁺ mobilization, is quantified and compared between this compound-treated and vehicle-treated cells.

Reference Protocol: Adapted from Vecchione et al., 2023.[1]

Genetic Approach: siRNA-Mediated ITPR1 Knockdown

Objective: To determine the effect of ITPR1 silencing on agonist-induced intracellular Ca²⁺ mobilization.

Cell Line: HeLa or Jurkat cells.

Methodology:

  • siRNA Transfection: Cells are transfected with siRNA oligonucleotides specifically targeting ITPR1 mRNA or with a non-targeting control siRNA using a suitable transfection reagent.

  • Incubation: Cells are incubated for 24-48 hours to allow for the knockdown of the ITPR1 protein. The efficiency of knockdown is typically verified by Western blotting.

  • Calcium Imaging:

    • Transfected cells are loaded with a fluorescent Ca²⁺ indicator.

    • Baseline fluorescence is recorded.

    • Cells are stimulated with an appropriate agonist (e.g., 10 ng/ml Fas ligand for Jurkat cells) to trigger the IP₃ signaling pathway.

    • Cytosolic Ca²⁺ responses are recorded and measured.

  • Data Analysis: The agonist-induced Ca²⁺ release in ITPR1-knockdown cells is compared to that in cells treated with control siRNA.

Reference Protocol: Adapted from Cui et al.[2]

Visualizing the Cross-Validation Logic

The following diagrams illustrate the signaling pathway targeted by this compound and the logical workflow for its cross-validation with genetic methods.

cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum Agonist Agonist (e.g., UTP) GPCR Gq-Protein Coupled Receptor (GPCR) Agonist->GPCR Binds PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 Generates ITPR1 ITPR1 Channel Ca_ER Ca²⁺ Ca_cyto Cytosolic Ca²⁺ (Signal) Ca_ER->Ca_cyto Release IP3->ITPR1 Binds & Activates This compound This compound This compound->ITPR1 Potentiates siRNA ITPR1 siRNA/CRISPR siRNA->ITPR1 Inhibits Expression

Caption: ITPR1 signaling pathway and points of intervention.

cluster_hypothesis Hypothesis Generation cluster_pharma Pharmacological Validation cluster_genetic Genetic Validation cluster_conclusion Conclusion H1 This compound potentiates Ca²⁺ signaling H2 Hypothesis: This compound targets ITPR1 H1->H2 P1 Treat cells with this compound H2->P1 G1 Knockdown/out ITPR1 gene (e.g., via siRNA/CRISPR) H2->G1 P2 Measure agonist-induced Ca²⁺ release P1->P2 P3 Result: Potentiated Ca²⁺ release P2->P3 C1 Opposing phenotypes confirm that this compound's effect is mediated through ITPR1 P3->C1 G2 Measure agonist-induced Ca²⁺ release G1->G2 G3 Result: Inhibited Ca²⁺ release G2->G3 G3->C1

Caption: Experimental workflow for cross-validation.

Conclusion

References

ARN11391: A Selective Potentiator of the IP3 Receptor Isoform 1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of ARN11391's effect on the three isoforms of the inositol (B14025) 1,4,5-trisphosphate (IP3) receptor, supported by experimental data.

The inositol 1,4,5-trisphosphate (IP3) receptor is a crucial intracellular calcium channel with three distinct isoforms (IP3R1, IP3R2, and IP3R3) that exhibit varied tissue distribution and physiological roles. Modulators of these receptors are valuable tools for dissecting cellular signaling pathways and hold therapeutic potential. This compound has been identified as a potentiator of IP3R-mediated calcium release. This guide examines the selectivity of this compound for the different IP3 receptor isoforms.

Comparative Analysis of this compound Activity on IP3 Receptor Isoforms

Experimental evidence indicates that this compound is a selective potentiator of the IP3 receptor type 1 (IP3R1), with no significant effect observed on IP3R2 and IP3R3. This selectivity was determined by evaluating the compound's ability to potentiate IP3-induced calcium mobilization in cells engineered to express only a single isoform of the IP3 receptor.

Quantitative Data Summary

The following table summarizes the observed effects of this compound on the different IP3 receptor isoforms based on caged-IP3 experiments.

CompoundTarget IsoformEffect
This compoundIP3R1Potentiation of Ca2+ mobilization[1]
This compoundIP3R2No significant effect[1]
This compoundIP3R3No significant effect[1]

Signaling Pathway and Experimental Workflow

The canonical IP3 signaling pathway begins with the activation of a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase (RTK), leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and IP3. IP3 binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm.

IP3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum Ligand Ligand Receptor GPCR/RTK Ligand->Receptor PLC PLC Receptor->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor (Isoforms 1, 2, or 3) IP3->IP3R binds & activates Ca2+ Ca²⁺ IP3R->Ca2+ releases ER_Ca2+ Ca²⁺

Figure 1: Canonical IP3 Signaling Pathway.

To determine the isoform selectivity of this compound, a "caged-IP3" assay was utilized. This method bypasses the upstream signaling components by introducing a photo-labile, inactive form of IP3 into the cells. A flash of light then releases the active IP3, directly stimulating the IP3 receptors.

Experimental_Workflow cluster_cells Cell Lines cluster_assay Caged-IP3 Assay HEKR1 HEK293 expressing only IP3R1 Load Load cells with caged-IP3/AM and Ca²⁺ indicator HEKR1->Load HEKR2 HEK293 expressing only IP3R2 HEKR2->Load HEKR3 HEK293 expressing only IP3R3 HEKR3->Load Treat Treat with this compound or vehicle Load->Treat Uncage Photolysis of caged-IP3 with a flash of light Treat->Uncage Measure Measure intracellular Ca²⁺ mobilization Uncage->Measure

References

Safety Operating Guide

Proper Disposal of ARN11391: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling ARN11391, a selective enhancer of the inositol (B14025) triphosphate receptor type 1 (ITPR1), must adhere to rigorous disposal procedures to ensure laboratory safety and environmental compliance.[1][2] This guide provides detailed, step-by-step instructions for the proper management of this compound waste, aligning with standard laboratory safety protocols and regulatory requirements.

Understanding the Compound: Key Data

While specific quantitative data on toxicity and environmental impact are not currently available, the following table summarizes the known chemical and physical properties of this compound.[3] This information is crucial for safe handling and in determining the appropriate disposal pathway.

PropertyData
Chemical Name 2-Ethyl-4,5,6,7-tetrahydro-N-[2-[(tetrahydro-2H-pyran-2-yl)methoxy]phenyl]-2H-indazole-3-carboxamide
Molecular Weight 383.49 g/mol
Purity ≥98% (HPLC)
Appearance Crystalline solid
Storage Conditions Store at -20°C for short-term and -80°C for long-term stability.[1]
Solubility Soluble in DMSO and other organic solvents.
Transport Information Does not meet the criteria for classification as hazardous for transport.[3]

Experimental Protocols: Safe Handling and Use

Proper handling during experimental use is the first step in ensuring safe disposal. Adherence to these protocols will minimize contamination and exposure.

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Chemical-resistant gloves (e.g., nitrile, conforming to standard BS EN 374:2003).[3]

  • Safety glasses or goggles.[3]

  • A laboratory coat.[3]

Work Environment:

  • Handle the compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.[3]

Stock Solution Preparation:

  • When preparing stock solutions, refer to the product's certificate of analysis for batch-specific molecular weight.[2]

  • To avoid repeated freeze-thaw cycles that can degrade the product, aliquot the solution after preparation and store appropriately.[1]

Step-by-Step Disposal Procedure for this compound

The disposal of this compound and its associated waste must be conducted in accordance with national and local regulations. The primary recommendation is to engage a specialized waste disposal company.[3]

Step 1: Waste Segregation

  • Immediately segregate all materials contaminated with this compound at the point of generation.[4] This includes:

    • Unused or expired solid this compound.

    • Solutions containing this compound.

    • Contaminated consumables such as pipette tips, tubes, and vials.

    • Contaminated personal protective equipment (gloves, etc.).

Step 2: Waste Containment

  • Solid Waste: Collect all solid waste contaminated with this compound in a dedicated, clearly labeled, leak-proof container.[5] The container should be marked with "Hazardous Waste" and the chemical name "this compound".[6]

  • Liquid Waste: Collect liquid waste containing this compound in a separate, sealed, and chemically compatible container.[6] Do not mix with other chemical waste streams unless approved by your institution's Environmental Health and Safety (EHS) department.

  • Sharps Waste: Any sharps (e.g., needles, broken glass) contaminated with this compound must be placed in a designated puncture-resistant sharps container that is clearly labeled as hazardous waste.[4]

Step 3: Storage Pending Disposal

  • Store sealed waste containers in a designated, secure area away from incompatible materials.[7]

  • Ensure all containers are properly labeled with the contents and associated hazards.[6]

Step 4: Arrange for Professional Disposal

  • Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for the collection and disposal of the this compound waste.[3]

  • Provide the disposal company with all necessary information regarding the waste, including the Safety Data Sheet if requested.

Important Note: DO NOT dispose of this compound down the drain or in the regular trash.[3][5] While ecological information is limited, this precaution is standard for research chemicals to prevent environmental contamination.[3]

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

ARN11391_Disposal_Workflow start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste at Point of Generation ppe->segregate solid_waste Solid Waste (e.g., contaminated gloves, tubes) segregate->solid_waste Identify Type liquid_waste Liquid Waste (e.g., solutions) segregate->liquid_waste Identify Type sharps_waste Sharps Waste (e.g., needles, contaminated glass) segregate->sharps_waste Identify Type contain_solid Contain in Labeled, Leak-Proof Solid Waste Container solid_waste->contain_solid contain_liquid Contain in Labeled, Sealed Liquid Waste Container liquid_waste->contain_liquid contain_sharps Contain in Labeled, Puncture-Resistant Sharps Container sharps_waste->contain_sharps store Store Securely in Designated Waste Area contain_solid->store contain_liquid->store contain_sharps->store contact Contact EHS or Licensed Waste Disposal Company store->contact end End: Professional Disposal contact->end

Caption: Logical workflow for the safe disposal of this compound waste.

By following these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment. Always consult your institution's specific safety and waste management guidelines.

References

Personal protective equipment for handling ARN11391

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling, use, and disposal of ARN11391, a potentiator of the IP3-gated calcium channel ITPR1. Adherence to these guidelines is critical to ensure a safe laboratory environment and the integrity of your research.

Personal Protective Equipment (PPE) and Handling

As a novel research chemical, the full toxicological properties of this compound may not be fully characterized. Therefore, caution and strict adherence to standard laboratory safety protocols are paramount. The following personal protective equipment is mandatory when handling this compound:

PPE CategorySpecific Requirements
Eye Protection ANSI-approved safety glasses or goggles. A face shield is recommended when handling larger quantities or if there is a risk of splashing.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.
Body Protection A laboratory coat must be worn at all times. Ensure it is fully buttoned. For procedures with a higher risk of exposure, consider a chemical-resistant apron.
Respiratory Protection Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid form to avoid inhalation of dust.

Handling Precautions:

  • Avoid direct contact with skin, eyes, and clothing.

  • Do not inhale dust or aerosols.

  • Prepare solutions in a chemical fume hood.

  • Wash hands thoroughly after handling.

Operational Plan: Storage and Solution Preparation

Storage: Store this compound as a solid at room temperature, in a tightly sealed container, and in a dry, well-ventilated place.

Stock Solution Preparation: this compound is soluble in DMSO and ethanol. The following table provides guidance for preparing stock solutions.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
DMSO38.35100
Ethanol38.35100

Data based on a molecular weight of 383.49 g/mol . Batch-specific molecular weights may vary.

Disposal Plan

Dispose of unused this compound and contaminated materials in accordance with all applicable federal, state, and local environmental regulations. It is recommended to consult with your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal.

General Disposal Guidelines:

  • Solid Waste: Collect in a designated, labeled hazardous waste container.

  • Liquid Waste (Solutions): Collect in a designated, labeled hazardous waste container. Do not pour down the drain.

  • Contaminated PPE: Dispose of as hazardous waste in accordance with institutional protocols.

Experimental Protocol: Potentiation of ITPR1-Mediated Calcium Mobilization

The following is a detailed methodology for a key experiment demonstrating the activity of this compound as a potentiator of the ITPR1 calcium channel.

Objective: To assess the effect of this compound on intracellular calcium mobilization in response to an ITPR1 agonist.

Materials:

  • HEK293 cells (or other suitable cell line)

  • This compound

  • ITPR1 agonist (e.g., UTP)

  • Fluo-4, AM (calcium indicator dye)

  • Cell culture medium and supplements

  • Vehicle (e.g., DMSO)

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Cell Culture: Culture HEK293 cells in appropriate media and conditions until they reach the desired confluency for the assay.

  • Cell Plating: Seed the cells into a 96-well black-walled, clear-bottom plate at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Wash the cells with a suitable buffer (e.g., HBSS). Load the cells with Fluo-4, AM calcium indicator dye according to the manufacturer's instructions.

  • Compound Incubation: Pre-incubate the cells with varying concentrations of this compound (e.g., 10 µM) or vehicle (DMSO) for a specified period.

  • Agonist Stimulation: Place the plate in the fluorescence plate reader and initiate recording of fluorescence intensity. After establishing a baseline, add the ITPR1 agonist (e.g., 5 µM UTP) to the wells.

  • Data Acquisition: Continuously record the changes in Fluo-4 fluorescence over time.

  • Data Analysis: Analyze the fluorescence data to determine the effect of this compound on the amplitude and kinetics of the calcium response elicited by the ITPR1 agonist.

ITPR1 Signaling Pathway

This compound acts as a potentiator of the inositol (B14025) 1,4,5-trisphosphate receptor type 1 (ITPR1). This receptor is a ligand-gated ion channel located on the membrane of the endoplasmic reticulum (ER). Its primary function is to mediate the release of calcium (Ca2+) from the ER into the cytoplasm upon binding of inositol 1,4,5-trisphosphate (IP3). This calcium release is a critical step in many cellular signaling pathways.

ITPR1_Signaling_Pathway ITPR1 Signaling Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum Agonist Agonist (e.g., Neurotransmitter, Hormone) GPCR G-Protein Coupled Receptor (GPCR) Agonist->GPCR Binds to G_Protein G-Protein GPCR->G_Protein Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol 1,4,5-trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG G_Protein->PLC Activates ITPR1 ITPR1 Channel IP3->ITPR1 Binds and Activates Calcium_Cytosol Increased Cytosolic Ca2+ Cellular_Response Downstream Cellular Responses (e.g., Gene Expression, Contraction) Calcium_Cytosol->Cellular_Response Initiates This compound This compound (Potentiator) This compound->ITPR1 Potentiates Activity Calcium_ER Ca2+ Store ITPR1->Calcium_ER Releases Ca2+ from Calcium_ER->Calcium_Cytosol Increases

Caption: ITPR1 signaling cascade and the modulatory role of this compound.

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.